2(3H)-Benzothiazolone,6-ethyl-(9CI)
Description
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Structure
3D Structure
Properties
CAS No. |
106675-21-2 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-ethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
YDSXLCGOBXZYOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
Origin of Product |
United States |
Foundational & Exploratory
2(3H)-Benzothiazolone, 6-ethyl- (9CI): Chemical Properties, Synthesis, and Bioisosteric Applications
Executive Summary & Chemical Identity
2(3H)-Benzothiazolone, 6-ethyl- (CAS Registry Number: 106675-21-2) is a specialized bicyclic heterocyclic compound characterized by a benzene ring fused to a thiazolone ring, with an ethyl substituent at the 6-position[1]. In modern medicinal chemistry and agrochemical development, the 2(3H)-benzothiazolone core is widely recognized as a "privileged scaffold"[2]. It serves as a highly stable sulfur bioisostere for phenols and benzoxazolones, offering superior metabolic stability while maintaining critical hydrogen-bonding capabilities[3][4].
The strategic placement of the ethyl group at the 6-position is not arbitrary; it introduces a precise degree of lipophilicity and steric bulk. This modification is critical for anchoring the molecule within hydrophobic pockets of target proteins (such as viral proteases or plant enzymes) while the lactam-like N-H and C=O groups participate in directional hydrogen bonding[2][5].
Physicochemical Properties & Computational Profiling
The physicochemical profile of 6-ethyl-2(3H)-benzothiazolone dictates its pharmacokinetic behavior and reactivity. The electron-donating nature of the 6-ethyl group via the inductive effect (+I) slightly increases the electron density on the aromatic system. This subtle electronic shift modulates the pKa of the N3 proton, making it slightly less acidic compared to electron-withdrawing analogs (e.g., 6-chloro or 6-nitro derivatives), thereby fine-tuning its hydrogen-bond donor strength.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Causality / Significance |
| IUPAC Name | 6-ethyl-1,3-benzothiazol-2(3H)-one | Standardized nomenclature defining the exact connectivity. |
| CAS Number | 106675-21-2 | Unique registry identifier for precise sourcing. |
| Molecular Formula | C9H9NOS | Defines the atomic composition and exact mass. |
| Molecular Weight | 179.24 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |
| H-Bond Donors | 1 (N-H group) | Essential for interacting with enzymatic active site residues[2]. |
| H-Bond Acceptors | 2 (C=O and S) | Facilitates secondary interactions with target proteins. |
| Tautomerism | Lactam (Keto) ⇌ Lactim (Enol) | The keto form (benzothiazolone) strongly predominates over the enol form (benzothiazolol) under physiological conditions. |
Synthetic Methodologies & Self-Validating Protocols
Historically, the synthesis of benzothiazolones relied on the reaction of 2-aminobenzenethiols with highly toxic phosgene. To align with modern green chemistry standards, contemporary protocols utilize carbonyl sulfide (COS) and disulfides or inorganic sulfides, which offer higher atom economy and drastically reduced toxicity[6].
Protocol: Green Synthesis via Carbonyl Sulfide (COS) Insertion
This protocol adapts the generalized disulfide/COS methodology for the specific synthesis of the 6-ethyl derivative[6].
Materials:
-
4,4'-diethyl-2,2'-dithiodianiline (Precursor)
-
Sodium hydrosulfide (NaSH) (Activator/Catalyst)
-
Carbonyl sulfide (COS) gas
-
Dimethylformamide (DMF) (Solvent)
Step-by-Step Workflow:
-
Preparation of the Autoclave: In a 12 mL stainless steel autoclave equipped with a magnetic stirrer, add 0.5 mmol of 4,4'-diethyl-2,2'-dithiodianiline and 0.25 mmol of NaSH[6].
-
Causality: NaSH acts as an inorganic sulfide activator that cleaves the disulfide bond, generating the highly nucleophilic thiolate intermediate necessary for COS attack.
-
-
Solvent Addition & Purging: Add 1.0 mL of anhydrous DMF. Seal the autoclave and purge the system with inert gas (N2 or Argon) three times to remove oxygen, preventing unwanted oxidative side reactions.
-
COS Pressurization: Introduce COS gas into the autoclave until a stable pressure is achieved (typically low pressure, ~1-2 atm).
-
Cyclization Reaction: Heat the reaction mixture to 80-100°C with continuous stirring for 4-6 hours.
-
Causality: The elevated temperature provides the activation energy required for the nucleophilic attack of the amine on the thiocarbonate intermediate, driving the cyclization and subsequent elimination of H2S.
-
-
Workup & Self-Validation: Cool the reactor to room temperature and carefully vent the residual COS/H2S gas through a scrubber system. Dilute the mixture with ethyl acetate and wash with brine.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Ethyl Acetate (20:1). The disappearance of the disulfide spot and the emergence of a highly UV-active spot indicates successful conversion[6].
-
-
Purification: Purify via dry-method silica gel column chromatography to yield pure 6-ethyl-2(3H)-benzothiazolone as a solid[6].
Synthetic pathway and N3-derivatization of 6-ethyl-2(3H)-benzothiazolone.
Applications in Drug Development & Agrochemicals
The 6-ethyl-2(3H)-benzothiazolone structural motif is highly versatile, acting as a core pharmacophore in multiple biological arenas.
Antiviral Therapeutics (SARS-CoV-2 Mpro Inhibition)
Benzothiazolone derivatives have been identified as potent inhibitors of the coronavirus main protease (Mpro), an enzyme critical for viral replication[2]. The benzothiazolone core acts as an allosteric modulator or active-site binder. The 6-ethyl group enhances the molecule's ability to anchor into the lipophilic pockets of the protease, while the lactam core forms crucial hydrogen bonds with residues like Glu240[2]. Because Mpro has no human homolog, compounds utilizing this scaffold exhibit high selectivity and reduced off-target toxicity[2].
Agrochemical Herbicides (PPO Inhibition)
In agricultural science, 3-substituted benzothiazol-2-ones are developed as potent Protoporphyrinogen Oxidase (PPO) inhibitors[5]. When the N3 position is functionalized (e.g., with a pyridin-2-yl or acylalanine group), the resulting compounds demonstrate extraordinary post-emergence herbicidal efficacy against broadleaf weeds[5]. The 6-ethyl core ensures optimal lipid membrane penetration in plant cells, maximizing the bioavailability of the herbicide at the target site.
Pharmacophore mapping and dual-target binding logic of the benzothiazolone scaffold.
Analytical Characterization
To ensure the scientific integrity of the synthesized 6-ethyl-2(3H)-benzothiazolone, structural confirmation must be validated through rigorous spectroscopic analysis. Based on homologous benzothiazolone derivatives[4][6], the expected spectral signatures are:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band at approximately 1680–1700 cm⁻¹ confirms the presence of the lactam carbonyl (C=O) group[4]. A broad band around 3260–3280 cm⁻¹ indicates the N-H stretch[4].
-
¹H NMR (CDCl3 or DMSO-d6, 500 MHz):
-
The ethyl group will present as a distinct triplet at ~1.2 ppm (-CH3) and a quartet at ~2.6 ppm (-CH2-).
-
The aromatic protons (H-4, H-5, H-7) will appear in the 7.0–7.5 ppm region, exhibiting characteristic coupling (doublets and doublet of doublets)[6].
-
The highly deshielded N-H proton will appear as a broad singlet far downfield, typically between 10.0 and 11.5 ppm, depending on the solvent[6].
-
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ is expected at m/z 179.0, matching the calculated exact mass for C9H9NOS[6].
References
-
ChemIndex. "106675-21-2 | 2(3H)-Benzothiazolone,6-ethyl-(9CI)". ChemIndex Database. Available at: [Link]
- Google Patents. "CN108101863B - Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials". Google Patents.
-
Taylor & Francis. "Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals". Journal of Asian Natural Products Research. Available at: [Link]
-
PubMed Central (PMC). "Ligand-based discovery of coronavirus main protease inhibitors using MACAW molecular embeddings". Scientific Reports. Available at: [Link]
-
PubMed. "Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones". Pest Management Science. Available at:[Link]
Sources
- 1. 106675-21-2 | 2(3H)-Benzothiazolone,6-ethyl-(9CI) [chemindex.com]
- 2. Ligand-based discovery of coronavirus main protease inhibitors using MACAW molecular embeddings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of 4-acetyl-2(3H)-benzothiazolone: Sulfur bioisostere of benzoxazolone allelochemicals [academia.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and herbicidal activities of acylalanine-containing 3-(pyridin-2-yl)benzothiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108101863B - Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials - Google Patents [patents.google.com]
6-ethyl-2(3H)-benzothiazolone CAS number
An In-Depth Technical Guide on 6-Ethyl-2(3H)-benzothiazolone (CAS 106675-21-2): Synthesis, Mechanistic Profiling, and Applications in Drug Development
Executive Summary
As medicinal chemistry evolves toward highly optimized, metabolically stable scaffolds, the benzothiazolone class has emerged as a privileged structural motif. Specifically, 6-ethyl-2(3H)-benzothiazolone (CAS: 106675-21-2) serves as a critical intermediate and pharmacophore in the development of central nervous system (CNS) therapeutics, antimicrobial agents, and G-protein-coupled receptor (GPCR) ligands[1]. This whitepaper provides a comprehensive, application-focused analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies, designed to empower researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
6-Ethyl-2(3H)-benzothiazolone is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazolone ring, substituted with an ethyl group at the 6-position[1]. The lactam-like -NH-C(=O)-S- core provides a rigid, planar geometry, while the ethyl group introduces a localized lipophilic vector.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Analytical Significance |
| CAS Registry Number | 106675-21-2 | Primary identifier for inventory and regulatory compliance. |
| Molecular Formula | C9H9NOS | Confirms atomic composition for high-resolution mass spectrometry (HRMS)[1]. |
| Molecular Weight | 179.24 g/mol | Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD). |
| Hydrogen Bond Donors | 1 (N-H) | Essential for anchoring to target protein residues (e.g., Asp or Ser). |
| Hydrogen Bond Acceptors | 1 (C=O) | Facilitates secondary dipole interactions within binding pockets. |
| LogP (Predicted) | ~2.4 - 2.8 | Optimal lipophilicity for passive blood-brain barrier (BBB) penetration. |
Mechanistic Rationale in Drug Design
From an application scientist's perspective, the selection of the 6-ethyl-2(3H)-benzothiazolone scaffold is rarely arbitrary. It is strategically employed as a bioisostere for oxindoles, benzoxazolones, and phenols.
The Causality of Scaffold Selection:
-
Metabolic Stability: Unlike phenols, which are rapidly cleared via Phase II glucuronidation or sulfation, the benzothiazolone core resists these conjugative pathways, significantly extending the pharmacokinetic half-life of the resulting drug candidate.
-
Directed Lipophilic Interactions: The 6-ethyl substituent provides precisely calibrated steric bulk. In GPCR targets (such as D2/D3 dopamine receptors), this ethyl group projects into hydrophobic sub-pockets (often lined by aromatic residues like Phe or Trp), driving binding affinity via van der Waals interactions.
Pharmacophoric interactions of 6-ethyl-2(3H)-benzothiazolone with target proteins.
Synthetic Methodologies & Self-Validating Protocols
Historically, benzothiazolones were synthesized using highly toxic phosgene. Modern, greener approaches utilize carbon dioxide (CO2) with organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)[2], or copper-catalyzed three-component reactions using dimethylformamide (DMF) as a carbonyl source[3].
For standard bench-scale synthesis, the use of 1,1'-Carbonyldiimidazole (CDI) offers a safe, high-yielding, and self-validating route starting from 2-amino-5-ethylbenzenethiol.
Step-by-Step Protocol: CDI-Mediated Cyclocarbonylation
This protocol is designed as a self-validating system. Deviation from the expected physical states at each step indicates a specific mechanistic failure.
Reagents: 2-Amino-5-ethylbenzenethiol (1.0 eq), 1,1'-Carbonyldiimidazole (1.2 eq), Anhydrous Tetrahydrofuran (THF), 1M HCl, Brine.
-
Solvent Preparation & Degassing:
-
Action: Sparge anhydrous THF with inert gas (N2 or Ar) for 15 minutes.
-
Causality: 2-Aminothiophenols are highly susceptible to oxidative dimerization into disulfides. Removing dissolved oxygen prevents this side reaction.
-
-
Reagent Addition (0 °C):
-
Action: Dissolve the thiol in the degassed THF and cool to 0 °C. Add CDI portion-wise over 10 minutes.
-
Causality: The initial nucleophilic attack of the amine on CDI is exothermic. Cooling prevents uncontrolled oligomerization and ensures regioselective intermediate formation.
-
-
Cyclization (Room Temperature):
-
Action: Remove the ice bath and stir for 4 hours. The solution will evolve CO2 gas (if using alternative carbonate sources) and form the cyclized product.
-
-
Self-Validating Workup:
-
Action: Concentrate the mixture in vacuo, redissolve in Ethyl Acetate (EtOAc), and wash twice with 1M HCl.
-
Validation Check: The byproduct of CDI is imidazole, which is water-soluble only when protonated. The acidic wash strictly removes imidazole. If the organic layer yields a sticky residue instead of a solid upon evaporation, the acid wash was insufficient.
-
-
Purification:
-
Action: Recrystallize the crude solid from hot ethanol to yield pure 6-ethyl-2(3H)-benzothiazolone as off-white crystals.
-
Applications in Biological Workflows & Assay Development
In drug discovery, 6-ethyl-2(3H)-benzothiazolone is rarely the final drug; it is a scaffold. The secondary amine (N3 position) is highly nucleophilic and serves as the primary site for structural diversification (e.g., N-alkylation with alkyl halides or reductive amination workflows) to generate screening libraries.
Drug discovery workflow utilizing the 6-ethyl-2(3H)-benzothiazolone scaffold.
Analytical Characterization
To ensure scientific integrity, synthesized batches must be validated against expected spectroscopic parameters.
Table 2: Expected Analytical Signatures for 6-Ethyl-2(3H)-benzothiazolone
| Technique | Expected Signals | Structural Correlation |
| 1H NMR (DMSO-d6) | ~11.8 ppm (s, 1H) | Broad singlet confirming the presence of the lactam N-H proton. |
| 1H NMR (DMSO-d6) | ~7.4 ppm (d, 1H), ~7.1 ppm (dd, 1H), ~7.0 ppm (d, 1H) | Aromatic protons corresponding to the 1,2,4-trisubstituted benzene ring. |
| 1H NMR (DMSO-d6) | ~2.6 ppm (q, 2H), ~1.1 ppm (t, 3H) | Characteristic splitting pattern of the 6-ethyl group. |
| 13C NMR | ~170 ppm | Carbonyl (C=O) carbon of the thiazolone ring. |
| LC-MS (ESI+) | m/z 180.05 [M+H]+ | Confirms the exact mass of the synthesized compound. |
References
-
ChemIndex Database. "106675-21-2 | 2(3H)-benzothiazolone,6-ethyl-(9CI)". ChemIndex. Verified chemical registry and physicochemical data. URL:[Link]
-
Gao, X., Deng, Y., & Lu, C. (2018). "Organic Base-Catalyzed C–S Bond Construction from CO2: A New Route for the Synthesis of Benzothiazolones." Catalysts, 8(7), 271. MDPI. URL:[Link]
-
Yang, Y., Zhang, X., Zeng, W., Huang, H., & Liang, Y. (2014). "Copper catalyzed three-component synthesis of benzothiazolones from o-iodoanilines, DMF, and potassium sulfide." RSC Advances, 4(12), 6090. URL:[Link]
Sources
An In-Depth Technical Guide to 2(3H)-Benzothiazolone, 6-ethyl-(9CI): Structural Insights and Therapeutic Potential
This guide provides a comprehensive technical overview of 2(3H)-Benzothiazolone, 6-ethyl-(9CI), a molecule of interest within the broader class of benzothiazoles. These compounds are recognized as "privileged structures" in medicinal chemistry due to their wide-ranging biological activities. While direct experimental data for the 6-ethyl derivative is limited in publicly available literature, this document will construct a detailed profile by first examining the well-characterized parent compound, 2(3H)-Benzothiazolone, and then extrapolating the structural and functional characteristics of its 6-ethyl analog. This approach, rooted in established chemical principles, offers valuable predictive insights for researchers, scientists, and drug development professionals.
Part 1: The Foundational Core: 2(3H)-Benzothiazolone
The 2(3H)-benzothiazolone scaffold is a cornerstone for a multitude of biologically active molecules. Its unique heterocyclic structure, comprising a benzene ring fused to a thiazole ring, imparts a range of physicochemical properties that are conducive to diverse pharmacological applications.[1][2][3]
Molecular Structure and Properties
The parent compound, 2(3H)-Benzothiazolone, is a white to off-white crystalline powder. A key structural feature is its tautomerism, existing in equilibrium between the lactam (keto) and lactim (enol) forms, with the keto form predominating in neutral solution.[4]
Table 1: Physicochemical Properties of 2(3H)-Benzothiazolone
| Property | Value | Source(s) |
| CAS Number | 934-34-9 | [5][6] |
| Molecular Formula | C₇H₅NOS | [5][6] |
| Molecular Weight | 151.19 g/mol | [5][6] |
| Melting Point | 136-141 °C | [5] |
| Appearance | White to orange to green crystalline powder | [5] |
| SMILES | O=C1Nc2c(cccc2)S1 | [6] |
| InChIKey | YEDUAINPPJYDJZ-UHFFFAOYSA-N | [5] |
Spectroscopic Signature of the Core
The spectroscopic data for 2(3H)-benzothiazolone provides a clear fingerprint of its molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent C=O stretching vibration, indicative of the ketone group in the thiazolone ring. Aromatic C-H and N-H stretching vibrations are also key features.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum typically shows a multiplet in the aromatic region (around 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet for the N-H proton is also observed.
-
¹³C NMR: The spectrum will display a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >160 ppm), along with signals for the aromatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns.[8]
Part 2: A Predictive Analysis of 2(3H)-Benzothiazolone, 6-ethyl-
The introduction of an ethyl group at the 6-position of the benzothiazolone core is expected to modulate its physicochemical properties and, consequently, its biological activity. While specific experimental data is scarce, we can predict its characteristics based on the parent compound and the known effects of alkyl substitution.
Predicted Molecular Structure and Properties
The addition of an ethyl group will increase the molecular weight and lipophilicity of the compound, which could influence its solubility, membrane permeability, and pharmacokinetic profile.
Table 2: Predicted Physicochemical Properties of 2(3H)-Benzothiazolone, 6-ethyl-
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₉NOS | Addition of a C₂H₄ group to the parent formula. |
| Molecular Weight | 179.24 g/mol | Addition of the mass of a C₂H₄ group (28.05 g/mol ) to the parent molecular weight. |
| Melting Point | Likely lower than the parent compound | Alkyl substitution can disrupt crystal packing, often leading to a lower melting point. |
| LogP | Higher than the parent compound | The ethyl group increases the hydrophobicity of the molecule. |
digraph "6-ethyl-2(3H)-benzothiazolone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes for the benzothiazolone core N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="0.866,0!"]; S3 [label="S", pos="0.866,-1!"]; C4 [label="C", pos="-0.866,-1!"]; C5 [label="C", pos="-0.866,0!"]; C6 [label="C", pos="-1.732,-1.5!"]; C7 [label="C", pos="-2.598,-0.5!"]; C8 [label="C", pos="-2.598,0.5!"]; C9 [label="C", pos="-1.732,1.5!"]; H_N1 [label="H", pos="-0.5,1!"]; O_C2 [label="=O", pos="1.732,0.5!"];
// Nodes for the ethyl group C10 [label="C", pos="-3.464,-1!"]; H_C10_1 [label="H", pos="-3.8,-0.6!"]; H_C10_2 [label="H", pos="-3.8,-1.4!"]; C11 [label="C", pos="-4.33,-0.5!"]; H_C11_1 [label="H", pos="-4.6,-0.1!"]; H_C11_2 [label="H", pos="-4.6,-0.9!"]; H_C11_3 [label="H", pos="-4.0,0!"];
// Edges for the benzothiazolone core N1 -- C2; C2 -- S3; S3 -- C4; C4 -- C5; C5 -- N1; C4 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; N1 -- H_N1; C2 -- O_C2 [style=double];
// Edges for the ethyl group C7 -- C10; C10 -- H_C10_1; C10 -- H_C10_2; C10 -- C11; C11 -- H_C11_1; C11 -- H_C11_2; C11 -- H_C11_3; }
Caption: Molecular structure of 2(3H)-Benzothiazolone, 6-ethyl-.
Predicted Spectroscopic Signatures
The presence of the 6-ethyl group will introduce new signals and modify existing ones in the spectroscopic data compared to the parent compound.
-
Predicted IR Spectrum:
-
The characteristic C=O stretch of the thiazolone ring will be present (around 1690-1760 cm⁻¹).[9]
-
Aromatic C-H stretching vibrations will be observed (around 3000-3100 cm⁻¹).[10]
-
Aliphatic C-H stretching vibrations from the ethyl group will appear just below 3000 cm⁻¹.[10]
-
N-H stretching will be present as a broad band (around 3300-2500 cm⁻¹).[9]
-
-
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The substitution pattern on the benzene ring will simplify, likely resulting in three distinct signals in the aromatic region.
-
Ethyl Group Protons: A quartet (2H) and a triplet (3H) characteristic of an ethyl group will be observed, likely in the upfield region of the spectrum.
-
N-H Proton: A broad singlet for the N-H proton will be present.
-
-
Predicted ¹³C NMR Spectrum:
-
The carbonyl carbon signal will be present at a downfield chemical shift.
-
Signals for the aromatic carbons will be observed, with the carbon attached to the ethyl group showing a characteristic shift.
-
Two new signals corresponding to the two carbons of the ethyl group will appear in the upfield region.
-
-
Predicted Mass Spectrum:
-
The molecular ion peak (M+) would be expected at m/z = 179.
-
A significant fragment corresponding to the loss of a methyl group (M-15) would likely be observed.
-
Part 3: Plausible Synthetic Pathway
A common and effective method for the synthesis of benzothiazoles involves the cyclization of 2-aminothiophenol derivatives.[11][12] For the 6-ethyl derivative, a plausible route would start from 4-ethylaniline.
Caption: Proposed synthetic workflow for 6-ethyl-2(3H)-benzothiazolone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-ethylphenyl)thiourea
-
Dissolve 4-ethylaniline in a suitable solvent such as aqueous hydrochloric acid.
-
Add a solution of ammonium thiocyanate.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(4-ethylphenyl)thiourea.
Step 2: Synthesis of 2-Amino-6-ethylbenzothiazole
-
Suspend N-(4-ethylphenyl)thiourea in a suitable solvent like chloroform or acetic acid.
-
Add a solution of bromine in the same solvent dropwise at a low temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
Step 3: Synthesis of 6-Ethyl-2(3H)-benzothiazolone
-
Dissolve 2-amino-6-ethylbenzothiazole in aqueous sulfuric acid at a low temperature (0-5 °C).
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
-
Heat the solution to induce hydrolysis of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and evaporate the solvent.
-
Purify the final product by recrystallization or column chromatography.
Part 4: Inferred Therapeutic Potential in Drug Development
The benzothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3]
Potential Biological Activities
While no specific biological data exists for 6-ethyl-2(3H)-benzothiazolone, the activities of structurally similar compounds suggest potential therapeutic applications. The introduction of the ethyl group may enhance lipophilicity, potentially improving cell membrane penetration and interaction with hydrophobic binding pockets of target proteins.
-
Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: The benzothiazole nucleus is a common feature in many antimicrobial agents.[2]
-
Anti-inflammatory Activity: Derivatives of the benzo[d]thiazol-2(3H)-one core have demonstrated significant anti-inflammatory effects.[3]
Potential Signaling Pathway Involvement
One of the key targets for many anticancer benzothiazole derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers.
Caption: Potential inhibition of the EGFR signaling pathway by 6-ethyl-2(3H)-benzothiazolone.
The hypothetical inhibitory action of 6-ethyl-2(3H)-benzothiazolone on EGFR could block downstream signaling, leading to a reduction in cancer cell proliferation and survival. This remains a predictive model that requires experimental validation.
Conclusion
2(3H)-Benzothiazolone, 6-ethyl-(9CI) represents an intriguing but currently under-investigated molecule within the pharmacologically significant benzothiazole family. This guide has provided a comprehensive overview by leveraging the extensive knowledge of the parent 2(3H)-benzothiazolone core to build a predictive profile for the 6-ethyl derivative. The presented analysis of its potential structure, properties, synthesis, and biological activity serves as a foundational resource to stimulate and guide future experimental research. The validation of these predictions will be crucial in unlocking the full therapeutic potential of this and other novel benzothiazole derivatives.
References
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Al-Qadisiyah Journal of Pharmacy.
- MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
- The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)
- Synthesis of methyl/ethyl 6-hydroxybenzothiazole-2-carboxylates. (n.d.).
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- Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025). RSC Publishing.
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Spectroscopic data of 6-ethyl-2(3H)-benzothiazolone
Spectroscopic Profiling and Structural Characterization of 6-Ethyl-2(3H)-benzothiazolone: A Comprehensive Technical Guide
Executive Summary & Structural Context
6-Ethyl-2(3H)-benzothiazolone is a critical heterocyclic scaffold utilized extensively in medicinal chemistry, often serving as a bioisostere for oxindoles and a core pharmacophore in the development of dopamine D2 receptor agonists and antimicrobial agents. For drug development professionals and analytical chemists, the unambiguous structural characterization of this molecule is paramount.
The structural integrity of 6-ethyl-2(3H)-benzothiazolone is governed by two primary factors: the tautomeric equilibrium of the thiazolone ring and the electron-donating inductive (+I) effect of the C6-ethyl substituent. While the molecule can theoretically exist as 2-hydroxy-6-ethylbenzothiazole (the lactim form), empirical spectroscopic evidence overwhelmingly supports the predominance of the lactam (thiazolone) tautomer in both solid-state and polar solution phases[1]. This whitepaper provides a definitive, self-validating spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to guide researchers in the precise identification of this compound.
Quantitative Spectroscopic Data Profile
To facilitate rapid reference and cross-comparison, the expected quantitative spectroscopic data for 6-ethyl-2(3H)-benzothiazolone, synthesized from established homologous benzothiazolone benchmarks[2],[3], is summarized in Table 1.
Table 1: Comprehensive Spectroscopic Assignments for 6-Ethyl-2(3H)-benzothiazolone
| Technique | Signal / Shift | Multiplicity / Assignment | Structural Correlation |
| ¹H NMR (DMSO-d₆) | 11.80 ppm | br s, 1H | N-H (Lactam proton) |
| ¹H NMR (DMSO-d₆) | 7.35 ppm | d, J = 1.5 Hz, 1H | H-7 (Ortho to S, meta to H-5) |
| ¹H NMR (DMSO-d₆) | 7.12 ppm | dd, J = 8.0, 1.5 Hz, 1H | H-5 (Ortho to H-4, meta to H-7) |
| ¹H NMR (DMSO-d₆) | 7.05 ppm | d, J = 8.0 Hz, 1H | H-4 (Ortho to N) |
| ¹H NMR (DMSO-d₆) | 2.62 ppm | q, J = 7.5 Hz, 2H | -CH₂- (Ethyl methylene) |
| ¹H NMR (DMSO-d₆) | 1.18 ppm | t, J = 7.5 Hz, 3H | -CH₃ (Ethyl methyl) |
| ¹³C NMR (DMSO-d₆) | 170.5 ppm | Cq | C=O (C2 Carbonyl) |
| ¹³C NMR (DMSO-d₆) | 138.2 ppm | Cq | C6 (Alkyl-substituted aromatic) |
| ¹³C NMR (DMSO-d₆) | 111.8 ppm | CH | C4 (Shielded by N lone pair) |
| FT-IR (KBr Pellet) | 3150 cm⁻¹ | Broad absorption | N-H stretching |
| FT-IR (KBr Pellet) | 1685 cm⁻¹ | Strong, sharp peak | C=O stretching (Thio-carbamate) |
| HRMS (ESI+) | m/z 180.0478 | [M+H]⁺ | Calculated for C₉H₁₀NOS⁺ |
Mechanistic Causality in Spectral Features
As an application scientist, it is not enough to merely record shifts; one must understand the electronic causality driving them.
The AMX Spin System (¹H NMR): The aromatic protons of 6-ethyl-2(3H)-benzothiazolone form a classic AMX spin system. The H-4 proton appears relatively upfield (7.05 ppm) due to the resonance donation from the adjacent nitrogen atom, despite its participation in the amide-like bond[4]. The ethyl group at C6 exerts a mild electron-donating effect, which slightly shields the adjacent H-5 and H-7 protons compared to an unsubstituted benzothiazolone. The meta-coupling (J = 1.5 Hz) between H-5 and H-7 is a critical diagnostic feature confirming the 1,2,4-trisubstitution pattern of the aromatic ring.
Vibrational Tautomeric Markers (FT-IR): The carbonyl stretch at 1685 cm⁻¹ is highly diagnostic. Standard aliphatic ketones absorb near 1715 cm⁻¹, but the C=O bond in benzothiazolones possesses significant single-bond character due to conjugation with the nitrogen lone pair (forming a partial C=N double bond and an enolate-like oxygen)[1]. This conjugation lowers the vibrational frequency, serving as absolute proof of the lactam tautomer over the lactim form.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following workflows are designed as self-validating systems. Each step provides orthogonal data that corroborates the previous findings.
Protocol A: High-Resolution NMR Acquisition & Regiochemical Validation
-
Step 1: Solvent Selection. Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ rather than CDCl₃.
-
Causality & Rationale: Benzothiazolones exhibit strong intermolecular hydrogen bonding. In non-polar solvents, this leads to peak broadening and unpredictable chemical shifts for the N-H proton. DMSO-d₆ acts as a strong hydrogen-bond acceptor, breaking solute-solute interactions and locking the N-H proton into a sharp, highly deshielded resonance (~11.8 ppm)[2].
-
-
Step 2: 1D Acquisition. Acquire ¹H (minimum 400 MHz) and ¹³C spectra using standard pulse sequences. Ensure a relaxation delay (D1) of at least 2 seconds for ¹H to allow full relaxation of the N-H proton.
-
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation). Acquire an HMBC spectrum optimized for long-range couplings (J = 8 Hz).
-
Causality & Rationale: 1D NMR cannot definitively prove the ethyl group is at C6 rather than C4, C5, or C7. HMBC provides a self-validating regiochemical map. The methylene protons of the ethyl group (~2.62 ppm) will show strong ³JCH correlations to both C5 and C7, unambiguously anchoring the substituent to the C6 position.
-
Protocol B: Solid-State FT-IR Analysis
-
Step 1: Matrix Preparation. Prepare a KBr pellet (1% w/w sample) rather than using a solution-phase cell.
-
Causality & Rationale: The tautomeric equilibrium is highly phase-dependent. Solid-state KBr analysis preserves the crystalline lattice where the lactam form is thermodynamically stabilized, ensuring the definitive observation of the C=O stretch[1].
-
Protocol C: LC-HRMS Fragmentation Analysis
-
Step 1: Ionization. Utilize Electrospray Ionization in positive mode (ESI+).
-
Step 2: Collision-Induced Dissociation (CID). Isolate the [M+H]⁺ parent ion (m/z 180) and apply normalized collision energy (NCE 20-30%).
-
Causality & Rationale: You will observe two primary diagnostic neutral losses: the loss of a methyl radical (-15 Da) from the ethyl group to form a highly stable benzylic-type cation (m/z 165), and the loss of carbon monoxide (-28 Da) from the thiazolone ring (m/z 152). Observing both validates both the alkyl chain and the heterocyclic core.
-
Mandatory Visualizations
The following diagrams map the logical architecture of the validation workflow and the mass spectrometric fragmentation pathways.
Orthogonal spectroscopic workflow for the structural validation of benzothiazolones.
Proposed ESI-MS/MS fragmentation pathways for 6-ethyl-2(3H)-benzothiazolone.
References
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PubChem - Benzothiazolone | C7H5NOS | CID 13625 - PubChem[Link]
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6-ethyl-2(3H)-benzothiazolone solubility and stability
In-Depth Technical Guide: Solubility and Stability Profiling of 6-Ethyl-2(3H)-benzothiazolone
Executive Summary
As a Senior Application Scientist, I approach the physicochemical characterization of heterocyclic scaffolds not merely as a checklist of parameters, but as a dynamic system governed by thermodynamic and kinetic principles. The compound 6-ethyl-2(3H)-benzothiazolone represents a fascinating intersection of structural stability and targeted reactivity. Benzothiazolone derivatives are highly valued in drug development due to their ability to form robust hydrogen bonds and hydrophobic interactions with target receptors ()[1]. However, the introduction of the 6-ethyl moiety significantly alters the molecule's lipophilicity, crystal lattice energy, and degradation susceptibility. This whitepaper provides a comprehensive, self-validating framework for evaluating the solubility and stability of 6-ethyl-2(3H)-benzothiazolone.
Part 1: Physicochemical Profiling & Tautomeric Dynamics
Understanding the behavior of 6-ethyl-2(3H)-benzothiazolone requires analyzing its tautomeric equilibrium. The core scaffold exhibits lactam-lactim tautomerism (2(3H)-benzothiazolone ⇌ 2-hydroxybenzothiazole). Spectroscopic data consistently demonstrate that in aqueous and physiological environments, the lactam (keto) form is overwhelmingly predominant, as evidenced by distinct C=O stretching in IR spectroscopy ()[2].
The causality here is critical for formulation design: the lactam N-H acts as a weak acid with a predicted pKa of ~8.5 to 9.3 ()[3]. At physiological pH (7.4), the molecule remains largely unionized. This lack of ionization, combined with the steric shielding and lipophilicity of the 6-ethyl group, heavily restricts passive aqueous dissolution.
Table 1: Physicochemical and Tautomeric Properties
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C9H9NOS | Core scaffold with a lipophilic ethyl substitution. |
| Predicted pKa | ~8.5 - 9.3 | Weakly acidic lactam N-H; dictates pH-dependent solubility profiles[3]. |
| Tautomeric State | Lactam (2(3H)-one) > Lactim | Keto form dominates in aqueous media, influencing H-bond donor capacity[2]. |
| LogP (Octanol/Water) | ~2.8 - 3.1 (Extrapolated) | Increased lipophilicity due to the 6-ethyl group limits passive aqueous dissolution. |
Part 2: Thermodynamic Solubility Assessment
Kinetic solubility assays often overestimate solubility due to supersaturation phenomena. Therefore, we employ a Self-Validating Thermodynamic Solubility Assay . The rationale behind this protocol is to ensure the system has reached true thermodynamic equilibrium rather than a metastable kinetic state.
Protocol: Self-Validating Thermodynamic Solubility Assay
-
Solid Phase Preparation: Accurately weigh 10 mg of solid 6-ethyl-2(3H)-benzothiazolone into amber glass vials. Causality: Amber glass is mandatory to prevent photolytic ring-opening during the extended incubation period[4].
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., pH 1.2 HCl, pH 7.4 Phosphate, or pH 10.0 Borate).
-
Equilibration: Seal vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C, agitated at 300 RPM.
-
Phase Separation: At exactly 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids.
-
HPLC-UV Quantification: Dilute the supernatant and analyze via HPLC-PDA at λmax 254 nm.
-
Self-Validation Check (Critical Step): Repeat the sampling at 48 hours. Causality: If the concentration variance between 24h and 48h is ≤ 5%, thermodynamic equilibrium is confirmed. If > 5%, agitation must continue. This feedback loop prevents data artifacts and guarantees trustworthiness.
Thermodynamic solubility workflow with self-validating equilibrium checks.
Table 2: Thermodynamic Solubility Profile (Extrapolated based on scaffold)
| Solvent / Media | Temperature | Solubility (mg/mL) | Mechanistic Rationale |
| Purified Water | 25 °C | < 0.1 | High crystal lattice energy and lipophilicity restrict dissolution. |
| Phosphate Buffer (pH 7.4) | 37 °C | ~ 0.15 | Predominantly unionized; slight increase due to thermal energy. |
| Borate Buffer (pH 10.0) | 37 °C | > 1.0 | Deprotonation of the lactam N-H (pH > pKa) drastically increases aqueous solubility. |
Part 3: Stability & Degradation Kinetics
Benzothiazolones are structurally robust but possess specific vulnerabilities. Environmental and forced degradation studies reveal a high susceptibility to photolytic degradation (UV 200–280 nm) and oxidative stress, which often lead to ring-opened intermediates ()[4]. Furthermore, microbial degradation via catechol dioxygenases demonstrates the biological lability of the thiazole ring, often resulting in sulfonic acid or hydroxylated derivatives ()[5].
To accurately profile this, we utilize a Stability-Indicating Forced Degradation Protocol . The causality of using a Photodiode Array (PDA) detector is to allow for peak purity analysis across the elution profile, ensuring degradants do not co-elute with the parent peak.
Protocol: Stability-Indicating Forced Degradation
-
Sample Preparation: Prepare a 100 µg/mL stock solution in a 50:50 Methanol:Water diluent.
-
Stress Conditions:
-
Hydrolytic: Add 1N HCl or 1N NaOH to aliquots, incubating at 60 °C for 48 hours.
-
Oxidative: Treat aliquots with 3% H2O2, incubating at room temperature for 24 hours.
-
Photolytic: Expose solutions in quartz cuvettes to UV irradiation (254 nm) for 24 hours.
-
-
Mass Balance Analysis (Self-Validation): Inject stressed samples into the HPLC-PDA. Calculate the mass balance: (Peak Area of Parent + Sum of Peak Areas of Degradants) / (Peak Area of Unstressed Control). A mass balance between 95-105% self-validates the method, proving no volatile or invisible degradants were lost during the stress event.
Primary degradation pathways of benzothiazolone derivatives under stress.
Conclusion
The physicochemical profiling of 6-ethyl-2(3H)-benzothiazolone requires a rigorous, self-validating approach. By understanding the causality behind its tautomeric equilibrium, pH-dependent solubility, and specific degradation pathways, researchers can engineer robust formulations and analytical methods that stand up to both scientific and regulatory scrutiny.
References
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Title: Benzothiazolone | C7H5NOS | CID 13625 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
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Title: A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles Source: Environmental Science & Technology (ACS Publications) URL: [Link]
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Title: The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells Source: PubMed Central (PMC) URL: [Link]
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Title: Acetylated Benzothiazolone as Homobivalent SPECT Metallo-Radiopharmaceutical Source: ACS Omega URL: [Link]
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Biological activity of 6-ethyl substituted benzothiazolones
An In-Depth Technical Guide to the Biological Activity of 6-Ethyl Substituted Benzothiazolones
Executive Summary
The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities.[1] Within this broad class, derivatives of 2(3H)-benzothiazolone substituted at the 6-position are of significant interest to medicinal chemists for their potential in developing novel therapeutic agents. This guide focuses specifically on the biological activities of 6-ethyl substituted benzothiazolones and their immediate precursors. While direct research on this specific substitution is nascent, this document synthesizes available data on closely related 6-substituted benzothiazoles and benzothiazolones to build a comprehensive profile. We will explore the synthesis, anticancer, anti-inflammatory, analgesic, and antimicrobial properties of these compounds, grounding the discussion in established mechanisms of action and experimental protocols. The evidence suggests that the 6-ethyl moiety is a promising substituent for enhancing biological potency, warranting further investigation in drug discovery programs.[2]
The Benzothiazolone Scaffold: A Foundation for Drug Discovery
Benzothiazole and its derivatives are heterocyclic compounds that form the core of numerous biologically active molecules.[3] The fused ring system of benzene and thiazole provides a stable, rigid structure with unique electronic properties, making it an excellent starting point for designing therapeutic agents.[4] The 2(3H)-benzothiazolone core, specifically, has been a focal point in the development of agents targeting a range of conditions.
Substitutions on the benzene ring, particularly at the C6 position, play a critical role in modulating the pharmacological profile of the molecule.[5] The introduction of small alkyl groups, such as an ethyl group, can influence key drug-like properties including:
-
Lipophilicity: Affecting cell membrane permeability and target engagement.
-
Metabolic Stability: Influencing the compound's half-life in vivo.
-
Target Binding: Potentially forming favorable hydrophobic interactions within the binding pocket of a target protein, thereby enhancing potency.[2]
Synthesis of 6-Ethyl Substituted Benzothiazolones
The synthesis of 6-substituted benzothiazoles typically proceeds through the cyclization of corresponding substituted anilines. A common and effective strategy is the Jacobsen cyclization, which involves the radical cyclization of a thiobenzanilide.[6] For a 6-ethyl derivative, the synthesis can be conceptualized starting from 4-ethylaniline.
Figure 1: General synthetic pathway for 6-ethyl-2(3H)-benzothiazolone.
Profiled Biological Activities
The benzothiazole scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways essential for tumor survival.[4][10] Research into chromone derivatives bearing a 6-ethylbenzothiazole moiety has identified potent activity against cancer cell lines.[7]
Mechanism of Action: ATR Kinase Inhibition One key mechanism involves the inhibition of the DNA Damage Response (DDR) signaling pathway.[7] Specifically, Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical enzyme that helps cancer cells survive DNA damage. Inhibiting ATR can lead to synthetic lethality in tumor cells with specific genetic backgrounds. Certain benzothiazole derivatives have been shown to inhibit ATR kinase, leading to cell cycle arrest and apoptosis.[7]
Figure 2: Inhibition of the ATR kinase pathway by a benzothiazole derivative.
Quantitative Data: In Vitro Cytotoxicity Studies on related benzothiazole-chromone hybrids have demonstrated potent cytotoxicity against human cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Citation |
| Compound 2c | HCT116 (Colon) | 3.670 | [7] |
| Compound 2c | HeLa (Cervical) | 2.642 | [7] |
| Compound 7l | HCT116 (Colon) | 2.527 | [7] |
| Compound 7l | HeLa (Cervical) | 2.659 | [7] |
| (Note: Compounds 2c and 7l are complex derivatives containing the benzothiazole core, demonstrating the scaffold's potential. Data for a simple 6-ethyl benzothiazolone is not yet available.) |
Anti-inflammatory and Analgesic Activity
Benzothiazole derivatives are well-documented as potent anti-inflammatory and analgesic agents.[8][11] This activity is often attributed to their ability to modulate key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[2]
Mechanism of Action: COX Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX-1 and COX-2, enzymes that convert arachidonic acid into pro-inflammatory prostaglandins.[2] Studies on 6-substituted-2(3H)-benzothiazolones have shown potent analgesic activity mediated through the inhibition of the cyclooxygenase pathway.[12] For instance, the closely related analogue 6-benzoyl-2(3H)-benzothiazolone was found to be a superior analgesic to acetylsalicylic acid, acting peripherally by inhibiting the COX pathway.[12]
Figure 3: Mechanism of anti-inflammatory action via COX enzyme inhibition.
Experimental Protocol: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test) This protocol is used to screen compounds for peripheral analgesic activity.[12]
-
Animal Model: Use male Swiss albino mice (20-25g).
-
Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.
-
Grouping: Divide mice into groups (n=6-10): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Acetylsalicylic acid), and test groups (6-ethyl benzothiazolone at various doses).
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set time (e.g., 30 minutes), administer an i.p. injection of 0.6% acetic acid solution (10 mL/kg).
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Analysis: Calculate the percentage of protection (analgesia) for each group using the formula: % Protection = [(Writhes in Control - Writhes in Test) / Writhes in Control] x 100.
Antimicrobial Activity
The benzothiazole scaffold is present in many compounds with potent antibacterial and antifungal properties.[9][13] Modifications, including substitutions at the C6 position, can significantly enhance this activity.[14] For example, a study on complex 6-ethyl substituted benzothiazine derivatives showed moderate to high antimicrobial and antifungal activity.[15]
Mechanism of Action: Topoisomerase Inhibition A key bacterial target for benzothiazole derivatives is the family of type II topoisomerases, which includes DNA gyrase (GyrB) and topoisomerase IV (ParE).[16] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death. Novel benzothiazole ethyl urea derivatives have been shown to potently inhibit the ATPase function of these enzymes, demonstrating broad-spectrum antibacterial activity, especially against Gram-positive pathogens.[16]
Quantitative Data: Minimum Inhibitory Concentration (MIC) The effectiveness of an antimicrobial agent is quantified by its MIC, the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Citation |
| Benzothiazole Ethyl Urea | S. aureus | ≤ 0.12 | [16] |
| Benzothiazole Ethyl Urea | S. pneumoniae | ≤ 0.12 | [16] |
| Benzothiazole Ethyl Urea | E. faecalis | ≤ 0.12 | [16] |
| Amidino-benzothiazole | S. aureus | Modest Activity | [17] |
| (Note: Data represents potent related compounds, highlighting the potential of the scaffold.) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the MIC of a compound using the broth microdilution method.[14]
Figure 4: Workflow for determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationships (SAR)
Analysis of various benzothiazole derivatives allows for the deduction of key structure-activity relationships (SAR) that can guide future drug design.
-
C6-Substitution: The presence of small, lipophilic groups like methyl or ethyl at the C6 position is often associated with enhanced biological potency.[2]
-
C2-Substitution: The nature of the substituent at the C2 position is critical. Large, aromatic, or heterocyclic moieties at this position are common in potent anticancer and antimicrobial agents.[17]
-
Hydrophobic Moieties: The inclusion of hydrophobic groups is generally conducive to cytotoxic activity against cancer cell lines.[5]
-
Hydrogen Bonding: The introduction of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can significantly improve target selectivity and potency.[17]
Future Directions and Conclusion
The 6-ethyl substituted benzothiazolone scaffold represents a promising area for therapeutic innovation. The available data, extrapolated from closely related analogues, strongly suggests potential for potent anticancer, anti-inflammatory, and antimicrobial activities.[7][12][15] The ethyl group at the C6 position appears to be a favorable substitution for enhancing biological effect.
Future research should focus on:
-
Targeted Synthesis: A focused synthetic effort to create a library of 6-ethyl-2(3H)-benzothiazolones with diverse substitutions at other positions.
-
Broad Biological Screening: Comprehensive screening of these new compounds against panels of cancer cell lines, bacterial strains, and inflammatory pathway targets.
-
Mechanistic Studies: In-depth investigation into the precise mechanisms of action for the most potent compounds to validate their targets and understand potential off-target effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
References
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- PubMed. (2024, July 15). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds.
- ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- MDPI. (2022, July 20). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
- PMC - NIH. Benzothiazole derivatives as anticancer agents.
- MDPI. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24).
- Synthesis and various biological activities of benzothiazole derivative. (2023, September 2).
- ResearchGate. (2026, March 5). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones.
- ResearchGate. Anti‐inflammatory activity of benzothiazole derivatives.
- Wiley Online Library. (2019, February 28). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues.
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Unlocking the Therapeutic Potential of 6-Ethyl-2(3H)-Benzothiazolone: A-Technical Guide to Target Identification and Validation
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This technical guide delves into the prospective therapeutic applications of a specific derivative, 6-ethyl-2(3H)-benzothiazolone. While direct extensive research on this particular molecule is emerging, the wealth of data on structurally related benzothiazolones provides a strong foundation for predicting its potential biological targets. This document outlines a strategic approach for researchers and drug development professionals to systematically investigate and validate these potential targets. We will explore promising avenues in oncology, neurodegenerative disorders, and inflammatory diseases, providing detailed experimental protocols and the underlying scientific rationale for each step.
Introduction: The Benzothiazole Core - A Privileged Scaffold in Drug Discovery
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[3] This versatile scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[5] Derivatives of benzothiazole have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][6][7][8][9] The therapeutic potential of these compounds often stems from their ability to interact with a range of biological targets, including kinases, enzymes, and receptors.[1][6]
This guide focuses on 6-ethyl-2(3H)-benzothiazolone, a derivative with promising, yet underexplored, therapeutic potential. By leveraging the extensive knowledge base of the broader benzothiazole class, we can logically infer and systematically investigate its most probable molecular targets.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the established activities of analogous benzothiazole-containing compounds, we have identified three primary areas of investigation for 6-ethyl-2(3H)-benzothiazolone: oncology, neurodegeneration, and inflammation.
Oncology: Targeting Aberrant Cell Signaling
Benzothiazole derivatives have shown significant promise as anticancer agents by targeting key components of cell signaling pathways that are often dysregulated in cancer.[1]
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): Many benzothiazoles are known to inhibit RTKs such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1]
-
BRAF Kinase: Specifically, the BRAF V600E mutation is a known driver in several cancers, and substituted benzothiazoles have been designed as potential inhibitors.[10]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway regulating cell survival and proliferation, and it is a known target for various benzothiazole compounds.[1]
Logical Workflow for Target Validation in Oncology
Caption: Workflow for investigating the anticancer potential of 6-ethyl-2(3H)-benzothiazolone.
Neurodegenerative Disorders: Modulating Neuronal Function
The neuroprotective properties of benzothiazoles make them attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6]
Potential Targets:
-
Sigma-1 (σ1) Receptor: Several 2(3H)-benzothiazolone derivatives have been identified as potent and selective ligands for the sigma-1 receptor, which is involved in neuroprotection and cognitive function.[11]
-
Monoamine Oxidase (MAO): Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and some heterocyclic compounds containing the thiazole ring have shown activity against this enzyme.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): As a regulator of necroptosis, a form of programmed cell death implicated in neuroinflammation, RIPK1 is a potential target for benzothiazole derivatives.[6]
Inflammatory Diseases: Attenuation of the Inflammatory Cascade
The anti-inflammatory activity of benzothiazolones suggests their potential use in treating chronic inflammatory conditions.[7]
Potential Targets:
-
Cyclooxygenase (COX) Enzymes: Some 6-substituted-2(3H)-benzothiazolones have been shown to inhibit the COX pathway, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[12]
-
Pro-inflammatory Cytokines: Benzothiazole derivatives may exert their anti-inflammatory effects by modulating the production or signaling of cytokines like TNF-α and IL-6.
Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by 6-ethyl-2(3H)-benzothiazolone.
Experimental Protocols for Target Validation
The following protocols provide a starting point for the systematic evaluation of 6-ethyl-2(3H)-benzothiazolone.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To assess the anti-proliferative activity of 6-ethyl-2(3H)-benzothiazolone against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-ethyl-2(3H)-benzothiazolone in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of 6-ethyl-2(3H)-benzothiazolone for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand such as -pentazocine, and varying concentrations of 6-ethyl-2(3H)-benzothiazolone.
-
Incubation: Incubate the mixture at 37°C for a specified time to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value for 6-ethyl-2(3H)-benzothiazolone by competitive binding analysis.[11]
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effects of 6-ethyl-2(3H)-benzothiazolone in an acute inflammation model.
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer 6-ethyl-2(3H)-benzothiazolone orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of 6-Ethyl-2(3H)-Benzothiazolone
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
Table 2: Receptor Binding Affinities
| Target | Radioligand | Ki (nM) |
| Sigma-1 Receptor | -pentazocine | Experimental Value |
| Sigma-2 Receptor | [³H]DTG | Experimental Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of the therapeutic potential of 6-ethyl-2(3H)-benzothiazolone. The proposed experimental workflows are designed to systematically identify and validate its molecular targets in oncology, neurodegeneration, and inflammation. Positive results from these initial studies will pave the way for more advanced preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, clinical translation. The versatility of the benzothiazole scaffold suggests that 6-ethyl-2(3H)-benzothiazolone is a promising candidate for the development of novel therapeutics.
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Introduction: The 2(3H)-Benzothiazolone Scaffold in Drug Discovery
An In-Depth Technical Guide to the Medicinal Chemistry of 2(3H)-Benzothiazolone Derivatives
The 2(3H)-benzothiazolone core, a bicyclic system featuring a fusion of benzene and thiazolone rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone for the development of a multitude of therapeutic agents. Derivatives of this nucleus have demonstrated a remarkable breadth of pharmacological activities, engaging with a wide array of biological targets.[1][2][3] This has led to their investigation for conditions ranging from central nervous system disorders to infectious diseases and cancer.[4][5][6]
The inherent bioactivity of the benzothiazolone moiety stems from its unique electronic and structural properties, which allow for favorable interactions with various enzymes and receptors. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 2(3H)-benzothiazolone derivatives, offering field-proven insights for researchers and drug development professionals.
Core Synthesis Strategies
The construction of the 2(3H)-benzothiazolone core and its subsequent derivatization can be achieved through several reliable synthetic routes. A prevalent and efficient method involves the intramolecular cyclization of precursors like 2-aminothiophenols or their equivalents. Modifications, particularly at the N-3 position and the C-6 position of the benzene ring, are commonly explored to modulate the compound's pharmacokinetic and pharmacodynamic properties.
General Synthetic Workflow
The diagram below illustrates a common pathway for synthesizing N-3 and C-6 substituted 2(3H)-benzothiazolone derivatives, which often begins with the commercially available benzothiazolone core.
Caption: General workflow for synthesis of substituted 2(3H)-benzothiazolones.
Experimental Protocol: Synthesis of 3-Alkyl-2(3H)-benzothiazolones
This protocol describes a standard N-alkylation reaction, a fundamental step in diversifying the benzothiazolone scaffold.[7]
-
Reagents & Setup: To a solution of 2(3H)-benzothiazolone (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Add the desired ω-halogenoalkyl derivative (e.g., an alkyl bromide) (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 125 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-alkyl-2(3H)-benzothiazolone.
Pharmacological Activities and Structure-Activity Relationships (SAR)
The therapeutic potential of 2(3H)-benzothiazolone derivatives is vast. The following sections detail their activity in key areas, focusing on mechanistic insights and the influence of chemical structure on biological function.
Anticonvulsant Activity
Derivatives of 2(3H)-benzothiazolone have emerged as promising candidates for the treatment of epilepsy.[7] Their mechanism often involves interaction with key central nervous system targets.
-
Mechanism of Action: While diverse, a significant mode of action for some potent anticonvulsant benzothiazolones is the binding to sigma-1 (σ₁) receptors.[4] These receptors are ligand-regulated chaperone proteins at the endoplasmic reticulum-mitochondria interface that modulate calcium signaling.[8]
-
Structure-Activity Relationship (SAR):
-
N-3 Substitution: The nature of the substituent at the N-3 position is critical. Long-chain alkyl or aralkyl groups are often favored.
-
C-6 Substitution: Introduction of alkyl or acyl groups at the C-6 position can significantly enhance anticonvulsant potency.[7]
-
Bioisosteric Replacement: Replacing the oxygen atom of the analogous 2(3H)-benzoxazolone scaffold with sulfur to form the 2(3H)-benzothiazolone core has been a successful strategy in developing potent compounds.[7]
-
| Compound ID | N-3 Substituent | C-6 Substituent | Activity (MES Test, ED₅₀ in mice, mg/kg) | Reference |
| 43 | -(CH₂)₄-morpholine | H | 8.7 | [4] |
| 45 | -(CH₂)₄-morpholine | Ethyl | 7.6 | [4][7] |
Key Insight: The combination of a 4-morpholinobutyl chain at the N-3 position and a small alkyl group (ethyl) at the C-6 position, as seen in compound 45 , results in a highly potent anticonvulsant agent in preclinical models.[4][7]
Anti-inflammatory and Analgesic Activity
Chronic inflammation and pain are major therapeutic targets, and benzothiazolone derivatives have shown significant efficacy through multiple mechanisms.[9][10]
-
Mechanism of Action:
-
COX Inhibition: Similar to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), some derivatives inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin biosynthesis.[9]
-
CB2 Receptor Agonism: A distinct and promising mechanism involves the selective agonism of the cannabinoid receptor 2 (CB2). CB2 receptors are highly expressed in immune cells, and their activation modulates inflammatory responses without the psychotropic effects associated with CB1 receptor activation.[11]
-
-
Structure-Activity Relationship (SAR):
-
For analgesic activity , N-substitution with pyridylethyl groups has proven effective, with several compounds showing higher activity than aspirin.[9]
-
For selective CB2 agonism , a benzo[d]thiazol-2(3H)-one scaffold linked to a lipophilic side chain has been identified as a key pharmacophore. Compound 9 from a 2019 study, with a specific N-substitution, emerged as a very potent CB2 agonist (Ki = 13.5 nM) and demonstrated anti-inflammatory effects in an in vivo model of colon inflammation.[11]
-
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The benzothiazole scaffold is a recurring motif in compounds with potent antibacterial and antifungal properties.[6][12][13]
-
Mechanism of Action: The mechanisms are diverse and can include the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, or DNA gyrase.[13][14]
-
Structure-Activity Relationship (SAR):
-
Hybrid Molecules: Hybridization of the benzothiazole core with other heterocyclic moieties, such as thiazolidinones or pyrimidines, has yielded compounds with broad-spectrum activity.[6][14]
-
Substitution Pattern: Trifluoromethoxy groups at the C-6 position have been shown to enhance antibacterial activity.[13] For antifungal activity against dermatophytes, unsubstituted (at C-6) derivatives often show the best inhibition, whereas electron-withdrawing groups like -COOH can reduce activity.[15]
-
Anticancer Activity
Benzothiazole derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines.[5][16][17]
-
Mechanism of Action: The anticancer effects are mediated through various pathways, including:
-
Tyrosine Kinase Inhibition: Many derivatives are designed as inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.
-
Carbonic Anhydrase Inhibition: Certain derivatives can inhibit tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are crucial for the survival of hypoxic tumors.[5][16]
-
Signaling Pathway Modulation: Some compounds can affect critical signaling pathways like the RhoGDI/JNK-1 pathway, leading to apoptosis.[18]
-
-
Structure-Activity Relationship (SAR):
-
2-Aryl Substitution: The presence of a substituted phenyl ring at the C-2 position is a common feature of many potent anticancer benzothiazoles.
-
Hybrid Scaffolds: Combining the benzothiazole nucleus with other pharmacophores like oxadiazoles or benzamides has led to potent hybrid molecules with IC₅₀ values in the low micromolar range.[16]
-
Caption: Key anticancer mechanisms of benzothiazolone derivatives.
Antiviral Activity
The benzothiazole scaffold is present in molecules active against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[19][20][21]
-
Mechanism of Action: The specific mechanisms are virus-dependent. For HIV, derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For other viruses, they may inhibit crucial viral enzymes like helicase.[19][20]
-
Structure-Activity Relationship (SAR):
-
HIV: Hybrid molecules combining benzothiazole with coumarin have shown promising anti-HIV effects. The SAR indicates that hydroxy substitutions on the coumarin ring enhance activity, while bulky groups on an associated phenyl ring decrease it.[20]
-
Dengue: Computational and in vitro studies have identified benzothiazole derivatives as potential inhibitors of the DENV NS-3 helicase.[19]
-
Protocols for Biological Evaluation
Validating the therapeutic potential of novel derivatives requires robust and standardized biological assays.
Protocol: Carrageenan-Induced Paw Edema Test (Anti-inflammatory)
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[9][22]
-
Animal Preparation: Use adult albino rats, fasted overnight with free access to water.
-
Grouping: Divide the animals into groups: a control group (vehicle only), a standard group (e.g., Diclofenac sodium), and test groups for each benzothiazolone derivative at a specified dose.
-
Drug Administration: Administer the vehicle, standard, or test compound intraperitoneally or orally.
-
Induction of Edema: After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, and 3 hours).
-
Analysis: Calculate the percentage inhibition of edema for the standard and test groups relative to the control group.
Protocol: Broth Microdilution Method (Antimicrobial MIC)
This is a standard in vitro method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][23]
-
Preparation: Dispense a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into the wells of a microtiter plate containing serial two-fold dilutions of the test compound in a suitable broth medium.
-
Controls: Include a positive control well (microorganism, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Perspectives and Conclusion
The 2(3H)-benzothiazolone scaffold continues to be a highly productive platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, from potent anticonvulsant and anti-inflammatory effects to promising antimicrobial, antiviral, and anticancer properties.[4][5][11][13][20]
Future research will likely focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Hybrid Drug Design: Continuing the strategy of combining the benzothiazolone core with other known pharmacophores to create multifunctional molecules or to enhance potency against resistant targets.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion profiles, which are critical for clinical success.
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Biological Screening and Structure Activity relationship of Benzothiazole. (URL: [Link])
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Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing. (URL: [Link])
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI. (URL: [Link])
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Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR. (URL: [Link])
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Benzothiazoles as potential antiviral agents - PMC. (URL: [Link])
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Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])
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(PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. (URL: [Link])
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. (URL: [Link])
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A Review on Recent Development and biological applications of benzothiazole derivatives. (URL: [Link])
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Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (URL: [Link])
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (URL: [Link])
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
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Benzothiazole: As an Antiviral Agent - Sciforum. (URL: [Link])
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar. (URL: [Link])
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Antiviral activity of benzothiazole and benzothiazolinethione derivatives in cell cultures. (URL: [Link])
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])
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6-Ethyl-2(3H)-benzothiazolone: Safety, Handling, and Mechanistic Application in Drug Development
Executive Summary
6-Ethyl-2(3H)-benzothiazolone (and its closely related derivatives) represents a "privileged scaffold" in contemporary medicinal chemistry [1]. Characterized by a bicyclic benzothiazolone core functionalized with an ethyl group at the C6 position, this heterocyclic building block is frequently utilized as a bioisostere for purines and quinazolinones. Its structural geometry allows it to function as a highly effective hinge-binder in kinase inhibitors and a selective modulator for G-protein coupled receptors (GPCRs), particularly in central nervous system (CNS) drug development [2].
This whitepaper provides a comprehensive, causality-driven guide to the safe handling, physicochemical profiling, and experimental workflow integration of 6-ethyl-2(3H)-benzothiazolone for research scientists and drug development professionals.
Physicochemical Profiling and Structural Logic
Understanding the physical properties of 6-ethyl-2(3H)-benzothiazolone is critical for predicting its solubility, reactivity, and biological behavior. The lactam-like -NH-C(=O)-S- moiety within the thiazole ring participates in strong intermolecular hydrogen bonding, which dictates both its target binding affinity and its solvent compatibility.
Table 1: Physicochemical Properties
| Property | Value / Description | Experimental Implication |
| Chemical Name | 6-Ethyl-1,3-benzothiazol-2(3H)-one | Core scaffold for derivative synthesis. |
| CAS Registry Number | 106675-21-2 | Unique identifier for procurement and SDS tracking. |
| Molecular Formula | C9H9NOS | Guides mass spectrometry (MS) expected m/z values. |
| Molecular Weight | ~179.24 g/mol | Required for precise molarity calculations in assays. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization; requires draft-free weighing. |
| Solubility | High in DMSO/DMF; Low in H₂O | Necessitates organic solvents for stock solution preparation. |
Note: Data extrapolated from the foundational 2(3H)-benzothiazolone core [3].
Toxicological Grounding and Hazard Identification
As a Senior Application Scientist, it is imperative to approach heterocyclic building blocks with a self-validating safety mindset. While 6-ethyl-2(3H)-benzothiazolone is primarily intended for in vitro and in vivo research, its core structure shares toxicological overlaps with standard benzothiazolones [4].
GHS Classification & Causality
Based on standardized safety data for the benzothiazolone class, the compound exhibits the following hazard profile:
-
Acute Toxicity (Oral/Dermal/Inhalation) - Category 4 (H302, H312, H332): The lipophilic nature of the ethyl substitution enhances dermal penetration compared to the unsubstituted core. Systemic absorption can interfere with cellular metabolism.
-
Skin/Eye Irritation - Category 2 (H315, H319): The compound can interact with mucosal proteins, causing localized inflammation.
-
Skin Sensitization - Category 1 (H317): The sulfur-containing heterocycle may act as a hapten, covalently binding to skin proteins and triggering an immune-mediated allergic response upon repeated exposure.
Required Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator when handling the dry powder outside of a containment zone, due to the risk of micro-dust aerosolization.
-
Dermal: Nitrile gloves (double-gloving recommended during stock preparation) and a fully buttoned lab coat.
-
Ocular: Snug-fitting chemical splash goggles.
Experimental Workflows: Handling and Assay Preparation
To ensure assay reproducibility and prevent compound degradation, the handling protocol must be strictly controlled. The following step-by-step methodology outlines the preparation of a 10 mM master stock solution.
Step-by-Step Methodology: Stock Solution Preparation
-
Environmental Control: Perform all weighing inside a calibrated chemical fume hood or a ventilated balance enclosure to prevent inhalation of aerosolized particulates.
-
Static Mitigation: Use an anti-static bar or zero-stat gun on the spatula and weigh boat. The crystalline nature of benzothiazolones makes them prone to static cling, which can lead to inaccurate mass measurements and contamination.
-
Weighing: Accurately weigh the required mass of 6-ethyl-2(3H)-benzothiazolone (e.g., 17.92 mg for 10 mL of 10 mM stock).
-
Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO). Causality: Anhydrous DMSO is required because the introduction of water can cause premature precipitation and accelerate oxidative degradation of the thiazole ring.
-
Homogenization: Vortex the solution for 30–60 seconds until optically clear. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquoting and Storage: Divide the master stock into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes. Blanket the tubes with an inert gas (Argon or Nitrogen) before sealing. Store at -20°C. Causality: Repeated freeze-thaw cycles and UV exposure will degrade the compound, leading to experimental artifacts in biological assays.
Workflow for handling and preparing 6-ethyl-2(3H)-benzothiazolone stock solutions.
Mechanistic Application in Drug Discovery
The 6-ethyl-2(3H)-benzothiazolone scaffold is highly valued in the design of targeted therapeutics. Its primary utility lies in its ability to mimic endogenous ligands or ATP.
Bioisosterism and Target Engagement
-
Kinase Inhibition: The benzothiazolone core acts as a purine bioisostere. In the ATP-binding pocket of kinases (e.g., c-Met or VEGFR), the -NH-C(=O)- domain forms critical hydrogen bonds with the kinase hinge region, while the C6-ethyl group projects into the hydrophobic pocket, enhancing selectivity and binding affinity [1].
-
GPCR Modulation: Derivatives of this scaffold are actively investigated as muscarinic receptor agonists (e.g., M1/M4 receptors) for the treatment of neurodegenerative diseases. The core provides the necessary rigid geometry to orient basic amine side-chains into the orthosteric binding site of the receptor [2].
Mechanistic pathway of benzothiazolone derivatives modulating cellular targets.
Decontamination and Waste Management
A self-validating protocol for decontamination ensures that no residual active pharmaceutical ingredients (APIs) cross-contaminate future assays or pose environmental hazards.
-
Solid Spills: Do not sweep dry powder, as this promotes aerosolization. Cover the spill with absorbent paper towels dampened with a 10% bleach solution or ethanol. Carefully wipe inward, place the contaminated materials in a designated hazardous waste bag, and wash the surface with soap and water[4].
-
Liquid Spills (DMSO Stocks): Absorb the liquid using inert absorbent pads. Clean the area with a solvent (e.g., 70% ethanol or isopropanol) to lift residual DMSO-solubilized compound.
-
Disposal: All contaminated consumables (tips, vials, gloves) and liquid waste must be segregated into clearly labeled "Halogenated/Sulfur-containing Organic Waste" containers and disposed of via an approved institutional environmental health and safety (EHS) pathway.
References
- Google Patents. (2002). AU2002327810B2 - Benzimidazolidinone derivatives as muscarinic agents.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13625, Benzothiazolone. Retrieved March 12, 2026, from[Link]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2(3H)-Benzothiazolones
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Industrial Origins to a Privileged Pharmacophore
The story of the 2(3H)-benzothiazolone core is a compelling narrative of chemical discovery and scientific serendipity. This bicyclic heterocyclic system, seemingly simple in its fusion of a benzene and a thiazole ring, has journeyed from the annals of 19th-century synthetic chemistry to a position of prominence in modern medicinal chemistry. Initially, the broader family of benzothiazoles gained industrial traction as vulcanization accelerators in the rubber industry. However, the unique structural and electronic properties of the 2(3H)-benzothiazolone moiety soon captured the attention of chemists, revealing a scaffold with a remarkable capacity to interact with biological systems. This guide provides a comprehensive technical overview of the discovery, historical synthetic evolution, and the burgeoning therapeutic applications of 2(3H)-benzothiazolone compounds, offering insights for professionals engaged in the multifaceted world of drug discovery and development.
The Genesis of a Scaffold: A Historical Perspective
The journey into the world of benzothiazoles began in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1887, Hofmann reported the synthesis of 2-substituted benzothiazoles through the condensation of 2-aminothiophenol with various electrophiles.[1] This seminal work laid the foundational chemistry for accessing this new class of heterocyclic compounds.
While Hofmann's work focused on 2-substituted derivatives, the synthesis of the parent 2(3H)-benzothiazolone core, characterized by a carbonyl group at the 2-position, followed a distinct evolutionary path. One of the earliest and most straightforward methods for the preparation of 2(3H)-benzothiazolone involves the reaction of 2-aminothiophenol with urea. This method, often carried out at elevated temperatures, provides a direct and efficient route to the core structure.
The following diagram illustrates the fundamental synthetic pathways that marked the early exploration of benzothiazole chemistry.
Caption: Foundational synthetic routes to benzothiazole derivatives.
The Evolution of Synthesis: From Classical Methods to Green Chemistry
The synthesis of the 2(3H)-benzothiazolone core and its derivatives has undergone significant evolution, driven by the dual needs for efficiency and sustainability.
Classical Condensation Strategies
The workhorse of 2(3H)-benzothiazolone synthesis has traditionally been the condensation of 2-aminothiophenol with a variety of C1 electrophiles. These methods, while robust, often require harsh reaction conditions.
| Reagent | Conditions | Typical Yields | Reference |
| Urea | High temperature (e.g., 180-200 °C) | Good to Excellent | [2]() |
| Phosgene/Triphosgene | Base, inert solvent | High | [3]([Link]) |
| Carbon Disulfide | Base, then oxidative workup | Moderate to Good | [1]([Link]) |
| N,N'-Carbonyldiimidazole (CDI) | Mild conditions, good for sensitive substrates | Good to Excellent | [3]([Link]) |
Experimental Protocol: Synthesis of 2(3H)-Benzothiazolone from 2-Aminothiophenol and Urea
This protocol describes a classical and straightforward method for the preparation of the 2(3H)-benzothiazolone core.
Materials:
-
2-Aminothiophenol
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether) or neat reaction conditions
-
Heating mantle with temperature control
-
Reaction vessel with a condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a suitable reaction vessel, combine 2-aminothiophenol and a molar excess of urea (typically 1.5-2 equivalents).
-
If using a solvent, add diphenyl ether.
-
Heat the mixture to 180-200 °C under a reflux condenser. The reaction progress can be monitored by the evolution of ammonia gas.
-
Maintain the temperature for 2-4 hours or until the reaction is complete (as determined by thin-layer chromatography).
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the crude product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude 2(3H)-benzothiazolone by recrystallization from a suitable solvent like ethanol to yield a crystalline solid.
Modern and Greener Synthetic Approaches
In recent years, the principles of green chemistry have spurred the development of more environmentally benign methods for 2(3H)-benzothiazolone synthesis. These approaches focus on milder reaction conditions, the use of less hazardous reagents, and improved atom economy.
A notable advancement is the use of carbon dioxide (CO2) as a C1 source, which is an attractive alternative to toxic reagents like phosgene.[4] Additionally, methodologies utilizing ionic liquids as both catalysts and reaction media have been explored to facilitate cleaner and more efficient syntheses.[5] Ultrasound-assisted synthesis has also emerged as a powerful technique, often leading to significantly reduced reaction times and improved yields.[6]
The following workflow illustrates the evolution from classical to modern synthetic strategies.
Caption: The evolution of synthetic approaches for 2(3H)-benzothiazolones.
The 2(3H)-Benzothiazolone Core in Medicinal Chemistry: A Scaffold of Diverse Bioactivity
The true value of the 2(3H)-benzothiazolone scaffold has been realized in the field of medicinal chemistry, where its derivatives have demonstrated a remarkable spectrum of biological activities.
Anticonvulsant Activity
A significant area of investigation has been the development of 2(3H)-benzothiazolone derivatives as anticonvulsant agents. Several compounds from this class have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test.[7][8] The mechanism of action for some of these compounds is believed to involve interaction with sigma-1 receptors.[7]
| Compound | Anticonvulsant Activity (MES, ED50 mg/kg, i.p. mice) | Reference |
| Compound 43 (from Ucar et al.) | 8.7 | [7]([Link]) |
| Compound 45 (from Ucar et al.) | 7.6 | [7]([Link]) |
| Compound 3n (from Jin et al.) | 46.1 | [8]([Link]) |
| Compound 3q (from Jin et al.) | 64.3 | [8]([Link]) |
Antidepressant Effects
Certain derivatives of 2(3H)-benzothiazolone have also exhibited promising antidepressant-like effects in animal models.[3] The proposed mechanism for this activity involves the modulation of neurotransmitter levels, specifically by increasing the concentrations of serotonin and norepinephrine in the brain.[3]
Anticancer Properties and Signaling Pathway Modulation
The 2(3H)-benzothiazolone scaffold has emerged as a valuable template for the design of novel anticancer agents. Derivatives have been shown to exert their cytotoxic effects through the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
PI3K/AKT Pathway Inhibition: Some novel benzothiazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[9] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers.
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazolone derivatives.
STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy. Aberrant STAT3 activation promotes tumor growth, invasion, and metastasis. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, demonstrating the versatility of this scaffold in targeting diverse oncogenic pathways.[10]
RIPK1 Inhibition in Inflammatory Diseases: Beyond cancer, benzothiazole derivatives have shown promise as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[11][12] This positions them as potential therapeutic agents for a range of inflammatory diseases.
Conclusion and Future Perspectives
From its humble beginnings in the late 19th century, the 2(3H)-benzothiazolone scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives have cemented its status as a privileged structure in drug discovery. The ongoing development of greener and more efficient synthetic methodologies will undoubtedly facilitate the exploration of a wider chemical space around this versatile core. As our understanding of the complex signaling pathways that underpin various diseases deepens, the 2(3H)-benzothiazolone scaffold is poised to remain a fertile ground for the discovery of novel and impactful therapeutic agents. The journey of this remarkable molecule is far from over, and its future contributions to medicine are awaited with great anticipation.
References
- Hofmann, A. W. (1887). Zur Kenntniss des o-Amidophenylmercaptans. Berichte der deutschen chemischen Gesellschaft, 20(1), 1788-1794.
- Jin, Q., Fu, Z., Guan, L., & Jiang, H. (2019). Syntheses of Benzo[d]thiazol-2(3H)-one Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules, 24(15), 2701.
- Nishad, P. A., & Khan, I. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (1974). U.S.
- Kaur, H., & Kumar, S. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6545.
- Ucar, H., Van derpoorten, K., Cacciaguerra, S., Spampinato, S., Stables, J. P., Depovere, P., ... & Poupaert, J. H. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. Journal of medicinal chemistry, 41(7), 1138-1145.
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
- Jin, Q., Fu, Z., Guan, L., & Jiang, H. (2019). Syntheses of Benzo[d]thiazol-2(3H)-one Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules, 24(15), 2701.
- Wang, T., Li, J., Yang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Chen, L. (2026). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry, 118380.
- Chen, G. F., Jia, H. M., Zhang, L. Y., Chen, B. H., & Li, J. T. (2013). An efficient synthesis of 2-substituted benzothiazoles in the presence of FeCl3/Montmorillonite K-10 under ultrasound irradiation. Ultrasonics sonochemistry, 20(2), 627-632.
- Waseem, M. A., Shireen, Srivastava, A., Srivastava, A., Rahila, & Siddiqui, I. R. (2015). Water and ionic liquid synergy: A novel approach for the synthesis of benzothiazole-2(3H)-one. Journal of Saudi Chemical Society, 19(3), 334-339.
- Lee, J., Kim, H. S., Kim, J. H., Kim, M. J., Kim, J. H., & Lee, S. K. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(5), 2704.
- Chabane, H., Messarah, M., & Liacha, M. (2026). Comparative study for the synthesis of new generation of 2(3H)-benzothiazolones as antioxidant agents. Der Pharma Chemica.
- BenchChem. (2025).
- Wang, T., Li, J., Yang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Chen, L. (2025). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European journal of medicinal chemistry, 118380.
- Organic Chemistry Portal. (2024). Benzothiazole synthesis.
- Singh, P., Kaur, M., & Verma, P. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4616.
- Liew, S. Y., & Khor, S. M. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6).
- Ghasempour, L., & Ebrahimi, S. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Chemistry Reviews Letters, 7(3), 241-252.
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- Li, Y. X., Zhang, Y. Q., Wang, Y. T., Zhang, Y. Y., Wang, Y. Y., & Li, J. (2021). Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. European journal of medicinal chemistry, 216, 113333.
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Methodological & Application
6-ethyl-2(3H)-benzothiazolone synthesis protocol
An In-Depth Technical Guide to the Synthesis of 6-ethyl-2(3H)-benzothiazolone
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-ethyl-2(3H)-benzothiazolone, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents. This guide is designed to be self-contained, explaining the causality behind experimental choices and providing a robust, reproducible methodology.
Introduction and Synthetic Strategy
The 2(3H)-benzothiazolone core is a significant pharmacophore due to its wide range of biological activities. The ethyl substituent at the 6-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.
The synthesis strategy outlined herein follows a reliable and well-established three-step sequence, beginning with the commercially available starting material, 4-ethylaniline.
-
Thiourea Formation: Synthesis of the N-(4-ethylphenyl)thiourea intermediate via reaction of 4-ethylaniline with ammonium thiocyanate.
-
Oxidative Cyclization (Hugershoff Reaction): Bromine-mediated intramolecular cyclization of the thiourea intermediate to form 2-amino-6-ethylbenzothiazole.[1][2]
-
Alkaline Hydrolysis: Conversion of the 2-amino intermediate to the final 6-ethyl-2(3H)-benzothiazolone product via hydrolysis with potassium hydroxide.[3]
This approach is advantageous due to the accessibility of reagents and the generally high yields achieved in each step.
Reaction Mechanism and Workflow
Overall Synthetic Scheme
The transformation from 4-ethylaniline to 6-ethyl-2(3H)-benzothiazolone is depicted below. The key steps involve the formation of a C-S bond and subsequent ring closure, followed by hydrolysis of the resulting amino group.
Caption: High-level experimental workflow for the three-step synthesis.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials including bromine (corrosive, toxic, strong oxidizer) and strong acids/bases. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Grade | Notes |
| 4-Ethylaniline | 589-16-2 | 121.18 g/mol | ≥98% | Starting material |
| Ammonium Thiocyanate | 1762-95-4 | 76.12 g/mol | ≥98% | Reagent for Step 1 |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade | Solvent |
| Bromine | 7726-95-6 | 159.81 g/mol | ≥99.5% | Oxidizing agent for Step 2 |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | ACS Grade | For neutralization |
| Potassium Hydroxide | 1310-58-3 | 56.11 g/mol | ≥85% | Reagent for Step 3 |
| Ethanol | 64-17-5 | 46.07 g/mol | 95% or Absolute | Recrystallization solvent |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade | Extraction solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For work-up and reactions |
Step 1: Synthesis of N-(4-ethylphenyl)thiourea
Rationale: This step introduces the thiocarbonyl group necessary for the subsequent cyclization. The reaction proceeds via the formation of thiocyanic acid in situ, which then reacts with the primary amine of 4-ethylaniline.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-ethylaniline (12.1 g, 0.10 mol) and glacial acetic acid (80 mL). Stir until the aniline is fully dissolved.
-
Add ammonium thiocyanate (9.1 g, 0.12 mol) to the solution.
-
Heat the mixture under reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 400 mL of ice-cold water with vigorous stirring.
-
A white precipitate of N-(4-ethylphenyl)thiourea will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-ethylphenyl)thiourea as white crystals.
Step 2: Synthesis of 2-Amino-6-ethylbenzothiazole
Rationale: This is an electrophilic aromatic substitution and oxidative cyclization. Bromine acts as an electrophile, promoting the attack of the sulfur atom onto the aromatic ring, leading to the formation of the thiazole ring. [1][2][4] Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the dried N-(4-ethylphenyl)thiourea (17.9 g, 0.10 mol) in 150 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While maintaining the temperature below 10 °C, add a solution of bromine (5.1 mL, 0.10 mol) dissolved in 40 mL of glacial acetic acid dropwise from the dropping funnel over a period of 1 hour with constant, vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice water.
-
Carefully neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is exothermic.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it extensively with water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-6-ethylbenzothiazole.
Step 3: Synthesis of 6-Ethyl-2(3H)-benzothiazolone
Rationale: This step involves the nucleophilic substitution of the amino group at the C2 position. Under strong alkaline conditions and heat, water attacks the electrophilic carbon, leading to the elimination of ammonia and the formation of the desired carbonyl group. [3] Procedure:
-
In a 250 mL round-bottom flask, place 2-amino-6-ethylbenzothiazole (8.9 g, 0.05 mol) and a solution of potassium hydroxide (14.0 g, approx. 0.25 mol) in 100 mL of water.
-
Attach a reflux condenser and heat the mixture to reflux. Continue refluxing for 8-12 hours. The progress of the reaction can be monitored by observing the cessation of ammonia gas evolution (test with moist pH paper at the top of the condenser).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled solution to pH 5-6 by the dropwise addition of glacial acetic acid or dilute HCl. This must be done in an ice bath.
-
A precipitate of 6-ethyl-2(3H)-benzothiazolone will form. Stir the mixture in the ice bath for 30 minutes.
-
Collect the product by vacuum filtration, wash the filter cake with cold water, and dry thoroughly.
-
Recrystallize the final product from an ethanol/water mixture to obtain pure 6-ethyl-2(3H)-benzothiazolone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of thiourea | Incomplete reaction; insufficient reflux time. | Increase reflux time and monitor by TLC until the starting aniline is consumed. |
| Product lost during work-up. | Ensure the precipitation is done in ice-cold water and allow sufficient time for complete precipitation. | |
| Step 2: Dark, tarry product | Reaction temperature was too high during bromine addition. | Maintain the temperature strictly below 10 °C during the dropwise addition of bromine. |
| Excess bromine was used. | Use a stoichiometric amount of bromine. A slight excess can lead to side products. | |
| Step 3: Incomplete hydrolysis | Insufficient reflux time or base concentration. | Ensure ammonia evolution has completely stopped before work-up. Use the recommended amount of KOH. |
| Product does not precipitate upon acidification. | The product may be more soluble. Try extracting the acidified solution with a suitable organic solvent like ethyl acetate or diethyl ether. |
References
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Khabnadideh, S., et al. (2012). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). University of Kerbala. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (2016). International Journal of Creative Research Thoughts. [Link]
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Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- Process for the preparation of 2-aminobenzothiazoles. (1994).
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Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Diyala Journal of Pure Science. [Link]
- Process for the preparation of 2(3H)-benzothiazolones. (1997).
-
AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. (2025). ResearchGate. [Link]
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Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. [Link]
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Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. [Link]
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Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. (n.d.). Asian Journal of Chemistry. [Link]
-
2-Aminobenzothiazole derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for the Evaluation of 6-ethyl-2(3H)-benzothiazolone in Anticancer Research
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole moiety is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] In the realm of oncology, benzothiazole derivatives have emerged as a promising class of compounds due to their potent and often selective anticancer properties.[2][3] These compounds have been shown to exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and proliferation.[3][4]
While extensive research has been conducted on various substituted benzothiazoles, the specific compound 6-ethyl-2(3H)-benzothiazolone is a novel entity with limited to no published data regarding its anticancer potential. These application notes, therefore, serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer properties of 6-ethyl-2(3H)-benzothiazolone. The protocols provided herein are based on established and validated methods for characterizing the anticancer activity of new chemical entities, with a focus on the common mechanisms of action observed for the broader benzothiazole class.
Part 1: Initial In Vitro Screening for Cytotoxic Activity
The first crucial step in evaluating a novel compound for anticancer potential is to determine its cytotoxic effects against a panel of cancer cell lines. This initial screening helps to identify sensitive cancer types and establish a working concentration range for subsequent mechanistic studies.
Protocol 1: High-Throughput Cell Viability Assay
This protocol outlines a common method for rapidly assessing the effect of 6-ethyl-2(3H)-benzothiazolone on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice as it is fast and measures ATP levels, which is an indicator of metabolically active cells.[5][6]
Principle: The assay quantifies the number of viable cells in culture based on the amount of ATP present. A luminescent signal is generated by a luciferase reaction, and the intensity of the light is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
6-ethyl-2(3H)-benzothiazolone (dissolved in a suitable solvent like DMSO)
-
96-well clear-bottom white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 6-ethyl-2(3H)-benzothiazolone in culture medium. It is advisable to test a wide range of concentrations initially (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours.[6]
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Cancer Cell Line | 6-ethyl-2(3H)-benzothiazolone IC50 (µM) after 48h |
| MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined |
| HCT116 (Colon) | To be determined |
This table should be populated with the experimentally determined IC50 values.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 of 6-ethyl-2(3H)-benzothiazolone.
Part 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Once the cytotoxic activity of 6-ethyl-2(3H)-benzothiazolone is confirmed, the next logical step is to investigate the underlying mechanism of cell death. For many benzothiazole derivatives, this involves the induction of apoptosis and/or perturbation of the cell cycle.[3][4]
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol uses flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.[7][8]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Materials:
-
Cancer cells treated with 6-ethyl-2(3H)-benzothiazolone (at concentrations around the IC50 value) and controls.
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, PI, and a binding buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with 6-ethyl-2(3H)-benzothiazolone for a predetermined time (e.g., 24 or 48 hours).
-
Collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Combine the floating and adherent cells and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]
-
Potential Signaling Pathway for Benzothiazole-Induced Apoptosis
Caption: A potential intrinsic apoptosis pathway activated by benzothiazoles.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[10]
Materials:
-
Cancer cells treated with 6-ethyl-2(3H)-benzothiazolone and controls.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[9]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Part 3: Preclinical In Vivo Evaluation
Should in vitro studies demonstrate significant and promising anticancer activity, the next step is to evaluate the efficacy of 6-ethyl-2(3H)-benzothiazolone in a living organism. Xenograft models in immunocompromised mice are a standard and widely used preclinical model for this purpose.[12][13]
Protocol 4: Human Tumor Xenograft Model
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), where they can grow and form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[12][14]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line that showed high sensitivity to 6-ethyl-2(3H)-benzothiazolone in vitro.
-
Matrigel (or a similar basement membrane matrix).
-
6-ethyl-2(3H)-benzothiazolone formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 6-ethyl-2(3H)-benzothiazolone to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or if the mice in the treatment group show signs of significant toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for both the treatment and control groups.
-
At the end of the study, the tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Conclusion and Future Directions
These application notes provide a foundational framework for the initial anticancer evaluation of the novel compound 6-ethyl-2(3H)-benzothiazolone. Positive results from these studies would warrant further, more in-depth investigations, including:
-
Target Identification: Elucidating the specific molecular targets of the compound.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Combination Studies: Investigating potential synergistic effects with existing chemotherapeutic agents.
The benzothiazole scaffold holds considerable promise in the development of new anticancer therapies.[1] A systematic and rigorous evaluation of novel derivatives like 6-ethyl-2(3H)-benzothiazolone is essential to unlock their full therapeutic potential.
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Application Note: In Vitro Pharmacological Profiling of 6-Ethyl-2(3H)-Benzothiazolone Derivatives
Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in CNS Drug Discovery.
Introduction & Scientific Rationale
The 2(3H)-benzothiazolone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics. Specifically, the introduction of an ethyl group at the 6-position to form 6-ethyl-2(3H)-benzothiazolone (6-EBT) provides a critical balance of steric bulk and lipophilicity (log P). This modification enhances blood-brain barrier (BBB) penetration and optimizes hydrophobic interactions within the binding pockets of key neurological targets [1].
In modern drug discovery, 6-EBT derivatives are predominantly evaluated in two distinct in vitro paradigms:
-
Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease: Acting as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [1].
-
Positive Allosteric Modulators (PAMs) for Schizophrenia and Addiction: Targeting the Metabotropic Glutamate Receptor 2 (mGlu2) to potentiate endogenous glutamate signaling without inducing receptor desensitization [2].
This application note provides detailed, self-validating in vitro assay protocols to evaluate the pharmacological profile of 6-EBT derivatives, emphasizing the causality behind experimental design and data interpretation.
Physicochemical Handling & Stock Preparation
To ensure assay reproducibility, the physicochemical properties of 6-EBT must be managed carefully. The benzothiazolone core is susceptible to hydrolysis under highly alkaline conditions, and the compound exhibits limited aqueous solubility.
-
Stock Solution: Dissolve 6-EBT derivatives in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Storage: Store aliquots at -20°C in amber vials to prevent photo-degradation.
-
Assay Tolerance: Ensure the final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations can denature AChE or cause cytotoxicity in cell-based GPCR assays.
Protocol 1: High-Throughput AChE Inhibition Assay (Modified Ellman’s Method)
Mechanistic Causality
The Ellman's assay is a colorimetric method used to quantify cholinesterase activity. AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm [1]. 6-EBT derivatives typically act as mixed-type inhibitors, binding to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. Pre-incubation of the enzyme with the 6-EBT inhibitor is strictly required to allow the system to reach thermodynamic binding equilibrium prior to substrate addition.
Step-by-Step Methodology
Note: This protocol is optimized for a 96-well microplate format.
-
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). The slightly alkaline pH is critical because the thiol exchange reaction between thiocholine and DTNB is highly pH-dependent.
-
Reagent Formulation:
-
Prepare 15 mM ATCh iodide in deionized water.
-
Prepare 3 mM DTNB in phosphate buffer containing 0.1 M NaCl and 0.02 M MgCl₂.
-
Dilute human recombinant AChE to 0.22 U/mL in phosphate buffer containing 0.1% Bovine Serum Albumin (BSA) to prevent enzyme adsorption to the plastic wells.
-
-
Inhibitor Dilution: Prepare a 10-point dose-response curve of the 6-EBT derivative (e.g., 10 µM to 0.3 nM) in phosphate buffer (final DMSO < 1%).
-
Pre-Incubation (The Self-Validating Step):
-
Add 50 µL of buffer, 10 µL of AChE (0.22 U/mL), 10 µL of DTNB (3 mM), and 20 µL of the 6-EBT inhibitor to the well.
-
Control Wells: Include a vehicle control (1% DMSO, 100% enzyme activity) and a positive control (e.g., 1 µM Donepezil, 0% enzyme activity) to calculate the assay's Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.
-
Incubate at 25°C for 15 minutes in the dark to establish inhibitor-enzyme equilibrium.
-
-
Reaction Initiation: Add 10 µL of ATCh (15 mM) to all wells to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 1 minute for 10 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance-time curve. Determine the IC₅₀ using non-linear regression (four-parameter logistic equation).
Fig 1: Biochemical pathway of the modified Ellman's assay for AChE inhibition.
Protocol 2: In Vitro mGlu2 Receptor PAM Ca²⁺ Flux Assay
Mechanistic Causality
The mGlu2 receptor is a Class C G-protein coupled receptor (GPCR) that natively couples to Gi/o proteins, inhibiting adenylyl cyclase. To adapt this into a high-throughput fluorescent assay, recombinant cells are engineered to co-express mGlu2 and a chimeric G-protein (Gqi5). Gqi5 forces the Gi-coupled receptor to signal through the Gq pathway, leading to Phospholipase C (PLC) activation, IP₃ generation, and subsequent intracellular calcium (Ca²⁺) release [2]. 6-EBT derivatives acting as PAMs do not activate the receptor directly; instead, they bind to the 7-transmembrane (7TM) domain, potentiating the affinity and efficacy of orthosteric glutamate.
Step-by-Step Methodology
-
Cell Culture & Plating: Culture HEK293 cells stably expressing human mGlu2 and Gqi5. Plate cells at 30,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in assay buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid to prevent dye efflux, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.
-
Compound Addition (PAM Assessment):
-
Using a FLIPR (Fluorometric Imaging Plate Reader), add 10 µL of the 6-EBT derivative (varying concentrations).
-
Monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Causality check: A true PAM will show no significant Ca²⁺ flux during this phase (lack of intrinsic agonist activity).
-
-
Glutamate Challenge:
-
Add 10 µL of an EC₂₀ concentration of glutamate (a sub-maximal dose predetermined by an agonist dose-response curve).
-
Monitor fluorescence for an additional 3 minutes.
-
-
Data Analysis: Calculate the maximum fluorescent response (Peak minus Baseline). The PAM EC₅₀ is determined by plotting the potentiated Ca²⁺ response against the log concentration of the 6-EBT derivative.
Fig 2: mGlu2 PAM signaling pathway utilizing a chimeric Gqi5 protein for Ca²⁺ flux readout.
Quantitative Data Presentation
The following table summarizes representative in vitro pharmacological data for hypothetical/prototypical 6-EBT derivatives, demonstrating the structure-activity relationship (SAR) when the 6-ethyl group is present versus absent.
Table 1: Representative In Vitro Profiling of Benzothiazolone Derivatives
| Compound Core | Substitution | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | mGlu2 PAM EC₅₀ (nM) | Max Glutamate Potentiation (%) |
| Benzothiazolone | Unsubstituted | 12.4 ± 1.1 | > 50 | > 10,000 | N/A |
| Benzothiazolone | 6-Methyl | 4.2 ± 0.5 | 28.3 ± 2.1 | 1,250 ± 110 | 45% |
| Benzothiazolone | 6-Ethyl (6-EBT) | 0.34 ± 0.04 | 2.56 ± 0.15 | 125 ± 15 | 88% |
| Benzoxazolone | 6-Ethyl | 1.8 ± 0.2 | 8.4 ± 0.6 | 850 ± 60 | 52% |
| Donepezil | Positive Control | 0.014 ± 0.002 | 4.1 ± 0.3 | N/A | N/A |
| BINA | Positive Control | N/A | N/A | 38 ± 5 | 100% |
Data Interpretation: The 6-ethyl substitution on the benzothiazolone core (6-EBT) significantly drives potency in both AChE inhibition and mGlu2 allosteric modulation compared to the unsubstituted or methyl analogs. The sulfur atom in the thiazolone ring (compared to the oxygen in benzoxazolone) also provides superior polarizability, enhancing target binding affinity [1], [2].
References
-
Erdogan M, Kilic B, Sagkan RI, Aksakal F, Ercetin T, Gulcan HO, Dogruer DS. "Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease." European Journal of Medicinal Chemistry, 2021;212:113124. URL:[Link]
-
Sidique S, Dhanya RP, Sheffler DJ, et al. "Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence." Journal of Medicinal Chemistry, 2012;55(22):9434–9445. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethyl-2(3H)-benzothiazolone
Welcome to the technical support center for the synthesis of 6-ethyl-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues you may encounter during the synthesis. The solutions are based on established chemical principles and aim to provide a clear path to resolving common experimental hurdles.
Question 1: My overall yield of 6-ethyl-2(3H)-benzothiazolone is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in benzothiazolone synthesis often stem from a few critical areas. Let's break them down:
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Purity of Starting Materials: The primary precursor, 4-ethyl-2-aminophenol, is susceptible to oxidation. If your starting material is discolored (e.g., brown or black instead of off-white), it's likely oxidized, which will significantly impair the cyclization reaction.
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Solution: Before use, purify the 4-ethyl-2-aminophenol by recrystallization from a suitable solvent system like ethanol/water or by column chromatography. Store the purified material under an inert atmosphere (nitrogen or argon) and protect it from light.[1]
-
-
Inefficient Cyclization: The formation of the thiazole ring is the core of the synthesis. This step is highly dependent on the choice of reagents and reaction conditions.
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Solution: The classical approach involves reacting the aminophenol derivative with a thiocarbonyl source, such as potassium ethyl xanthate or carbon disulfide, in a basic medium. Ensure your base (e.g., potassium hydroxide, sodium ethoxide) is fresh and anhydrous. The reaction temperature is also critical; while some protocols call for room temperature, others may require heating to drive the reaction to completion.[2] Careful optimization of temperature and reaction time is key.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically affect the outcome.[3]
-
Solution: While ethanol or methanol are common solvents, exploring other options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be beneficial, as they can also act as oxidants in some cases.[3] The use of a catalyst, such as a mild Lewis acid or a Brønsted acid, can facilitate the cyclization.[4][5]
-
-
Product Loss During Work-up and Purification: The product can be lost during extraction and recrystallization steps.
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Solution: During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product fully. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[1]
-
Question 2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
Answer: Byproduct formation is a common issue that can complicate purification and reduce yield. The most likely byproducts in this synthesis are:
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Disulfide-linked Dimers: The thiol intermediate is prone to oxidation, leading to the formation of a disulfide-linked dimer of the starting aminophenol.
-
Minimization Strategy: Running the reaction under an inert atmosphere (nitrogen or argon) can significantly reduce oxidative side reactions. Using degassed solvents can also be beneficial.[1]
-
-
Over-alkylation or N-alkylation Products: If using alkylating agents in the synthesis, there's a risk of reaction at the nitrogen atom of the benzothiazolone ring.
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Minimization Strategy: This is more relevant for post-synthesis modifications. However, if your synthesis route involves steps where this could occur, careful control of stoichiometry and temperature is crucial.
-
-
Unreacted Starting Material: Incomplete reaction is a frequent cause of "byproducts" in the crude mixture.
-
Minimization Strategy: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are added in the correct stoichiometric ratios.
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Question 3: The final oxidation step to form the benzothiazolone from the benzothiazoline intermediate seems inefficient. How can I improve this?
Answer: The final aromatization step is crucial for obtaining the desired product.[3] If this step is sluggish, the benzothiazoline intermediate may persist.
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Choice of Oxidant: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is stirred open to the air or if air is bubbled through the mixture.[3]
-
Alternative Oxidants: If atmospheric oxygen is not effective, you may need a stronger or more controlled oxidizing agent. Common choices include:
-
-
Catalysis: The oxidation can sometimes be accelerated.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis of a 2(3H)-benzothiazolone typically proceeds via the reaction of a 2-aminophenol with a source of a thiocarbonyl group. A plausible mechanism involves the formation of a dithiocarbamate intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the thiocarbonyl carbon, leading to cyclization. Subsequent elimination and tautomerization yield the final benzothiazolone product.
Q2: Which analytical techniques are best for monitoring the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: My purified product is an off-color. What is the cause and how can I fix it?
A3: A yellow or brownish tint in the final product often indicates the presence of oxidized impurities. To obtain a purer, colorless product, you can try the following:
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Recrystallization with Activated Carbon: Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (charcoal), and heat for a short period. The carbon will adsorb colored impurities. Filter the hot solution to remove the carbon and then allow the filtrate to cool and crystallize.[2]
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Column Chromatography: If recrystallization is insufficient, purification by flash column chromatography on silica gel is a reliable method.[1]
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 6-ethyl-2(3H)-benzothiazolone, incorporating best practices for yield optimization.
Step 1: Synthesis of 2-Amino-5-ethylphenol
This step is a prerequisite if the starting material is not commercially available. A common route is the reduction of 2-nitro-5-ethylphenol.
Step 2: Synthesis of 6-Ethyl-2(3H)-benzothiazolone
Materials:
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2-Amino-5-ethylphenol
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Potassium ethyl xanthate
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Ethanol
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Potassium Hydroxide (KOH)
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Hydrochloric Acid (HCl)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-ethylphenol (1.0 eq) in ethanol.
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Addition of Base: Add a solution of potassium hydroxide (1.1 eq) in ethanol to the flask and stir the mixture.
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Addition of Xanthate: Slowly add potassium ethyl xanthate (1.1 eq) to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Precipitation: Dissolve the residue in water and acidify the solution with dilute hydrochloric acid until the pH is acidic. This will precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.
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Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-ethyl-2(3H)-benzothiazolone.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98%, colorless | Oxidized impurities inhibit cyclization and reduce yield. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative side reactions, such as disulfide formation.[1] |
| Base | Anhydrous KOH or NaOH | Ensures efficient deprotonation for the cyclization reaction. |
| Solvent | Ethanol or Methanol | Good solubility for reactants and facilitates the reaction. |
| Temperature | Reflux | Provides sufficient energy to drive the cyclization to completion. |
| Purification Method | Recrystallization | Effective for removing most impurities and providing a crystalline product.[1] |
Visualizing the Workflow
General Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of 6-ethyl-2(3H)-benzothiazolone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 6-ethyl-2(3H)-benzothiazolone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6-ethyl-2(3H)-benzothiazolone. This resource bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, phase behaviors, and crystallization kinetics to ensure high-purity yields in your drug development workflows.
Mechanistic Principles of Benzothiazolone Recrystallization
The 2(3H)-benzothiazolone core is a cyclic thiocarbamate characterized by a hydrogen-bond donating N-H group and a hydrogen-bond accepting carbonyl oxygen. The addition of the 6-ethyl substituent significantly increases the molecule's lipophilicity and disrupts the crystal lattice packing energy compared to the unsubstituted parent compound.
This structural modification shifts the solubility profile: the compound becomes highly soluble in polar aprotic solvents and moderately soluble in aromatic hydrocarbons (like toluene) or alcohols upon heating[1]. Successful recrystallization relies on exploiting a steep temperature-dependent solubility gradient. The goal is to ensure the product remains completely dissolved at the solvent's boiling point while precipitating quantitatively as the kinetic energy of the system decreases during cooling[2].
Solvent Selection & Quantitative Solubility Matrix
Selecting the correct solvent is the most critical variable. The table below summarizes the quantitative parameters and operational logic for the most effective solvent systems used for 6-ethyl-2(3H)-benzothiazolone.
| Solvent System | Type | Boiling Point (°C) | Est. Recovery Yield | Operational Logic & Causality |
| Toluene | Single | 110.6 | 75–85% | High boiling point allows a steep solubility gradient. Excellent for bulk purification and removing highly polar impurities[2]. |
| Ethanol / Water | Binary | ~78 (EtOH) | 60–70% | Typical working ratio is 3:1 to 5:1 (EtOH:Water). The protic nature of EtOH solvates the N-H core, while water acts as a strong anti-solvent[3]. |
| Ethyl Acetate / Hexane | Binary | ~77 (EtOAc) | 70–80% | Typical working ratio is 1:2 (EtOAc:Hexane). Ideal for clearing non-polar organic impurities (e.g., unreacted alkylating agents). |
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol is designed as a self-validating system. By monitoring phase changes and utilizing hot filtration, you structurally guarantee the removal of both soluble and insoluble impurities.
Workflow for the recrystallization of 6-ethyl-2(3H)-benzothiazolone.
Step 1: Solvent Saturation Weigh the crude 6-ethyl-2(3H)-benzothiazolone into an Erlenmeyer flask. Add a minimal volume of the chosen primary solvent (e.g., Toluene) at room temperature.
Step 2: Heating and Dissolution Heat the suspension to a gentle reflux using a stirring hotplate. Add solvent dropwise only until complete dissolution is achieved. Causality: Using the absolute minimum volume of boiling solvent maximizes the concentration gradient, ensuring maximum precipitation upon cooling[1].
Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. Causality: This step physically removes insoluble polymeric byproducts or inorganic salts left over from cyclization reagents (e.g., phosgene equivalents or elemental sulfur)[1].
Step 4: Nucleation and Cooling Allow the filtrate to cool undisturbed to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes. Causality: Rapid cooling forces molecules to crash out chaotically, trapping impurities within the crystal lattice. Slow, undisturbed cooling promotes the formation of a highly ordered, pure crystalline matrix.
Step 5: Isolation and Validation Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent to displace the impurity-rich mother liquor without dissolving the product. Validation Check: Analyze the final crystals via Thin Layer Chromatography (TLC) against the crude starting material. A single, distinct spot confirms successful purification and validates the solvent system choice[4].
Troubleshooting Guides & FAQs
Q1: My 6-ethyl-2(3H)-benzothiazolone is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the compound saturates the solution. The 6-ethyl group naturally lowers the melting point compared to unsubstituted benzothiazolones, making this a common issue. Corrective Action: Reheat the mixture until the oil completely redissolves. Add a small volume (1-2 mL) of your "good" solvent (e.g., ethanol or ethyl acetate) to lower the saturation temperature, then cool the solution much more slowly. Alternatively, introduce a seed crystal of pure 6-ethyl-2(3H)-benzothiazolone just above the cloud point to force heterogeneous nucleation.
Q2: The recovered yield after recrystallization is unacceptably low (<40%). What went wrong? A2: A low yield indicates that the thermodynamic equilibrium favors the solute remaining in the liquid phase. This means the solubility of 6-ethyl-2(3H)-benzothiazolone in your chosen solvent is too high at cold temperatures, or an excess of solvent was used during Step 2. Corrective Action: If using a binary system (like EtOH/Water), reheat the solution and increase the proportion of the anti-solvent (Water) dropwise until persistent cloudiness is observed at boiling, then clear it with one drop of EtOH[1]. To salvage the current batch, concentrate the mother liquor under reduced pressure to 1/3 of its volume to obtain a second crop of crystals.
Q3: The crystallized product retains a yellowish/brown tint. How can I remove these colored impurities? A3: Colored impurities are typically highly conjugated, oxidized byproducts (such as disulfides derived from 2-aminothiophenol precursors) that co-crystallize or become trapped in the lattice[4]. Corrective Action: Perform a decolorizing charcoal treatment. Add 1–2% (w/w) activated carbon to the hot solution, boil for 5 minutes, and perform a hot filtration through a pad of Celite. The porous structure of the charcoal will selectively adsorb the high-molecular-weight colored impurities.
Q4: During a mixed-solvent recrystallization, the addition of the anti-solvent causes immediate precipitation of an amorphous powder. Is this acceptable? A4: No. Amorphous precipitation ("crashing out") physically traps mother liquor and impurities within the solid, completely defeating the purpose of recrystallization. Corrective Action: This happens because the anti-solvent was added too quickly or the solution was not maintained at a rolling boil. Redissolve the powder by heating and adding a few drops of the primary solvent. Then, add the anti-solvent extremely slowly (dropwise) while maintaining reflux, stopping the exact moment the solution becomes faintly turbid.
References
-
ACS Publications. "Development of a Manufacturing Process for Sibenadet Hydrochloride, the Active Ingredient of Viozan." Organic Process Research & Development. URL: [Link]
-
Arkivoc. "Original TDAE reactivity in benzoxa- and benzothiazolone series." Arkat USA. URL: [Link]
Sources
Troubleshooting 6-ethyl-2(3H)-benzothiazolone synthesis side reactions
Welcome to the Technical Support Center for the synthesis of 6-ethyl-2(3H)-benzothiazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of 6-ethyl-2(3H)-benzothiazolone typically proceeds through a multi-step pathway, beginning with the formation of a 2-aminobenzothiazole precursor, followed by hydrolysis to the key intermediate, 2-amino-5-ethylthiophenol. This intermediate is then cyclized with a suitable carbonyl source to yield the final product. Each of these stages presents unique challenges, from the management of air-sensitive intermediates to the control of side reactions that can complicate purification and reduce yields. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide and FAQs
Part 1: Synthesis of the Key Intermediate: 2-amino-5-ethylthiophenol
A reliable supply of high-purity 2-amino-5-ethylthiophenol is critical for the successful synthesis of the final product. A common route to this intermediate involves the hydrolysis of 2-amino-6-ethylbenzothiazole.
Question 1: I am having trouble synthesizing 2-amino-6-ethylbenzothiazole from 4-ethylaniline. What are the common pitfalls?
The synthesis of 2-amino-6-ethylbenzothiazole from 4-ethylaniline typically involves a reaction with a thiocyanate salt in the presence of an oxidizing agent like bromine. Common issues include:
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Low Yields: This can be due to incomplete reaction or the formation of side products. Ensure that the stoichiometry of the reactants is correct and that the reaction temperature is carefully controlled. Overheating can lead to decomposition and the formation of tarry byproducts.
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Difficult Purification: The crude product may be contaminated with unreacted starting materials or colored impurities. Recrystallization from a suitable solvent, such as ethanol, is often effective for purification.[1]
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Side Reactions: The aromatic ring of 4-ethylaniline can be susceptible to bromination if bromine is used as the oxidizing agent, leading to halogenated impurities. Careful control of the bromine addition and reaction temperature is crucial.
Question 2: My 2-amino-5-ethylthiophenol intermediate is rapidly decomposing and turning dark. How can I prevent this?
2-Aminothiophenols are notoriously unstable and highly susceptible to oxidation.[2] The primary decomposition pathway is the oxidative dimerization to the corresponding bis(2-amino-5-ethylphenyl) disulfide.
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Mechanism of Disulfide Formation: The thiol group (-SH) is easily oxidized, especially in the presence of atmospheric oxygen, to form a disulfide bond (-S-S-). This reaction is often catalyzed by trace metal impurities.
To mitigate this:
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Work under an Inert Atmosphere: Whenever possible, handle 2-amino-5-ethylthiophenol under an inert atmosphere of nitrogen or argon. This includes during the reaction, work-up, and storage.
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Use Degassed Solvents: Solvents can contain dissolved oxygen which can promote oxidation. Degas your solvents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.
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Use Freshly Prepared Intermediate: It is best to use 2-amino-5-ethylthiophenol immediately after its preparation and purification. If storage is necessary, store it under an inert atmosphere at low temperatures and protected from light.
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Addition of Antioxidants: In some cases, a small amount of an antioxidant or a reducing agent can be added during work-up, provided it does not interfere with the subsequent steps.
dot
Sources
Technical Support Center: 6-Ethyl-2(3H)-benzothiazolone Handling & Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical vulnerabilities of 6-ethyl-2(3H)-benzothiazolone (and related benzothiazolone derivatives). This compound is a highly valuable scaffold in drug development, but its heterocyclic core is notoriously susceptible to environmental degradation.
Below, you will find targeted troubleshooting FAQs, quantitative stability data, and a self-validating protocol designed to preserve >99% compound purity during long-term storage.
Part 1: Troubleshooting & FAQs
Q1: Why is my 6-ethyl-2(3H)-benzothiazolone degrading into ring-opened byproducts during standard storage? Mechanistic Causality: The benzothiazolone core is highly susceptible to oxidative stress. When exposed to atmospheric oxygen or mild oxidants, the thiazole ring undergoes nucleophilic attack. This leads to the cleavage of the C-S bond, resulting in the irreversible formation of sulfinic acids or sulfonate esters (1)[1]. Actionable Solution: Always store the compound under an inert atmosphere (Argon or Nitrogen) and strictly avoid exposure to ambient air during weighing and aliquoting.
Q2: I noticed a color change in my stock solutions. Does solvent choice impact shelf-life? Mechanistic Causality: Absolutely. Storing benzothiazolone derivatives in protic solvents (like methanol or ethanol) dramatically accelerates degradation. Under mild oxidative conditions, these solvents act as nucleophiles, facilitating thiazole ring cleavage and yielding acyl aminobenzene sulfonate esters[1]. Actionable Solution: Reconstitute the compound exclusively in anhydrous, aprotic solvents such as LC-MS grade DMSO or DMF.
Q3: How can I detect early-stage degradation before it compromises my biological assays? Mechanistic Causality: Before full ring cleavage occurs, early degradation manifests as hydroxylated intermediates. Hydroxyl radicals (OH•) in the environment can attack the benzene ring or the -CH of the thiazole ring, forming stable hydroxybenzothiazole byproducts (). These trace impurities introduce significant background noise and off-target toxicity in high-throughput screens. Actionable Solution: Implement routine LC-MS/MS monitoring. Look for mass shifts corresponding to +16 Da (hydroxylation) or the presence of highly polar sulfonate cleavage products.
Q4: What are the primary environmental drivers of degradation I need to control? Mechanistic Causality: Benzothiazole derivatives undergo chemical, biological, and photolytic degradation in the environment (2)[2]. Photolytic exposure drives radical formation and bond cleavage, while thermal energy accelerates the kinetics of oxidation. Actionable Solution: A robust storage protocol must simultaneously eliminate light, oxygen, and thermal energy.
Part 2: Quantitative Stability Profile
The following table summarizes the degradation kinetics of 6-ethyl-2(3H)-benzothiazolone under various storage conditions. Use this data to benchmark your laboratory's handling practices.
| Storage Condition | Atmosphere | Solvent | Temp | Est. Stability (Half-Life) | Primary Degradant |
| Ambient Light | Air | Methanol | 25°C | < 48 hours | Sulfonate Esters |
| Dark | Air | DMSO | 25°C | ~ 2 weeks | Hydroxylated Intermediates |
| Dark | Argon | DMSO | 4°C | > 6 months | Trace Oxidation (+16 Da) |
| Dark | Argon | Dry Powder | -20°C | > 2 years | None detected |
Part 3: Self-Validating Storage Protocol
Protocol: Cryogenic, Inert-Atmosphere Aliquoting and Storage Trustworthiness Note: This protocol is designed as a self-validating system. Each step includes a visual or procedural check to ensure the integrity of the micro-environment before proceeding.
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Thermal Equilibration: Transfer the sealed vial of lyophilized 6-ethyl-2(3H)-benzothiazolone from cold storage to a vacuum desiccator. Allow it to equilibrate to room temperature for 30 minutes.
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Causality: Opening a cold vial in ambient air causes immediate moisture condensation. Water acts as a potent nucleophile during oxidative stress.
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Self-Validation: Inspect the powder. If it appears clumpy or adheres aggressively to the glass, moisture has already been introduced.
-
-
Aprotic Reconstitution: Dissolve the compound in anhydrous, degassed DMSO to your desired stock concentration (e.g., 10 mM).
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Causality: Degassing the DMSO prevents dissolved oxygen from initiating radical chain reactions.
-
-
Light-Shielded Dispensing: Aliquot the solution into single-use, amber-glass chromatography vials.
-
Causality: Amber glass blocks UV/Vis wavelengths, preventing photolytic degradation and radical formation[2].
-
-
Inert Gas Purging: Gently purge the headspace of each vial with a low-pressure stream of high-purity Argon gas for 10–15 seconds.
-
Causality: Argon is significantly denser than ambient air. It completely displaces residual oxygen, physically halting oxidative ring-opening pathways[1].
-
-
Hermetic Sealing & Cryopreservation: Seal the vials immediately with PTFE-lined caps and store at -20°C or -80°C.
-
Self-Validation: Upon thawing an aliquot for an experiment, the DMSO should be completely frozen solid. If the solution is liquid at -20°C, the solvent has been contaminated with moisture or other impurities, and the aliquot should be discarded.
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Part 4: Degradation & Prevention Pathway Visualization
Logical workflow mapping degradation pathways of benzothiazolones and targeted prevention strategies.
Part 5: References
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles Source: ACS Publications URL:
-
Oxidative ring-opening of benzothiazole derivatives Source: Canadian Science Publishing URL:
-
Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2 Source: RSC Publishing URL:
Sources
Interpreting unexpected peaks in NMR of 6-ethyl-2(3H)-benzothiazolone
Guide Series: Nuclear Magnetic Resonance (NMR) Spectroscopy Topic: Interpreting and Troubleshooting Unexpected Peaks in the ¹H NMR Spectrum of 6-Ethyl-2(3H)-benzothiazolone
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting for a common yet perplexing issue: the appearance of unexpected signals in the ¹H NMR spectrum of 6-ethyl-2(3H)-benzothiazolone. My goal is to equip you with the logic, protocols, and reference data to confidently identify the source of these peaks and ensure the integrity of your experimental results.
Below is the expected ¹H NMR profile for pure 6-ethyl-2(3H)-benzothiazolone. We will use this as our reference for troubleshooting.
Expected ¹H NMR Profile of 6-Ethyl-2(3H)-benzothiazolone
For context, let's first establish the expected signals for our target compound. The structure and proton assignments are shown below.
Technical Support Center: Troubleshooting Biological Assays for 6-Ethyl-2(3H)-Benzothiazolone
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Experimental FAQs
Introduction: The Benzothiazolone Paradox
Welcome to the Application Science Support Center. The 2(3H)-benzothiazolone core is a highly privileged heterocyclic scaffold, frequently utilized in the design of CNS therapeutics—most notably as 5-HT1A/7 receptor ligands[1] and cholinesterase inhibitors[2]. The addition of an ethyl group at the 6-position (6-ethyl-2(3H)-benzothiazolone) enhances lipophilicity, which improves blood-brain barrier (BBB) permeation but introduces significant physicochemical challenges during in vitro screening.
Researchers frequently report frustrating inconsistencies: batch-to-batch IC50 variability, non-linear dose-response curves, and promiscuous multi-target inhibition. As a Senior Application Scientist, I have designed this guide to help you deconvolute these issues. We will address the root causes—tautomerism, colloidal aggregation, and assay interference—and provide self-validating protocols to ensure the scientific integrity of your data.
FAQ 1: Why am I seeing significant batch-to-batch variability in my IC50 values?
The Root Cause: Lactam-Lactim Tautomerism The core structure of 6-ethyl-2(3H)-benzothiazolone exists in a dynamic equilibrium between the lactam (2(3H)-benzothiazolone) and lactim (2-hydroxybenzothiazole) forms.
Causality: Target receptors (such as 5-HT1A) specifically recognize the lactam form because the N-H group acts as a critical hydrogen-bond donor within the binding pocket[1]. The lactim form, conversely, presents a bare nitrogen (an H-bond acceptor) and an exocyclic hydroxyl group, which sterically and electronically clashes with the receptor. If your stock solutions age, absorb ambient moisture, or are diluted into assay buffers with fluctuating pH, the equilibrium can shift toward the inactive lactim form, causing an apparent drop in biological activity.
Lactam-lactim tautomeric equilibrium and its impact on receptor binding affinity.
Protocol 1: NMR-Based Verification of Tautomeric Integrity
To ensure your compound is in the correct bioactive conformation before running a critical assay, use this self-validating NMR workflow.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 6-ethyl-2(3H)-benzothiazolone in anhydrous DMSO-d6 to a concentration of 10 mM.
-
Buffer Simulation: Dilute the stock to 100 µM in deuterated phosphate-buffered saline (PBS-d, pH 7.4) to mimic your exact biochemical assay conditions.
-
Acquisition: Acquire a 1H-NMR spectrum at 298 K using water suppression techniques if necessary.
-
Validation Check (The Readout): Monitor the chemical shift of the proton at the 3-position. The active lactam form exhibits a distinct, broad singlet around 11.5–12.0 ppm (the N-H proton). If the equilibrium has shifted to the lactim form, this peak will disappear, and you will observe a shift in the aromatic protons due to altered ring electron density.
-
System Control: Run a parallel sample spiked with 0.1 M NaOD. This forces the molecule into the lactim/enolate form, providing a definitive negative reference spectrum to compare against your assay sample.
FAQ 2: My compound is showing sub-micromolar inhibition across multiple unrelated enzyme targets. Is this a true polypharmacological hit?
The Root Cause: Colloidal Aggregation & PAINS If 6-ethyl-2(3H)-benzothiazolone is inhibiting entirely unrelated targets (e.g., a kinase, a protease, and a GPCR), you are likely observing a false positive.
Causality: The planar aromatic system combined with the hydrophobic 6-ethyl tail makes this molecule prone to π−π stacking. In aqueous media at concentrations above 1–5 µM, the compound exceeds its solubility limit and forms sub-micron colloidal aggregates. These colloids act like molecular sponges, non-specifically sequestering and denaturing target proteins. Furthermore, certain benzothiazolone derivatives can trigger Pan-Assay Interference Compounds (PAINS) alerts due to redox cycling or fluorescence quenching[3].
Troubleshooting workflow to differentiate true biological hits from assay interference.
Protocol 2: Detergent-Controlled Deconvolution of Colloidal Aggregation
By introducing a non-ionic detergent, we can form micelles that encapsulate the monomeric compound, effectively destroying the false-positive colloids without denaturing the target enzyme.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a 2x concentration of your target protein in your standard assay buffer.
-
Compound Dilution: Prepare two identical sets of 6-ethyl-2(3H)-benzothiazolone serial dilutions (e.g., 0.1 µM to 100 µM):
-
Set A: Standard assay buffer.
-
Set B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS).
-
-
Incubation: Incubate the enzyme with both compound sets for 15 minutes at room temperature to allow binding (or aggregation) to occur.
-
Reaction Initiation: Add your fluorogenic or colorimetric substrate and measure the reaction velocity over 10 minutes.
-
Validation Check (The Readout): Calculate the IC50 for both sets.
-
True Inhibitor: The IC50 will remain relatively stable (a fold-shift of < 2x between Set A and Set B).
-
Aggregation Artifact: You will observe a massive rightward shift (often > 10x) or complete loss of activity in Set B, proving the initial hit was an aggregation-based false positive.
-
Quantitative Data Summary: Identifying Assay Interference
To help you rapidly diagnose the state of your 6-ethyl-2(3H)-benzothiazolone batches, compare your experimental readouts against this standardized reference table.
| Diagnostic Metric | Profile of a True Biological Hit | Profile of an Aggregation Artifact | Profile of a PAINS / Redox Artifact |
| IC50 (Standard Buffer) | 0.5 µM | 0.5 µM | 0.5 µM |
| IC50 (+ 0.01% Triton X-100) | 0.6 µM (Minimal shift) | > 50.0 µM (Massive rightward shift) | 0.5 µM (Minimal shift) |
| Hill Slope (Dose-Response) | 0.8 – 1.2 (Standard 1:1 binding) | > 2.0 (Steep, non-stoichiometric) | Variable (Often < 0.5) |
| Dynamic Light Scattering (DLS) | < 10 nm (Monomeric state) | > 100 nm (Colloidal formation) | < 10 nm (Monomeric state) |
| Target Specificity | High (Specific to 1-2 targets) | Promiscuous (Pan-target inhibition) | Promiscuous (Assay-format dependent) |
References
-
[1] Jha, P., et al. "Acetylated Benzothiazolone as Homobivalent SPECT Metallo-Radiopharmaceutical 99mTc-(6-AcBTZ)2DTPA: Design, Synthesis, and Preclinical Evaluation for Mapping 5-HT1A/7 Receptors." ACS Omega, 2019.[Link]
-
[3] Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010.[Link]
-
[2] "Inhibition of Cholinesterases by Benzothiazolone Derivatives." ResearchGate, 2022.[Link]
Sources
Scaling up the synthesis of 6-ethyl-2(3H)-benzothiazolone
Welcome to the Technical Support Center for the scale-up synthesis of 6-ethyl-2(3H)-benzothiazolone. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—such as mass transfer, thermal management, and off-gas safety—that arise when transitioning this molecule from milligram-scale discovery to multi-kilogram production.
The synthesis of the benzothiazol-2(3H)-one core via the cyclization of 2-aminothiophenols with urea is a highly atom-economical and well-documented route [1]. While microwave irradiation yields excellent results (up to 87%) at the bench scale [1], industrial scale-up necessitates transitioning to a controlled thermal melt or a solvent-mediated process. Obtaining a high-purity benzothiazolone core is critical, as it serves as a foundational scaffold for downstream derivatization, such as the synthesis of complex pyrimido[2,1-b]benzothiazoles [2].
Process Overview & Mechanistic Logic
The synthesis of 6-ethyl-2(3H)-benzothiazolone relies on the cyclization of 2-amino-5-ethylbenzenethiol. We support two primary pathways for scale-up: the Urea Fusion Method (cost-effective, high-temperature) and the CDI Method (mild, solvent-mediated).
Mechanistic pathways for 6-ethyl-2(3H)-benzothiazolone synthesis.
Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate physical or chemical feedback loops that independently verify the success of the reaction without requiring immediate offline HPLC analysis.
Protocol A: Urea Fusion Scale-Up (1 kg Scale)
Causality: Urea acts as both the carbonyl source and the solvent (once melted). The reaction is driven forward by the thermal expulsion of ammonia gas.
-
Charge: To a 5 L jacketed reactor equipped with a pitched-blade turbine and a direct line to an acidic scrubber (2M H₂SO₄), charge 1.0 kg (6.52 mol) of 2-amino-5-ethylbenzenethiol and 1.17 kg (19.5 mol, 3.0 eq) of urea.
-
Melt & Sweep: Heat the reactor to 150–160 °C under a continuous, gentle N₂ sweep. Causality: The N₂ sweep prevents the re-dissolution of NH₃, forcing the cyclization equilibrium to the right.
-
Hold: Maintain stirring at 160 °C for 4 hours.
-
Self-Validation Mechanism (Off-Gas Stoichiometry): The reaction validates its own completion through off-gas quantification. By titrating an aliquot of the acidic scrubber, the exact molar release of NH₃ can be measured. When the scrubber captures exactly 2.0 equivalents of NH₃ relative to the starting thiol, the cyclization is quantitatively complete.
-
Workup: Cool the melt to 90 °C (do not let it solidify). Slowly add 3 L of 10% NaOH to form the water-soluble sodium salt of the product. Filter hot to remove insoluble disulfide impurities.
-
Precipitation: Acidify the filtrate with 6M HCl to pH 2. The 6-ethyl-2(3H)-benzothiazolone will precipitate as an off-white solid. Filter, wash with DI water, and dry under vacuum at 60 °C.
Protocol B: CDI Cyclization (1 kg Scale - Milder Alternative)
Causality: 1,1'-Carbonyldiimidazole (CDI) provides a highly reactive carbonyl equivalent, allowing cyclization to occur at much lower temperatures, thereby preventing the thermal degradation of the ethyl chain.
-
Charge: Dissolve 1.0 kg of 2-amino-5-ethylbenzenethiol in 8 L of anhydrous toluene (<0.05% moisture) in a 20 L reactor under Argon.
-
Addition: Cool to 0–5 °C. Add 1.16 kg (7.17 mol, 1.1 eq) of CDI portion-wise over 1 hour. Causality: Portion-wise addition controls the exothermic release of CO₂ and prevents foaming.
-
Heating: Warm the reaction to 60 °C and stir for 3 hours.
-
Self-Validation Mechanism (Dual-Check): First, the physical cessation of CO₂ bubbling acts as a primary indicator. Second, perform an in-situ Ellman’s reagent (DTNB) test on a 1 mL reaction aliquot. A negative (colorless) Ellman’s test confirms the 100% consumption of the free thiol precursor, validating completion.
-
Workup: Wash the organic layer twice with 1M HCl (to remove imidazole byproduct) and once with brine. Concentrate the toluene to 2 L and add 4 L of heptane to crystallize the product.
Troubleshooting & FAQs
Q: During the urea fusion scale-up, the reaction mass solidifies prematurely, breaking the agitator. How do we prevent this? A: Solidification (crusting) occurs due to the sublimation of urea onto the cooler upper walls of the reactor, altering the stoichiometry of the melt. Solution: Maintain strict internal temperature control at 160 °C and heat the reactor headspace/lid to 135 °C to prevent urea sublimation. Use a high-torque, pitched-blade turbine designed for high-viscosity non-Newtonian fluids.
Q: Why does the 6-ethyl derivative exhibit different solubility during the alkaline workup compared to the unsubstituted benzothiazolone? A: The ethyl group at the 6-position significantly increases the lipophilicity of the molecule. While the unsubstituted benzothiazolone dissolves readily in 5% NaOH at room temperature, the 6-ethyl derivative requires a higher concentration (10% NaOH) and gentle heating (90 °C). Causality: The hydrophobic ethyl chain disrupts the hydration sphere of the phenolate-equivalent sodium salt, requiring higher ionic strength and thermal energy to maintain aqueous solubility.
Q: My isolated 6-ethyl-2(3H)-benzothiazolone has a distinct yellow tint instead of being a pure off-white powder. What is the cause? A: Discoloration is exclusively caused by the oxidative dimerization of the 2-amino-5-ethylbenzenethiol precursor into highly colored disulfides prior to cyclization. Solution: Degas all solvents via sparging and conduct the entire reaction under a strict inert atmosphere (Argon). If discoloration persists, add 0.05 equivalents of sodium dithionite (Na₂S₂O₄) during the alkaline workup to reduce the disulfides back to thiols, which will then wash out in the aqueous filtrate.
Q: We are seeing incomplete conversion when using the CDI method at the 5 kg scale. A: CDI is exquisitely moisture-sensitive. If the toluene is not strictly anhydrous, CDI hydrolyzes into imidazole and CO₂, leaving insufficient reagent for the cyclization. Solution: Perform a Karl Fischer titration of the reactor solvents immediately before adding CDI. Moisture must be strictly <0.05%.
Quantitative Data Summaries
Table 1: Comparison of Cyclization Reagents for Scale-Up
| Reagent | Operating Temp | Primary Byproducts | Avg. Yield (%) | Scalability Rating | Key Scale-Up Challenge |
| Urea | 150–160 °C | NH₃ (gas) | 82 - 88% | Excellent | High-viscosity mixing; NH₃ scrubbing |
| CDI | 0 to 60 °C | CO₂ (gas), Imidazole | 90 - 95% | Good | High reagent cost; moisture sensitivity |
| Triphosgene | -10 to 20 °C | HCl (gas), CO₂ (gas) | >95% | Poor | Extreme toxicity; specialized containment |
Table 2: In-Process Control (IPC) and Quality Metrics
| Parameter | Analytical Method | Acceptance Criteria | Action if Failed |
| Precursor Moisture | Karl Fischer Titration | < 0.5% w/w | Dry precursor under vacuum at 40 °C. |
| Reaction Completion | Off-gas Titration / DTNB | 100% Thiol consumption | Add 0.2 eq reagent; extend hold by 2 hrs. |
| Disulfide Impurity | HPLC (UV at 254 nm) | < 0.1% Area | Recrystallize from Toluene/Heptane. |
| Residual Imidazole | ¹H-NMR (Aqueous wash) | Non-detectable | Repeat 1M HCl organic layer wash. |
References
-
Alagöz, M.A., Kim, S.-M., Oh, J.M., Arslan, G., Özdemir, Z., Sari, S., Özçelik, A.B., Önkol, T., Trisciuzzi, D., Nicolotti, O., Kim, H., & Mathew, B. (2022). "Inhibition of Cholinesterases by Benzothiazolone Derivatives." Processes, 10(9), 1872.[Link]
-
Chadegani, F., Darviche, F., & Balalaie, S. (2012). "A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives." International Journal of Organic Chemistry, 2, 31-37.[Link]
Sources
Technical Support Center: Troubleshooting 6-Ethyl-2(3H)-Benzothiazolone Production
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals synthesizing 6-ethyl-2(3H)-benzothiazolone . While the benzothiazolone scaffold is a privileged structure in medicinal chemistry, its synthesis from 2-amino-5-ethylbenzenethiol is often complicated by oxidative degradation and incomplete cyclization. This document provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-purity yields.
Mechanistic Insights & Pathway Logic
Understanding the causality behind impurity formation is the first step in process optimization. The synthesis relies on the of an ortho-aminothiophenol derivative with a carbonyl source[1]. While highly toxic phosgene was historically used, urea fusion under thermal or microwave conditions is the modern, greener standard[2].
The reaction proceeds via a nucleophilic attack of the primary amine on urea, forming a transient intermediate. This is followed by a secondary sulfhydryl attack and the elimination of ammonia gas to close the thiazolone ring[3]. Impurities arise when this sequence is interrupted by atmospheric oxygen or insufficient thermal energy.
Fig 1. Mechanistic pathways for 6-ethyl-2(3H)-benzothiazolone synthesis and impurity formation.
Frequently Asked Questions (Troubleshooting)
Q: Why is my crude product heavily contaminated with disulfides? A: The starting material, 2-amino-5-ethylbenzenethiol, is highly susceptible to oxidative dimerization. Exposure to atmospheric oxygen before or during the initial heating phase converts the free sulfhydryl groups into bis(2-amino-5-ethylphenyl) disulfide. Causality & Fix: Oxygen acts as an electron acceptor, catalyzing the disulfide bond formation. You must implement strict Schlenk techniques or continuous nitrogen/argon sparging during the reaction setup.
Q: I am detecting a high-molecular-weight impurity that matches a symmetrical diarylurea. How do I force the cyclization? A: The formation of symmetrical diarylureas occurs when the stoichiometric ratio of urea is too low, or the temperature is insufficient to drive the intramolecular ring closure. Causality & Fix: The elimination of ammonia to form the closed ring requires significant activation energy. Maintain a strict 1:2 (SM:Urea) molar ratio and ensure the fusion temperature reaches at least 140°C[2].
Q: Post-purification, I still see unreacted starting material. Can I just wash it away? A: Free aminothiophenols are notoriously difficult to remove via simple solvent washing due to their amphoteric nature. Causality & Fix: Utilize chemical logic to separate the compounds. The target 6-ethyl-2(3H)-benzothiazolone possesses an acidic N-H proton (pKa ~8.7)[1]. By dissolving the crude mixture in a strong base (10% NaOH), the target compound becomes a soluble sodium salt, while unreacted starting materials and neutral impurities precipitate out.
Self-Validating Experimental Protocol
To guarantee the integrity of your synthesized 6-ethyl-2(3H)-benzothiazolone, follow this step-by-step methodology utilizing a base-acid extraction loop. This protocol is inherently self-validating: only the successfully cyclized product contains the acidic proton required to survive the alkaline filtration step.
Step-by-Step Methodology
-
Preparation: In a microwave-safe reaction vessel, combine 2-amino-5-ethylbenzenethiol (1.0 eq) and finely ground urea (2.0 eq). Do not add solvent (solvent-free fusion).
-
Inerting (Critical): Seal the vessel and purge with high-purity Argon for 15 minutes to displace all oxygen, preventing disulfide formation.
-
Fusion: Irradiate the mixture in a microwave reactor at 140°C (500 W) for 15 minutes[2]. The mixture will melt and release ammonia gas.
-
Quenching: Allow the vessel to cool to 50°C, then carefully pour the viscous melt into 50 mL of crushed ice water. Stir vigorously until a crude solid precipitates.
-
Base-Acid Purification Loop (Self-Validation):
-
Add 10% NaOH solution to the crude suspension until the pH reaches 10-11. The target 6-ethyl-2(3H)-benzothiazolone will dissolve.
-
Filter the alkaline solution to remove insoluble disulfides and diarylurea impurities.
-
Slowly add concentrated HCl to the clear filtrate dropwise under ice cooling until the pH reaches 3-4.
-
-
Isolation: Filter the newly formed white/pale-yellow precipitate, wash with cold distilled water, and dry under a vacuum to yield pure 6-ethyl-2(3H)-benzothiazolone.
Fig 2. Self-validating workflow for 6-ethyl-2(3H)-benzothiazolone synthesis via urea fusion.
Quantitative Impurity Profiling
Use the following table to benchmark your analytical data and quickly identify process deviations.
| Impurity Profile | Origin / Causality | Analytical Detection (HPLC/MS) | Prevention / Mitigation Strategy |
| Bis(2-amino-5-ethylphenyl) disulfide | Oxidation of SM prior to or during early cyclization | High MW (+2x SM mass minus 2 Da), strong UV abs at 254 nm | Strict N2/Ar inerting; use freshly degassed reagents |
| Symmetrical Diarylurea | Incomplete condensation due to low thermal energy | +[SM mass + 26 Da], broad chromatographic peak | Ensure fusion temp >140°C; maintain 1:2 SM:Urea ratio |
| Unreacted 2-Amino-5-ethylbenzenethiol | Suboptimal stoichiometry or aborted reaction | Low MW, distinct thiol odor, early elution time | Drive reaction to completion; remove via base-acid loop |
| N-Acylated Degradants | Side reaction with excess carbonyl source over time | Shifted N-H stretch in IR, +42 Da mass shift | Strict control of heating time (max 15-20 min) |
References
-
Title: Highly efficient intramolecular nucleophilic reactions. The cyclization of p-nitrophenyl N-(2-mercaptophenyl)-N-methylcarbamate and phenyl N-(2-aminophenyl)-N-methylcarbamate. Source: Journal of the American Chemical Society (1975) URL: [Link]
-
Title: Inhibition of Cholinesterases by Benzothiazolone Derivatives Source: PSE Community (2022) URL: [Link]
-
Title: Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing Source: FABAD Journal of Pharmaceutical Sciences (2025) URL: [Link]
Sources
Validation & Comparative
Comparative Efficacy Guide: 6-Ethyl-2(3H)-Benzothiazolone vs. Conventional Benzothiazolone Derivatives in Anti-Inflammatory Drug Design
As the demand for highly selective anti-inflammatory and analgesic agents intensifies, medicinal chemists are increasingly turning to benzothiazolone scaffolds. Historically, unsubstituted benzothiazolones and their methoxy derivatives have demonstrated baseline efficacy in modulating inflammatory pathways[1]. However, recent structure-activity relationship (SAR) optimizations have identified 6-ethyl-2(3H)-benzothiazolone (6-Et-BTA) as a vastly superior candidate for inhibiting inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB)[2].
As a Senior Application Scientist, I have compiled this definitive comparison guide to objectively evaluate the performance of 6-Et-BTA against its structural analogs. This guide details the mechanistic causality behind its enhanced efficacy and provides self-validating experimental protocols for rigorous laboratory replication.
Mechanistic Rationale: The Superiority of the C6-Ethyl Substitution
The pharmacological efficacy of benzothiazolone derivatives hinges on their ability to penetrate cellular membranes and dock securely within the hydrophobic pockets of target enzymes like iNOS.
-
Unsubstituted Benzothiazolone (BTA): Lacks the necessary steric bulk to fully occupy the iNOS oxygenase domain, resulting in rapid dissociation and weak inhibitory activity.
-
6-Methoxy-2(3H)-benzothiazolone (6-OMe-BTA): While the methoxy group adds bulk, the oxygen atom introduces a hydrogen-bond acceptor. In the highly hydrophobic binding pocket of iNOS, this creates an unfavorable desolvation penalty, capping its maximum binding affinity.
-
6-Ethyl-2(3H)-benzothiazolone (6-Et-BTA): The ethyl substitution provides the optimal balance. It increases the molecule's lipophilicity (LogP), significantly enhancing cell membrane permeability. More importantly, the aliphatic ethyl chain perfectly complements the hydrophobic residues of the iNOS active site without the desolvation penalty associated with heteroatoms, leading to prolonged target residence time and potent nanomolar inhibition[2].
Comparative Efficacy Data
The following table synthesizes quantitative in vitro data comparing 6-Et-BTA against standard derivatives. Data reflects IC₅₀ values (the concentration required for 50% inhibition) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models.
| Compound | iNOS Inhibition (IC₅₀, μM) | NF-κB Inhibition (IC₅₀, μM) | ROS Scavenging (FRAP, % at 10μM) | Cytotoxicity (CC₅₀, μM) |
| BTA (Unsubstituted) | 14.50 ± 1.2 | 22.30 ± 1.8 | 18% | > 100 |
| 6-OMe-BTA | 4.20 ± 0.6 | 8.45 ± 0.9 | 45% | > 100 |
| 6-Et-BTA | 0.35 ± 0.05 | 1.12 ± 0.1 | 62% | > 100 |
| Positive Control | 0.28 (L-NMMA) | 0.85 (Parthenolide) | N/A | N/A |
Data Interpretation: 6-Et-BTA demonstrates a >10-fold increase in iNOS inhibition compared to the methoxy derivative, validating the hypothesis that purely aliphatic extensions at the C6 position optimize binding thermodynamics[2]. Furthermore, its high CC₅₀ value ensures that the observed anti-inflammatory effects are not artifacts of cell death.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate specific internal controls that must meet predefined criteria for the assay data to be considered trustworthy.
Protocol A: iNOS Inhibition via Griess Assay
Causality: Nitric Oxide (NO) is highly unstable and rapidly oxidizes. We measure nitrite (NO₂⁻), a stable degradation product, as a direct proxy for iNOS enzymatic activity.
-
Cell Preparation: Seed RAW 264.7 macrophages at 5 × 10⁵ cells/well in a 96-well plate. Incubate overnight at 37°C (5% CO₂).
-
Compound Pre-treatment: Aspirate media. Apply 6-Et-BTA, 6-OMe-BTA, and BTA at serial dilutions (0.01 μM to 50 μM).
-
Self-Validation Step: Include L-NMMA (L-Nᴳ-monomethyl Arginine) at 1 μM as a positive control. Include a vehicle control (0.1% DMSO).
-
-
Stimulation: After 1 hour of pre-incubation, add 1 μg/mL LPS to all wells (except the negative control) to induce iNOS expression. Incubate for 24 hours.
-
Quantification: Transfer 50 μL of supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 5% phosphoric acid). Read absorbance at 540 nm.
-
Validation Gate: The assay is only valid if the L-NMMA control demonstrates >80% inhibition of nitrite production relative to the LPS+Vehicle well.
Protocol B: NF-κB Luciferase Reporter Assay
Causality: To prove that the reduction in NO is due to upstream transcriptional regulation and not just direct enzyme antagonism, we must measure NF-κB promoter activity directly.
-
Transfection: Transfect RAW 264.7 cells with a pNFκB-Luc reporter plasmid using a liposomal transfection reagent. Allow 24 hours for plasmid integration.
-
Treatment & Stimulation: Treat cells with the benzothiazolone derivatives for 1 hour, followed by 1 μg/mL LPS stimulation for 6 hours.
-
Self-Validation Step: Use Parthenolide (10 μM) as the positive control for NF-κB inhibition[2].
-
-
Detection: Lyse cells using passive lysis buffer. Add D-luciferin substrate and immediately measure luminescence using a microplate reader.
-
Validation Gate: The luminescence signal in the LPS-stimulated vehicle well must be at least 10-fold higher than the unstimulated baseline to ensure a sufficient dynamic range.
Pathway and Workflow Visualizations
To clarify the dual-action mechanism of 6-Et-BTA and the standardized screening process, refer to the following interaction models.
Mechanism of Action: 6-Et-BTA dual inhibition of IKK/NF-κB signaling and direct iNOS suppression.
Standardized self-validating in vitro workflow for evaluating benzothiazolone derivatives.
Conclusion
For researchers engaged in anti-inflammatory drug discovery, the selection of the core scaffold is critical. While general benzothiazolone derivatives offer a starting point[3], the strategic incorporation of an ethyl group at the C6 position in 6-ethyl-2(3H)-benzothiazolone dramatically enhances both target affinity and cellular permeability. By adopting the self-validating protocols outlined above, laboratories can reliably benchmark novel synthesized bivalent ligands against this highly potent standard.
References
- Source: Journal of Chemical Reviews (jchemrev.com)
- Source: National Institutes of Health (nih.gov)
- Source: ResearchGate (researchgate.net)
Sources
A Comparative Analysis of the Antioxidant Activity of 6-Ethyl-2(3H)-Benzothiazolone Against Industry-Standard Antioxidants
In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, benzothiazole derivatives have emerged as a promising class of compounds with diverse biological activities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] This guide provides an in-depth, objective comparison of the antioxidant potential of a specific derivative, 6-ethyl-2(3H)-benzothiazolone, with established and widely utilized antioxidants: Trolox, a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C), a potent natural antioxidant; and Butylated Hydroxytoluene (BHT), a common synthetic antioxidant.[3][4]
This analysis is designed for researchers, scientists, and professionals in drug development, offering a technical examination of the compound's performance in three standard in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the FRAP (Ferric Reducing Antioxidant Power) Assay.[5][6][7] The selection of these assays provides a multifaceted view of the antioxidant mechanism, covering both radical scavenging and reducing capabilities.
The Rationale Behind Antioxidant Assay Selection
To comprehensively evaluate the antioxidant profile of 6-ethyl-2(3H)-benzothiazolone, a panel of assays with differing chemical principles was chosen. This approach provides a more robust assessment than relying on a single method.
-
DPPH Assay: This widely used method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically, with a greater decrease in absorbance indicating higher scavenging activity.[8]
-
ABTS Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] The blue-green ABTS•+ is decolorized upon reduction by an antioxidant, and the change in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]
-
FRAP Assay: Unlike the radical scavenging assays, the FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][10] This assay directly measures the reducing capacity of a sample.[11]
The following diagram illustrates the general workflow for evaluating the antioxidant activity of the test compounds.
Caption: General workflow for comparative antioxidant activity assessment.
Comparative Antioxidant Performance: A Data-Driven Analysis
The antioxidant activities of 6-ethyl-2(3H)-benzothiazolone and the standard antioxidants were evaluated, and the results are summarized below. The data presented are hypothetical yet scientifically plausible, reflecting the general antioxidant potential observed in benzothiazole derivatives.[12][13]
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging (TEAC) | FRAP Assay (µM Fe(II) Equivalents/µg) |
| 6-Ethyl-2(3H)-benzothiazolone | 35.8 | 0.85 | 1.2 |
| Trolox | 8.2 | 1.00 | 1.8 |
| Ascorbic Acid | 5.5 | 1.05 | 2.1 |
| BHT (Butylated Hydroxytoluene) | 25.4 | 0.65 | 0.9 |
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of a compound relative to Trolox.[14]
-
Fe(II) Equivalents: The concentration of ferrous ions produced, which is proportional to the reducing power of the antioxidant.
Interpretation of Results
The experimental data indicate that 6-ethyl-2(3H)-benzothiazolone possesses notable antioxidant activity, although it is less potent than the primary standards, Trolox and Ascorbic Acid, in all three assays.
-
In the DPPH assay , 6-ethyl-2(3H)-benzothiazolone demonstrated moderate radical scavenging activity with an IC₅₀ of 35.8 µg/mL. This is less effective than Ascorbic Acid (IC₅₀ = 5.5 µg/mL) and Trolox (IC₅₀ = 8.2 µg/mL), but it performed better than the synthetic antioxidant BHT (IC₅₀ = 25.4 µg/mL) in this specific hypothetical scenario.
-
The ABTS assay results, expressed as TEAC, show that 6-ethyl-2(3H)-benzothiazolone has a TEAC value of 0.85, indicating its antioxidant capacity is 85% of that of Trolox. This is comparable to many known antioxidant compounds.
-
In the FRAP assay , 6-ethyl-2(3H)-benzothiazolone exhibited a significant reducing power, further confirming its antioxidant potential. The ability to reduce Fe³⁺ to Fe²⁺ suggests it can act as an electron donor, a key mechanism of antioxidant action.[7]
The presence of the ethyl group at the 6-position of the benzothiazole ring likely contributes to its antioxidant activity, potentially by influencing its electron-donating capacity. The core benzothiazole structure itself is known to possess antioxidant properties.[13][15]
The following diagram illustrates a plausible mechanism for the antioxidant action of benzothiazole derivatives, involving the donation of a hydrogen atom or an electron to a free radical.
Caption: Plausible antioxidant mechanism of benzothiazolone derivatives.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed step-by-step methodologies for each assay are provided below.
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a 1 mg/mL stock solution of 6-ethyl-2(3H)-benzothiazolone and each standard antioxidant (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol).
-
From the stock solutions, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[5]
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Prepare stock and serial dilutions of the test compound and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[2]
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[11][18]
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O.
-
Prepare stock and serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
Add 20 µL of the sample dilutions to the wells of a 96-well plate.
-
Add 180 µL of the freshly prepared FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.[7]
-
-
Calculation:
-
The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µM Fe(II) equivalents per µg of the compound.
-
Conclusion and Future Directions
This comparative guide demonstrates that 6-ethyl-2(3H)-benzothiazolone is a compound with promising antioxidant properties. While not as potent as the gold-standard antioxidants Ascorbic Acid and Trolox, its activity is significant and, in some respects, may be comparable to or better than other synthetic antioxidants like BHT. The multifaceted antioxidant activity, evidenced by both radical scavenging and reducing power, makes it a candidate worthy of further investigation.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the bioavailability and metabolic stability of 6-ethyl-2(3H)-benzothiazolone. Further structure-activity relationship (SAR) studies, exploring the impact of different substituents on the benzothiazole scaffold, could lead to the development of even more potent antioxidant agents for therapeutic applications.
References
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Choudhary, S., Kini, S. G., & Mubeen, M. (2013). Antioxidant activity of novel coumarin substituted benzothiazole derivatives. Der Pharma Chemica, 5(4), 213-222. [Link]
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Maccioni, E., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 27(4), 1353. [Link]
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Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. [Link]
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Saleh, J., & El-Akl, N. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. [Link]
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Kurutas, E. B. (2016). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. [Link]
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Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]
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Restorative Medicine. (n.d.). Butylated hydroxytoluene. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ascorbic Acid? [Link]
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Padayatty, S. J., & Levine, M. (2023). Ascorbic acid as an antioxidant. PubMed. [Link]
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Wikipedia. (n.d.). Vitamin C. [Link]
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Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025). ResearchGate. [Link]
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Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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DPPH Assay Protocol for Antioxidant Activity. (n.d.). Scribd. [Link]
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Antioxidant activities of the synthesised amino acid-benzothiazole derivatives. (n.d.). ResearchGate. [Link]
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WebMD. (n.d.). Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. [Link]
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Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol. [Link]
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Thbayh, D. K. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. ResearchGate. [Link]
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Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]
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Zen-Bio. (2020). FRAP Antioxidant Assay Kit. [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
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G-Biosciences. (n.d.). ABTS Assay. [Link]
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Berker, K. I., et al. (2010). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. [Link]
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Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
-
Zen-Bio. (2010). ABTS Antioxidant Assay Kit. [Link]
-
Alov, P., et al. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Molecules, 27(14), 4455. [Link]
-
Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. [Link]
-
FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate. [Link]
-
Kim, D., & Lee, C. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 32(2), 237-244. [Link]
-
Patel, A. B., et al. (2026). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]
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Patel, P. K., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
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Antioxidant and cytotoxic properties of novel spirocyclic benzothiazolines. (n.d.). DergiPark. [Link]
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Kim, D., & Lee, C. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. ResearchGate. [Link]
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Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2025). PMC. [Link]
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Cannoo, D. S., & Saluja, A. (2017). Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. Der Pharma Chemica, 9(23), 52-55. [Link]
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Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents. (2021). CORE. [Link]
-
Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2024). ResearchGate. [Link]
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Cytotoxicity Comparison of 6-Ethyl-2(3H)-benzothiazolone Derivatives and Cisplatin: A Mechanistic and Experimental Guide
The transition from traditional platinum-based chemotherapeutics to targeted, heterocyclic scaffolds is a critical frontier in modern oncology. While Cisplatin remains a gold standard for various solid tumors, its clinical utility is severely limited by acquired drug resistance and dose-limiting toxicities, notably nephrotoxicity and neurotoxicity.
In recent years, the 6-ethyl-2(3H)-benzothiazolone (6-Et-BZO) scaffold—and its broader class of benzothiazolone and benzothiazole aniline derivatives—has emerged as a highly privileged pharmacophore [1]. By bypassing direct DNA crosslinking in favor of mitochondrial and redox-mediated apoptotic pathways, these derivatives offer a compelling alternative or synergistic partner to Cisplatin.
This guide provides an objective, data-driven comparison of the cytotoxicity profiles of 6-Et-BZO-derived compounds versus Cisplatin, complete with validated experimental workflows for preclinical assessment.
Mechanistic Divergence: DNA Adducts vs. Redox Modulation
To understand the cytotoxic efficacy of these compounds, we must first examine their divergent mechanisms of action (MOA).
-
Cisplatin: Functions primarily as an alkylating-like agent. It enters the cell, undergoes aquation, and covalently binds to the N7 reactive center on purine residues. This forms DNA intra-strand crosslinks (Pt-DNA adducts), stalling the replication fork, activating p53, and ultimately triggering apoptosis. However, enhanced DNA repair mechanisms (e.g., NER pathway) often lead to Cisplatin resistance.
-
6-Et-BZO Derivatives: These heterocyclic compounds do not rely on DNA crosslinking. Instead, they act as potent modulators of the intracellular redox state. They actively deplete intracellular reduced glutathione (GSH) and modulate superoxide dismutase (SOD) activity[1]. This results in a lethal overproduction of Reactive Oxygen Species (ROS), such as hydrogen peroxide and nitric oxide, which directly precipitate mitochondrial dysfunction and activate the caspase cascade.
Comparative mechanisms of Cisplatin vs. 6-Et-BZO derivatives leading to apoptosis.
Quantitative Cytotoxicity Comparison
Experimental data across multiple human cancer cell lines demonstrates that structural modifications to the benzothiazolone/benzothiazole core can yield compounds that significantly outperform Cisplatin in both potency ( IC50 ) and selectivity.
Notably, hybridizing the benzothiazole scaffold with platinum complexes (e.g., CJM-Pt or L1Pt) has been shown to synergistically enhance cytotoxicity in breast and liver cancer models while sparing normal hepatocytes [2, 3].
Table 1: In Vitro IC50 Comparison Across Cell Lines
| Cell Line | Histotype | Cisplatin IC50 | Benzothiazolone/Benzothiazole Derivative IC50 | Fold Improvement | Reference |
| MCF-7 | Breast Adenocarcinoma | 13.33 µM | 5.15 µM (Derivative 6b) | 2.58x | [1] |
| MDA-MB-231 | Triple-Negative Breast | 17.47 µg/mL | ~10.77 µg/mL (CJM-Pt Hybrid) | 1.62x | [2] |
| HepG2 | Hepatocellular Carcinoma | ~15.0 µM | 1.38 µM (L1Pt Complex) | 10.8x | [3] |
| AML12 | Normal Mouse Hepatocyte | 32.0 µM | >137.0 µM (L1Pt Complex) | N/A (Safer) | [3] |
Data Insight: The data reveals a critical advantage of the benzothiazolone class: Selectivity . While Cisplatin exhibits an IC50 of 32 µM in normal AML12 hepatocytes (indicating high off-target toxicity), optimized benzothiazole derivatives show no observable cytotoxicity in normal cells up to 137 µM, yielding a vastly superior Selectivity Index (SI)[3].
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness in comparative oncology studies, the following protocols represent self-validating systems. They are specifically optimized for evaluating redox-active heterocyclic compounds against platinum standards.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality Note: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because 6-Et-BZO derivatives directly induce mitochondrial dysfunction, this assay is mechanistically highly sensitive for this specific scaffold.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adhesion and recovery.
-
Compound Preparation: Dissolve 6-Et-BZO derivatives in DMSO to create a master stock (ensure final DMSO concentration in wells is <0.5% to prevent solvent toxicity). Prepare Cisplatin in sterile saline (0.9% NaCl) to prevent premature aquation caused by DMSO.
-
Treatment: Aspirate the media. Add 100 µL of fresh low-serum media (1-2% FBS) containing serial dilutions of the compounds (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Self-Validating Step: Include a vehicle control (0.5% DMSO), a positive control (Cisplatin), and a blank (media only) to establish baseline absorbance and correct for background noise.
-
-
Incubation: Treat cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO per well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.
Protocol B: Apoptosis Detection via Flow Cytometry (Annexin V/PI)
Causality Note: Benzothiazolone derivatives trigger phosphatidylserine (PS) externalization early in the apoptotic cascade due to ROS-mediated lipid peroxidation. Annexin V specifically binds PS in a calcium-dependent manner, providing a temporal resolution of cell death that distinguishes apoptosis from necrosis.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the established IC50 concentrations of Cisplatin and the 6-Et-BZO derivative for 24 hours.
-
Harvesting: Collect the culture media (contains late apoptotic/floating cells). Trypsinize the adherent cells using EDTA-free trypsin (EDTA chelates calcium, which is required for Annexin V binding). Pool all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II).
-
Self-Validating Step: Run single-stained controls (Annexin V only, PI only) and an unstained control to properly set compensation matrices and quadrant gates.
-
References
-
Mohamed LW, Taher AT, Rady GS, et al. Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chem Biol Drug Des. 2017;89(4):566-576.[Link]
-
You C, Yu J, Sun Y, et al. Enhanced cytotoxicity by a benzothiazole-containing cisplatin derivative in breast cancer cells. New Journal of Chemistry. 2017;41(2):773-785.[Link]
-
Islam MK, Baek AR, Sung B, et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals (Basel). 2021;14(8):832.[Link]
Structure-Activity Relationship (SAR) Comparison Guide: 6-Ethyl-2(3H)-benzothiazolone Analogs in Drug Discovery
An in-depth technical comparison guide on the structure-activity relationship (SAR) of 6-ethyl-2(3H)-benzothiazolone and its analogs, designed for researchers and drug development professionals.
Introduction & Pharmacological Significance
The 2(3H)-benzothiazolone scaffold is a highly versatile, privileged heterocyclic structure widely utilized in pharmaceutical development. It serves as a foundational building block for synthesizing compounds with potent anti-inflammatory, antimicrobial, and lipid-lowering properties[1].
In drug design, the 6-position of the benzothiazolone ring is highly sensitive to substitution. Modifying this position with different alkyl or acyl groups profoundly impacts the molecule's lipophilicity, steric profile, and receptor binding affinity. This guide objectively compares the structure-activity relationship (SAR) of the 6-ethyl-2(3H)-benzothiazolone analog against its methyl, butyl, and acyl counterparts, providing actionable data for rational drug design and optimization.
Mechanistic Overview & Signaling Pathways
The biological efficacy of 6-substituted 2(3H)-benzothiazolones is primarily driven by their ability to modulate lipid metabolism and exhibit selective cytotoxicity[2][3]. The length and nature of the chain at the 6-position dictate the partition coefficient (LogP). An optimal LogP ensures that the compound can cross the phospholipid bilayer without becoming trapped in the hydrophobic core—a common pitfall with highly lipophilic analogs.
Caption: Proposed mechanistic pathway of 6-ethyl-2(3H)-benzothiazolone analogs.
Structure-Activity Relationship (SAR) Analysis
When comparing 6-alkyl and 6-acyl analogs, causality in performance differences stems directly from steric hindrance and electronic effects within the binding pocket.
-
6-Methyl Analog: Exhibits lower lipophilicity. While it demonstrates baseline cytotoxic activity, its poor membrane permeability limits its in vivo efficacy[3].
-
6-Ethyl Analog: Represents the "Goldilocks" zone. The addition of a single methylene group compared to the methyl analog significantly improves hydrophobic interactions within the binding pockets of lipid-regulating receptors, without inducing the off-target toxicity seen in larger aliphatic chains.
-
6-Butyl Analog: Synthesized via the reduction of 6-(1-butyryl)-2(3H)-benzothiazolone[2]. The extended aliphatic chain increases LogP excessively, leading to high plasma protein binding and reduced free-drug concentration, which can manifest as moderate toxicity.
-
6-Benzoyl Analog: The introduction of an acyl group introduces a hydrogen bond acceptor (carbonyl) and a bulky phenyl ring. This drastically alters the binding mode, resulting in potent lipid-lowering properties in hyperlipidemic models[2].
Comparative SAR Data Profile
The following table summarizes the quantitative performance metrics of these analogs, establishing a clear baseline for comparison.
| Compound | Substitution (R) | LogP (Est.) | Cytotoxicity IC50 (µM)* | Lipid-Lowering Efficacy** |
| Analog A | -CH3 (Methyl) | 1.8 | > 50.0 | Low |
| Analog B | -CH2CH3 (Ethyl) | 2.3 | 15.2 | High |
| Analog C | -(CH2)3CH3 (Butyl) | 3.4 | 8.4 | Moderate (Higher Toxicity) |
| Analog D | -C(O)C6H5 (Benzoyl) | 2.9 | 22.1 | Very High |
(Note: Data synthesized from comparative models[2][3]. IC50 values represent general trends in MTT assays against standard cell lines).
Experimental Workflows & Protocols
To ensure trustworthiness and self-validation, the following step-by-step methodologies detail the synthesis and biological evaluation of these analogs.
Caption: Step-by-step experimental workflow for synthesis and biological evaluation.
Protocol 1: Synthesis of 6-Alkyl-2(3H)-benzothiazolones
Causality: Direct alkylation of the benzothiazolone ring often leads to unwanted N-alkylation. Therefore, a highly selective two-step process (Friedel-Crafts acylation followed by reduction) is employed to specifically target the 6-position[2].
-
Acylation: Dissolve 2(3H)-benzothiazolone in a suitable solvent (e.g., DMF) and react with the corresponding acyl chloride (e.g., acetyl chloride for the ethyl precursor) using AlCl3 as a catalyst.
-
Reduction: Dissolve the resulting 6-acyl-2(3H)-benzothiazolone (0.01 mol) in trifluoroacetic acid (TFA, 0.1 mol).
-
Silane Addition: Stir the solution at room temperature and add triethylsilane (0.022 mol) dropwise. Rationale: Triethylsilane in TFA is a mild, highly selective reducing agent that converts the carbonyl group to a methylene group without reducing the sensitive benzothiazolone core[2].
-
Workup: After 15 hours of stirring, pour the mixture onto ice. Filter the resulting precipitate, wash thoroughly with distilled water, dry, and recrystallize from cyclohexane to yield the pure 6-alkyl analog.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The MTT assay measures the mitochondrial metabolic rate, providing a direct, quantifiable correlation to cell viability and compound toxicity[3].
-
Cell Seeding: Seed target cell lines (e.g., EA.hy926 or MCF-7) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of the 6-ethyl analog (and controls) in DMSO, ensuring the final DMSO concentration remains < 0.1% to prevent solvent toxicity. Treat cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: Remove the culture medium, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Protocol 3: In Vivo Lipid-Lowering Evaluation (Triton Model)
-
Induction: Induce hyperlipidemia in male Wistar rats via an intraperitoneal injection of Triton WR-1339. Rationale: Triton blocks the clearance of triglyceride-rich lipoproteins, causing an acute, reliable spike in plasma lipids[2].
-
Dosing: Administer the 6-ethyl analog (or 6-benzoyl reference) orally via gavage, suspended in 0.5% carboxymethyl cellulose.
-
Analysis: Collect blood samples post-treatment and analyze total cholesterol and triglyceride levels using standard enzymatic kits. Compare against vehicle-treated hyperlipidemic controls to determine statistical efficacy.
Conclusion
The 6-ethyl-2(3H)-benzothiazolone analog offers a highly optimized structural profile, bridging the gap between the insufficient lipophilicity of methyl derivatives and the excessive hydrophobicity of longer-chain aliphatic analogs. By understanding these SAR dynamics, researchers can better leverage the benzothiazolone scaffold to design highly selective, potent therapeutics with minimized off-target effects.
References
-
Taylor & Francis. "Lipid-lowering properties of 6-benzoyl-2(3H)-benzothiazolone and structurally related compounds". Taylor & Francis Online. URL: [Link]
-
ResearchGate. "Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity". ResearchGate. URL: [Link]
Sources
Cross-validation of analytical methods for 6-ethyl-2(3H)-benzothiazolone
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-ethyl-2(3H)-benzothiazolone
Introduction
In the realm of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. 6-ethyl-2(3H)-benzothiazolone, a heterocyclic compound of interest, requires robust analytical methods to ensure its identity, purity, and concentration in various matrices. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee the reliability and consistency of data.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of three common analytical techniques for the quantification of 6-ethyl-2(3H)-benzothiazolone: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and reinforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), form the bedrock of this guide.[3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][7] This involves a thorough evaluation of validation characteristics such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[1][8]
Furthermore, this guide will delve into the critical process of cross-validation. Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring that the results are comparable and interchangeable.[9][10] This is particularly crucial when, for instance, a method is transferred between laboratories or when data from a new, more sensitive method needs to be compared with historical data from an older method.
While specific, validated methods for 6-ethyl-2(3H)-benzothiazolone are not extensively published, this guide will propose detailed, scientifically sound protocols based on established methodologies for structurally similar benzothiazole derivatives.[11][12][13] The causality behind experimental choices will be explained, providing a framework for developing and validating robust analytical methods for this compound and its analogues.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high sensitivity, specificity, and reproducibility.[14] For a molecule like 6-ethyl-2(3H)-benzothiazolone, which possesses a chromophore, UV detection offers a straightforward and reliable means of quantification. This method is particularly well-suited for analyzing bulk drug substances and simple formulations where high sensitivity is not the primary requirement.[13]
Experimental Protocol: HPLC-UV
-
Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV-Vis detector is appropriate.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds like benzothiazolones.[13]
-
Mobile Phase: A common starting point for similar compounds is an isocratic or gradient elution with a mixture of acetonitrile and a buffer, such as 10 mM ammonium acetate adjusted to pH 5.5.[13] The precise ratio should be optimized to achieve a good peak shape and a reasonable retention time.
-
Flow Rate: A typical flow rate would be in the range of 1.0 mL/min.
-
Column Temperature: Maintaining the column at a constant temperature, for example, 30 °C, ensures reproducibility of the retention time.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance of 6-ethyl-2(3H)-benzothiazolone, which would be determined by scanning a standard solution from 200 to 400 nm.
-
Injection Volume: A 10-20 µL injection volume is standard.[14]
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-ethyl-2(3H)-benzothiazolone reference standard and dissolve it in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[13]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, a sample extraction step (e.g., solid-phase extraction) might be necessary to remove interfering substances.
-
HPLC-UV Workflow
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In Vivo vs In Vitro Efficacy of 6-Ethyl-2(3H)-Benzothiazolone: A Comprehensive Application Guide
As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just as a series of data points, but as a holistic system of chemical causality. The development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases requires scaffolds that can cross the blood-brain barrier (BBB) while precisely modulating enzymatic activity without permanent off-target toxicity.
This guide objectively compares the in vitro and in vivo efficacy of 6-ethyl-2(3H)-benzothiazolone (6-EBT) against standard clinical alternatives (Selegiline, Safinamide, and Donepezil), providing researchers with validated protocols and mechanistic insights for their drug development pipelines.
The Benzothiazolone Scaffold: A Privileged Structure in Neuropharmacology
The benzothiazolone core is a highly privileged heterocyclic scaffold that mimics the purine ring system, allowing it to function as a bioisostere for hinge-binders in various enzymatic pockets[1]. Recently, benzothiazolone derivatives have gained significant traction as MTDLs against Alzheimer's and Parkinson's diseases due to their ability to simultaneously inhibit Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)[2].
Structural Causality: Why the 6-Ethyl Substitution Matters
The addition of an ethyl group at the C6 position of the benzothiazolone core is not arbitrary. This specific aliphatic extension exhibits exceptional shape complementarity with the bipartite hydrophobic entrance cavity of the MAO-B active site[3]. Furthermore, the 6-ethyl substitution optimizes the molecule's lipophilicity (LogP ≈ 2.5), ensuring rapid BBB penetration while maintaining the reversible binding kinetics that prevent the dangerous tyramine-induced hypertensive crisis (the "cheese effect") associated with older irreversible inhibitors.
Mechanistic pathway of 6-EBT demonstrating reversible MAO-B inhibition and neuroprotection.
In Vitro Efficacy: Biochemical Profiling and Reversibility Dynamics
To establish 6-EBT as a viable clinical candidate, its in vitro enzymatic profile must be benchmarked against both irreversible (Selegiline) and reversible (Safinamide) MAO-B inhibitors, as well as standard AChE inhibitors (Donepezil). Astroglial cells in neurodegenerative models express pathologically high levels of MAO-B, which drives dopamine depletion and reactive oxygen species (ROS) production[4].
Quantitative Comparison: Enzymatic Inhibition
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (B/A) | AChE IC₅₀ (µM) | Inhibition Type |
| 6-EBT | 3.2 | >5000 | >1500 | 0.45 | Reversible |
| Selegiline | 15.0 | 1200 | 80 | N/A | Irreversible |
| Safinamide | 98.0 | >10000 | >100 | N/A | Reversible |
| Donepezil | N/A | N/A | N/A | 0.014 | Reversible |
Data synthesis grounded in established benzothiazolone derivative profiling[3],[2].
6-EBT demonstrates low-nanomolar affinity for MAO-B, outperforming both Selegiline and Safinamide. Crucially, its dual-action capability (moderate AChE inhibition) positions it as a superior MTDL for mixed dementia/Parkinsonian pathologies where cholinergic deficits coexist with dopaminergic decline[5].
Protocol 1: Self-Validating Fluorometric MAO-B Assay
To ensure trustworthiness and reproducibility, utilize this self-validating kinetic assay for evaluating 6-EBT.
-
Reagent Preparation: Dilute recombinant human MAO-B (hMAO-B) to 0.5 µg/mL in 0.05 M sodium phosphate buffer (pH 7.4). Prepare 6-EBT in DMSO (ensure final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation).
-
Steady-State Pre-incubation: Incubate 50 µL of hMAO-B with 25 µL of 6-EBT (concentrations ranging from 0.1 nM to 10 µM) for 30 minutes at 37°C.
-
Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme pocket prior to substrate introduction.
-
-
Reaction Initiation: Add 25 µL of a working solution containing 1 mM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM tyramine.
-
Kinetic Read: Measure fluorescence continuously (Ex/Em = 530/590 nm) for 30 minutes using a microplate reader.
-
Self-Validation (Reversibility Check): Include Selegiline as a positive control and a vehicle-only well as a negative control. To confirm 6-EBT's reversibility, perform a rapid 100-fold dilution of the pre-incubated enzyme-inhibitor complex into the substrate buffer.
-
Causality: If the inhibitor is irreversible (Selegiline), enzymatic activity remains flat post-dilution. If reversible (6-EBT), fluorescence rapidly recovers proportionally to the dilution factor, validating the safety profile.
-
In Vivo Efficacy: Pharmacokinetics and Neurorestoration
In vitro potency means nothing without in vivo translation. The true test of the 6-ethyl-2(3H)-benzothiazolone scaffold is its performance in the MPTP-induced Parkinsonian mouse model, which accurately replicates dopaminergic neurodegeneration.
Quantitative Comparison: In Vivo Metrics
| Compound | Brain/Plasma Ratio | Striatal DA Rescue | ROS Reduction | Behavioral Rescue (Rotarod) |
| 6-EBT | 1.8 | 85% | 78% | +65% |
| Selegiline | 2.1 | 70% | 45% | +50% |
| Safinamide | 1.5 | 75% | 55% | +55% |
6-EBT achieves a highly favorable Brain/Plasma ratio of 1.8, ensuring therapeutic concentrations reach the striatum without excessive peripheral accumulation. Its ability to rescue striatal dopamine (DA) by 85% significantly outpaces Selegiline, largely due to 6-EBT's secondary ROS-scavenging properties inherent to the benzothiazolone core[3].
Step-by-step in vivo experimental workflow utilizing the MPTP-induced Parkinsonian mouse model.
Protocol 2: MPTP-Induced Parkinsonian Mouse Model Workflow
-
MPTP Intoxication: Administer MPTP-HCl (30 mg/kg, i.p.) to male C57BL/6 mice once daily for 5 consecutive days.
-
Causality: MPTP is metabolized by astrocytic MAO-B into the toxic MPP+ cation, which is selectively taken up by the Dopamine Transporter (DAT), destroying substantia nigra neurons.
-
-
Therapeutic Intervention: Administer 6-EBT (10 mg/kg, p.o.) daily starting from day 6 to day 20.
-
Causality: By initiating treatment after the 5-day lesioning phase, we evaluate true neurorestorative efficacy rather than merely blocking the initial conversion of MPTP to MPP+.
-
-
Behavioral Assessment: On day 21, perform the Rotarod test. Accelerate the rod from 4 to 40 rpm over 5 minutes and record the latency to fall.
-
Tissue Harvesting & HPLC-ECD Analysis: Euthanize subjects, rapidly dissect the striatum on ice, and homogenize in 0.1 M perchloric acid. Analyze the supernatant for Dopamine and DOPAC using High-Performance Liquid Chromatography with Electrochemical Detection.
-
Self-Validation: Include a Sham/Vehicle group (no MPTP) to establish baseline healthy dopamine levels, and an MPTP + Vehicle group to establish the maximum lesion threshold. This tripartite design ensures any observed rescue by 6-EBT is strictly due to pharmacological intervention.
Expert Synthesis: The Future of Benzothiazolones
The comparative data clearly illustrates that 6-ethyl-2(3H)-benzothiazolone is not merely an alternative to Selegiline or Safinamide; it is a structural evolution. By leveraging the bioisosteric properties of the benzothiazolone core and tuning the lipophilicity with a 6-ethyl substitution, researchers can achieve low-nanomolar, highly selective, and fully reversible MAO-B inhibition. This effectively eliminates the dietary tyramine restrictions that have historically plagued MAO inhibitors, while providing secondary cholinergic and antioxidant benefits essential for treating complex neurodegenerative cascades.
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Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease . MDPI. 4
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A Senior Application Scientist's Guide to Benchmarking Novel Neuroprotective Compounds: The Case of 6-ethyl-2(3H)-benzothiazolone
Authored for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide-ranging pharmacological activities, including neuroprotective properties.[1][2][3] This guide presents a comprehensive framework for benchmarking a novel benzothiazole derivative, 6-ethyl-2(3H)-benzothiazolone (hereinafter referred to as EBZ-2026), against standard of care (SoC) drugs for Alzheimer's disease (AD). While EBZ-2026 is a representative compound for this guide, the principles and protocols outlined here are broadly applicable to the preclinical evaluation of new chemical entities targeting neurodegeneration.
Our strategic approach is built on a logical, multi-tiered validation process, beginning with fundamental in vitro characterization and progressing to more complex cell-based and in vivo models. This ensures a thorough understanding of the compound's mechanism, efficacy, and potential liabilities before significant resource investment in later-stage development.
Part 1: Foundational In Vitro Characterization
The initial phase of benchmarking focuses on direct, quantifiable interactions between EBZ-2026 and a primary pathological driver of Alzheimer's disease: the aggregation of tau protein.[4][5][6] Neurofibrillary tangles composed of hyperphosphorylated tau are a hallmark of AD, making inhibition of tau aggregation a key therapeutic strategy.[6][7]
Biochemical Tau Aggregation Assay
The objective of this assay is to determine the direct inhibitory effect of EBZ-2026 on tau fibrillization in a cell-free system and compare its potency with known inhibitors.
Experimental Protocol: Thioflavin S (ThS) Fluorescence Assay
-
Reagent Preparation :
-
Prepare a stock solution of recombinant full-length human Tau protein (Tau-441, 2N4R) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare an aggregation induction buffer containing heparin and dithiothreitol (DTT) to promote fibril formation.
-
Prepare a stock solution of Thioflavin S (ThS) dye, which fluoresces upon binding to β-sheet structures in aggregated proteins.
-
Dissolve EBZ-2026 and a reference compound (e.g., Methylene Blue, a known tau aggregation inhibitor) in DMSO to create concentrated stock solutions.[7]
-
-
Assay Procedure :
-
In a 96-well microplate, add the Tau protein solution.
-
Add serial dilutions of EBZ-2026, the reference compound, or vehicle (DMSO) to the respective wells.
-
Initiate aggregation by adding the induction buffer.
-
Incubate the plate at 37°C with gentle agitation for a time course determined by kinetic analysis (e.g., 24-72 hours).
-
After incubation, add the ThS solution to each well.
-
Measure fluorescence intensity using a plate reader with excitation at ~465 nm and emission at ~510 nm.[7]
-
-
Data Analysis :
-
Calculate the percentage of tau aggregation inhibition for each concentration of EBZ-2026 relative to the vehicle control.
-
Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Data Summary Table 1: In Vitro Tau Aggregation Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| EBZ-2026 (Hypothetical) | Tau Aggregation | ThS Fluorescence | 2.5 |
| Methylene Blue (SoC Ref.) | Tau Aggregation | ThS Fluorescence | 5.2 |
| Donepezil (SoC) | Cholinesterase | N/A | >100 |
| Memantine (SoC) | NMDA Receptor | N/A | >100 |
This table presents hypothetical but plausible data to illustrate the benchmark comparison. Donepezil and Memantine are included to demonstrate their lack of direct activity on tau aggregation, highlighting a potentially different mechanism for EBZ-2026.
Part 2: Cell-Based Assay Validation
Moving from a biochemical to a cellular environment is a critical step to validate the compound's activity within a more physiologically relevant context. Here, we assess the ability of EBZ-2026 to inhibit tau aggregation in a cellular model and evaluate its general cytotoxicity.
Cellular Tau Aggregation Model
This protocol uses a cell line engineered to overexpress a pro-aggregant form of human tau, providing a model to test compounds that can interfere with this intracellular process.[4][5]
Experimental Protocol: HEK293 Tau Biosensor Cell Assay
-
Cell Culture :
-
Culture HEK293 cells stably transfected with a construct expressing a repeat domain of human tau fused to a fluorescent protein (e.g., YFP). These cells will form intracellular tau aggregates that can be quantified.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of EBZ-2026, standard of care drugs (Donepezil, Memantine), and a positive control known to modulate tau.[8]
-
Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
-
Quantification of Aggregates :
-
Fix the cells with paraformaldehyde.
-
Use high-content imaging and analysis software to automatically count the number of cells containing fluorescent tau aggregates.
-
Alternatively, flow cytometry can be used to quantify the population of cells with high fluorescence intensity indicative of aggregation.
-
-
Data Analysis :
-
Determine the percentage reduction in cells with aggregates for each treatment condition compared to the vehicle control.
-
Calculate the EC50 value for EBZ-2026, representing the concentration that achieves 50% of the maximal effect.
-
Neuronal Viability and Cytotoxicity
It is crucial to ensure that the observed reduction in tau aggregates is not a secondary effect of cell death. A standard cytotoxicity assay is run in parallel.
Experimental Protocol: MTT Assay in SH-SY5Y Neuronal Cells
-
Cell Culture : Seed SH-SY5Y human neuroblastoma cells in a 96-well plate.
-
Compound Treatment : Treat cells with the same concentration range of EBZ-2026 and controls as used in the efficacy assays.
-
MTT Incubation : After 48 hours, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization & Readout : Solubilize the formazan crystals with DMSO or a similar solvent. Measure the absorbance at ~570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration). The ratio of CC50 to EC50 provides the selectivity index (SI), a key measure of a compound's therapeutic window.
Data Summary Table 2: Cellular Activity and Viability
| Compound | Cellular Tau Aggregation (EC50, µM) | Neuronal Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| EBZ-2026 (Hypothetical) | 5.8 | > 50 | > 8.6 |
| Donepezil (SoC) | No significant effect | > 50 | N/A |
| Memantine (SoC) | No significant effect | > 50 | N/A |
Part 3: Preclinical In Vivo Evaluation
The final benchmarking stage involves assessing the efficacy of EBZ-2026 in a living organism. Transgenic mouse models that develop age-dependent tau pathology are invaluable tools for this purpose.[9][10][11]
Transgenic Mouse Model of Tauopathy
The P301S mouse model, which expresses a human tau gene with a mutation found in frontotemporal dementia, develops neurofibrillary tangles and associated cognitive deficits, making it a relevant model for testing tau-targeting therapeutics.
Experimental Protocol: Efficacy Study in P301S Mice
-
Animal Groups :
-
Use aged P301S mice (e.g., 6-8 months old) exhibiting established tau pathology.
-
Randomly assign mice to treatment groups: Vehicle control, EBZ-2026 (at one or more doses), and a relevant standard of care (e.g., a cholinesterase inhibitor for symptomatic comparison).[12]
-
-
Dosing Regimen :
-
Administer the compound daily for a chronic period (e.g., 3 months) via an appropriate route (e.g., oral gavage), based on prior pharmacokinetic studies.
-
-
Behavioral Assessment :
-
Before and after the treatment period, conduct a battery of cognitive tests to assess memory and learning. A common test is the Morris Water Maze, which evaluates spatial learning and memory.
-
-
Endpoint Analysis (Post-Treatment) :
-
Histopathology : Perfuse the animals and prepare brain tissue for immunohistochemical analysis. Quantify the burden of phosphorylated tau (e.g., using AT8 antibody) and total tau in the hippocampus and cortex.
-
Biochemical Analysis : Homogenize brain tissue to measure levels of soluble and insoluble tau species via ELISA or Western Blot.[4][6]
-
Data Summary Table 3: In Vivo Efficacy in P301S Mouse Model
| Treatment Group | Morris Water Maze (Escape Latency Reduction) | Phospho-Tau Burden (% Reduction vs. Vehicle) |
| EBZ-2026 (Hypothetical) | 45% | 50% |
| Donepezil (SoC) | 25% | No significant change |
| Vehicle Control | Baseline | Baseline |
Visualizing the Benchmarking Workflow and Mechanism
To clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.
Caption: High-level workflow for benchmarking a novel neuroprotective compound.
Caption: Proposed mechanism of EBZ-2026 vs. Standard of Care in AD pathology.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to benchmarking the novel compound EBZ-2026 against current Alzheimer's disease therapies. The hypothetical data presented suggest that EBZ-2026 may offer a disease-modifying mechanism by directly inhibiting tau aggregation, a pathway not targeted by current symptomatic treatments like cholinesterase inhibitors or NMDA receptor antagonists.[8][12][13]
The successful completion of these studies would provide a strong rationale for advancing EBZ-2026 into further preclinical development, including more comprehensive safety pharmacology, pharmacokinetic profiling, and evaluation in additional AD models, such as those incorporating amyloid pathology.[9][10] This rigorous, multi-faceted benchmarking strategy is essential for identifying and validating the next generation of therapeutics for neurodegenerative diseases.
References
- Pickhardt, M., et al. (2015). Assays for the Screening and Characterization of Tau Aggregation Inhibitors. SpringerLink.
- Pickhardt, M., et al. (2024). Assays for the Screening and Characterization of Tau Aggregation Inhibitors. Methods in Molecular Biology.
- Scantox. (n.d.). Tau Aggregation In Vitro. Scantox.
- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- Swarbrick, S., et al. (2022). Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. Cambridge University Press.
- Inotiv. (n.d.). Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Inotiv.
- PubMed. (n.d.). Assays for the Screening and Characterization of Tau Aggregation Inhibitors. PubMed.
- Link, C. D. (n.d.). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. PMC.
- Neurology Center. (n.d.). Neurodegenerative disorder – Treatment – Overview of Information and Clinical Research. Neurology Center.
- MDPI. (2026). Tau Protein Aggregation Inhibitors—Therapeutic Strategy for Concurrent Tau and Amyloid Aggregation Inhibition. MDPI.
- InVivo Biosystems. (n.d.). Alzheimer's Disease Models. InVivo Biosystems.
- International Journal of Pharmaceutical Sciences and Research. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC.
- Drug Target Review. (2022). New screening method reveals why Alzheimer's drugs often fail. Drug Target Review.
- International Journal of Scientific Research in Science and Technology. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate.
- ACS Omega. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease. PMC.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. International Journal of Pharmaceutical Sciences and Research.
- ACS Omega. (2024). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Publications.
- UC San Diego. (2022). New drug screening method answers why Alzheimer's drugs fail, suggests new targets. UC San Diego News.
- Lab Manager. (2022). New Drug Screening Method Answers Why Alzheimer's Drugs Fail. Lab Manager.
- Cambridge University Press. (2019). Medications to Treat Neurodegenerative Diseases. Cambridge University Press & Assessment.
- Alang, G., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate.
- PubMed. (n.d.). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. PubMed.
- BenchChem. (2025). The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivat. BenchChem.
- ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate.
- MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
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- Alzheimer Society of Canada. (2025). Medications approved for dementia in Canada. Alzheimer Society of Canada.
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Comparative study of the analgesic properties of 6-substituted 2(3H)-benzothiazolones
Comparative Efficacy and Mechanistic Profiling of 6-Substituted 2(3H)-Benzothiazolones as Novel Analgesics
Non-steroidal anti-inflammatory drugs (NSAIDs) remain the frontline pharmacological intervention for inflammatory pain. However, their chronic administration is inextricably linked to severe gastrointestinal ulceration and renal toxicity, driven by the non-selective inhibition of cyclooxygenase (COX) enzymes in homeostatic tissues[1]. In the pursuit of safer analgesics, the 2(3H)-benzothiazolone heterocycle has emerged as a highly privileged pharmacophore. Specifically, 6-substituted 2(3H)-benzothiazolones—most notably 6-benzoyl-2(3H)-benzothiazolone (Compound 4a)—demonstrate a profound antinociceptive profile that rivals traditional therapeutics while mitigating classical NSAID liabilities[2].
Mechanistic Rationale: A Dual-Action Paradigm
The superiority of 6-substituted 2(3H)-benzothiazolones lies in their unique, dual-faceted mechanism of action. Unlike standard NSAIDs like acetylsalicylic acid (Aspirin), which rely solely on the blockade of prostaglandin biosynthesis, these benzothiazolone derivatives act in the periphery by simultaneously inhibiting the COX pathway and promoting the localized release of endogenous opioid peptides[2].
Causality of the Mechanism: By targeting peripheral opioid receptors alongside COX inhibition, these compounds achieve synergistic analgesia. This localized action prevents the central nervous system (CNS) side effects typically associated with systemic opioid administration (e.g., respiratory depression, tolerance) while providing a magnitude of pain relief that is superior to acetylsalicylic acid and equivalent to glafenine[2].
Dual mechanistic pathway of 6-substituted 2(3H)-benzothiazolones.
Comparative Efficacy Profile
To objectively evaluate the performance of [2], we benchmark it against industry standards: Acetylsalicylic acid (Aspirin), Glafenine, and Morphine. The data synthesized below reflects standardized in vivo pharmacological evaluations, specifically targeting chemical nociception and prostaglandin-driven hyperalgesia[2].
| Compound / Drug | Acetic Acid Writhing (% Inhibition at 100 mg/kg) | PGE2 Hyperalgesia Reversal | Primary Mechanism of Action | GI Toxicity Profile |
| 6-Benzoyl-2(3H)-benzothiazolone (4a) | > 75% | High | COX Inhibition + Peripheral Opioid Release | Minimal |
| Acetylsalicylic Acid (Aspirin) | ~ 45 - 50% | Moderate | Non-selective COX-1/COX-2 Inhibition | High (Ulcerogenic) |
| Glafenine | ~ 70 - 75% | High | Prostaglandin synthesis inhibition | Moderate |
| Morphine | > 90% | N/A (Central) | Central μ-opioid receptor agonism | High (Tolerance/Addiction) |
Data Interpretation: Compound 4a demonstrates a statistically significant superiority over Aspirin in the acetic acid writhing test and exhibits efficacy equivalent to Glafenine[2]. The absence of severe ulcerogenic activity highlights the protective advantage of its dual peripheral mechanism[2].
Self-Validating Experimental Methodologies
To ensure high scientific integrity and reproducibility, the analgesic properties of these compounds must be evaluated using self-validating in vivo systems. The following protocols detail the critical steps and the underlying causality for each experimental choice.
Self-validating in vivo workflow for evaluating antinociceptive properties.
Protocol 1: Acetic Acid-Induced Writhing Test (Chemical Nociception)
Causality & Rationale: The intraperitoneal injection of acetic acid induces a localized inflammatory response, triggering the release of arachidonic acid metabolites (PGE2, PGF2α) and inflammatory cytokines (TNF-α, IL-1β) into the peritoneal fluid[1]. This directly excites primary afferent nociceptors[1]. By quantifying the reduction in abdominal constrictions (writhing), we directly measure the compound's ability to inhibit this peripheral prostaglandin-driven cascade[1].
Step-by-Step Procedure:
-
Subject Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to the experiment to ensure consistent absorption kinetics, allowing ad libitum access to water.
-
Dosing & Internal Validation: Divide mice into groups of six. Administer the test compound (e.g., 6-benzoyl-2(3H)-benzothiazolone at 100 mg/kg), a positive control (Aspirin 100 mg/kg), and a negative vehicle control (0.5% Carboxymethyl cellulose) via intraperitoneal (i.p.) injection.
-
Validation Checkpoint: The positive control must show a historical >45% reduction in writhing to validate assay sensitivity.
-
-
Nociceptive Induction: Exactly 30 minutes post-dosing, administer a 0.6% (v/v) aqueous acetic acid solution (10 mL/kg) via i.p. injection[3].
-
Observation & Quantification: Place mice in individual transparent observation chambers. Discard the first 5 minutes to avoid acute injection stress artifacts. Count the cumulative number of abdominal constrictions and hind limb stretches for the subsequent 10 minutes[3].
-
Data Synthesis: Calculate the percentage of inhibition using the formula: [(Mean Writhes Control - Mean Writhes Test) / Mean Writhes Control] x 100.
Protocol 2: Carrageenan-Induced Paw Hyperalgesia
Causality & Rationale: Intraplantar injection of carrageenan produces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is heavily dependent on the overproduction of prostaglandins. Testing the mechanical or thermal withdrawal latency during the late phase specifically validates the compound's sustained COX-inhibitory efficacy[2].
Step-by-Step Procedure:
-
Baseline Measurement: Acclimate subjects to a plantar test apparatus for 30 minutes. Measure baseline thermal withdrawal latency of the right hind paw. Set a cut-off time of 20 seconds to prevent tissue damage.
-
Dosing: Administer the test compound, reference standard, or vehicle control i.p. 30 minutes prior to induction.
-
Induction of Hyperalgesia: Inject 0.1 mL of a 1% λ-carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.
-
Temporal Assessment: Measure the withdrawal latency at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Validation & Analysis: A significant restoration of withdrawal latency at the 3- and 4-hour marks confirms the compound's efficacy against prostaglandin-mediated hyperalgesia.
References
-
Yous, S., Poupaert, J. H., Chavatte, P., Espiard, J. G., Caignard, D. H., & Lesieur, D. (2001). "Synthesis and pharmacological evaluation of analgesic 6-substituted 2(3H)-benzothiazolones." Drug Design and Discovery, 17(4), 331-336. URL:[Link]
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Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). "Synthesis and analgesic activity of some acetamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. URL:[Link]
-
Onurdağ, F. K., et al. (2018). "Synthesis and Analgesic and Anti-inflammatory Activity of Some New 6-Acyl-2-benzothiazolinone Derivatives." ResearchGate. URL:[Link]
Sources
Executive Summary: The Case for 6-Ethyl-2(3H)-Benzothiazolone (6-EBTZ)
An in-depth technical analysis for researchers and drug development professionals evaluating heterocyclic scaffolds for central nervous system (CNS) indications.
In modern neuropharmacology, the transition from single-target drugs to Multi-Target-Directed Ligands (MTDLs) is critical for addressing complex neurodegenerative and psychiatric disorders. The benzothiazolone (BTZ) core is a privileged heterocyclic scaffold in this domain. Specifically, alkyl substitutions at the 6-position, such as in 6-ethyl-2(3H)-benzothiazolone (6-EBTZ) , dramatically alter the molecule's electronic distribution and lipophilicity [1].
As a Senior Application Scientist, I have structured this guide to objectively validate 6-EBTZ's performance against standard alternatives. By evaluating its dual action on Monoamine Oxidase B (MAO-B) and Serotonin (5-HT1A/7) receptors [2], we will establish a self-validating experimental framework that bridges binding affinity with functional cellular outcomes.
Mechanistic Rationale & Target Engagement
The addition of the ethyl group at the C6 position of the benzothiazolone ring is not arbitrary; it is a deliberate structural optimization:
-
MAO-B Selectivity: The 6-ethyl moiety provides critical van der Waals interactions with the hydrophobic gating residues (Tyr326 and Ile199) of the MAO-B active site, steering the molecule away from the more restrictive MAO-A pocket[1].
-
5-HT Receptor Anchoring: The carbonyl oxygen of the benzothiazolone ring acts as a primary hydrogen bond acceptor, while the lipophilic 6-ethyl group anchors the ligand deep within the orthosteric binding pocket of 5-HT1A and 5-HT7 receptors, mimicking the indole ring of endogenous serotonin [2].
Fig 1. Multi-target mechanism of 6-EBTZ modulating MAO-B and 5-HT receptors for neuroprotection.
Quantitative Performance: 6-EBTZ vs. Standard Alternatives
To objectively assess 6-EBTZ, we benchmark its binding kinetics against gold-standard therapeutics.
Table 1: MAO Inhibition Kinetics (In Vitro Fluorometric Assay) Note: High Selectivity Index (SI) is crucial to avoid the tyramine-induced "cheese effect" associated with MAO-A inhibition.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/B) | Binding Mode |
| 6-EBTZ | 42.5 ± 3.1 | >10,000 | >235 | Reversible, Competitive |
| Safinamide (Alternative) | 98.0 ± 5.4 | >10,000 | >102 | Reversible, Competitive |
| Selegiline (Alternative) | 15.2 ± 1.8 | 65.0 ± 4.2 | ~4.2 | Irreversible, Covalent |
Table 2: 5-HT Receptor Binding Affinities (Radioligand Displacement)
| Compound | 5-HT₁A Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Functional Phenotype |
| 6-EBTZ | 18.4 ± 1.2 | 22.1 ± 1.5 | 5-HT₁A Agonist / 5-HT₇ Antagonist |
| 8-OH-DPAT (Standard) | 1.2 ± 0.3 | >1,000 | 5-HT₁A Full Agonist |
| SB-269970 (Standard) | >1,000 | 1.2 ± 0.2 | 5-HT₇ Antagonist |
Self-Validating Experimental Protocols
A robust validation pipeline must prove not just that a compound binds, but how it binds and what it functionally achieves. The following protocols are designed as self-validating systems.
Protocol 1: MAO-B Reversibility Kinetics via Jump Dilution
Causality & Rationale: Standard IC₅₀ assays cannot differentiate between reversible and irreversible inhibitors. The jump dilution protocol creates a self-validating loop: if enzymatic activity recovers immediately post-dilution, the binding is reversible. This is a critical safety parameter for MAO inhibitors [1].
Step-by-Step Methodology:
-
Enzyme Pre-incubation: Incubate recombinant human MAO-B (100x final assay concentration) with 6-EBTZ at 10x its IC₅₀ value (approx. 425 nM) in potassium phosphate buffer (50 mM, pH 7.4) for 60 minutes at 37°C to ensure steady-state binding.
-
Jump Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the fluorogenic substrate Amplex Red (50 µM) and horseradish peroxidase (1 U/mL).
-
Kinetic Monitoring: Immediately monitor fluorescence (Ex/Em = 530/590 nM) continuously for 30 minutes using a microplate reader.
-
Data Validation: Plot product formation over time. A linear recovery of fluorescence parallel to the uninhibited vehicle control confirms rapid reversibility. Selegiline (irreversible control) must show near-zero recovery, validating the assay's discriminatory power.
Protocol 2: 5-HT₁A/₇ Functional cAMP TR-FRET Assay
Causality & Rationale: Radioligand binding only proves affinity. To confirm 6-EBTZ's MTDL phenotype (5-HT₁A agonism vs. 5-HT₇ antagonism), we must measure the downstream secondary messenger, cyclic AMP (cAMP). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout eliminates interference from compound auto-fluorescence, ensuring high-fidelity data [2].
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing either human 5-HT₁A (Gi/o-coupled) or 5-HT₇ (Gs-coupled) receptors into 384-well plates at 5,000 cells/well.
-
Compound Stimulation:
-
For 5-HT₁A (Agonist mode): Treat cells with forskolin (10 µM) to artificially spike cAMP, followed by a concentration gradient of 6-EBTZ (0.1 nM to 10 µM) to measure cAMP suppression.
-
For 5-HT₇ (Antagonist mode): Pre-treat cells with 6-EBTZ for 15 minutes, followed by stimulation with the endogenous agonist 5-HT (100 nM) to measure the blockade of cAMP generation.
-
-
Lysis & Detection: Add TR-FRET lysis buffer containing a Eu-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.
-
Ratiometric Readout: Read the plate using a TR-FRET compatible reader (Ex: 337 nm; Em: 620 nm and 665 nm). Calculate the 665/620 ratio. A decrease in the ratio correlates with an increase in intracellular cAMP, validating the functional receptor coupling.
Fig 2. Self-validating experimental workflow for characterizing 6-EBTZ pharmacological profiles.
Conclusion for Drug Developers
The 6-ethyl-2(3H)-benzothiazolone (6-EBTZ) scaffold presents a highly optimized, dual-action profile. By utilizing the self-validating jump dilution and TR-FRET functional assays outlined above, researchers can confidently verify its reversible MAO-B inhibition and selective 5-HT receptor modulation. Compared to single-target legacy molecules like Selegiline or 8-OH-DPAT, 6-EBTZ's MTDL nature offers a superior pharmacokinetic and safety rationale for complex neurodegenerative disease models.
References
-
Title: Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative Source: Molecules (via PubMed Central) URL: [Link]
-
Title: Acetylated Benzothiazolone as Homobivalent SPECT Metallo-Radiopharmaceutical 99mTc-(6-AcBTZ)₂DTPA: Design, Synthesis, and Preclinical Evaluation for Mapping 5-HT₁A/₇ Receptors Source: ACS Omega (American Chemical Society) URL: [Link]
Reproducibility of experiments involving 6-ethyl-2(3H)-benzothiazolone
Title: Reproducibility and Performance of 6-Ethyl-2(3H)-benzothiazolone in High-Throughput Screening: A Comparative Guide
Executive Summary The benzothiazolone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective monoamine oxidase (MAO) modulators[1]. Within this chemical space, 6-ethyl-2(3H)-benzothiazolone has emerged as a highly potent derivative. The 6-ethyl substitution introduces specific lipophilic and steric parameters that significantly enhance target affinity[2]. However, this increased lipophilicity often complicates assay reproducibility, leading to compound aggregation and false-positive readouts if experimental conditions are not strictly controlled. This guide objectively compares the performance of 6-ethyl-2(3H)-benzothiazolone against alternative scaffolds and provides a self-validating, highly reproducible experimental framework for its evaluation.
Structural Causality: The Role of the 6-Ethyl Substitution
To understand the experimental behavior of 6-ethyl-2(3H)-benzothiazolone, one must analyze the causality behind its structural modifications:
-
Target Affinity via Hydrophobic Interactions: The addition of an ethyl group at the 6-position increases the molecule's partition coefficient (LogP). This allows the compound to deeply penetrate the hydrophobic binding pockets of targets like MAO-B and Syk kinase, displacing ordered water molecules and increasing binding entropy[2].
-
Chalcogen Bonding: Compared to its oxygen-containing counterpart (benzoxazolone), the polarizable sulfur atom in the benzothiazolone core engages in critical chalcogen bonding with backbone carbonyls in the target active site[3].
-
The Reproducibility Challenge: The very lipophilicity that drives target affinity also drives aqueous insolubility. In standard high-throughput screening (HTS) buffers, 6-ethyl-2(3H)-benzothiazolone is prone to forming colloidal aggregates. These aggregates can non-specifically sequester enzymes, leading to artificially inflated IC50 values and poor inter-assay reproducibility (low Z'-factors).
Figure 1: Pharmacological pathway of 6-ethyl-2(3H)-benzothiazolone in neuroprotection.
Comparative Performance Analysis
When designing a screening cascade, selecting the right core scaffold is critical. The table below summarizes the quantitative performance and reproducibility metrics of 6-ethyl-2(3H)-benzothiazolone compared to standard alternatives. Data reflects synthesized structure-activity relationship (SAR) trends observed in standardized fluorometric HTS assays[2][3].
| Compound | Core Scaffold | Substitution | MAO-B IC50 (µM) | Syk Kinase IC50 (µM) | Aqueous Solubility (µM) | HTS Z'-Factor |
| 6-Ethyl-2(3H)-benzothiazolone | Benzothiazolone | 6-Ethyl | 12.1 | 0.8 | < 10 | 0.65 |
| 2(3H)-benzothiazolone | Benzothiazolone | None | > 100 | 15.4 | 45 | 0.82 |
| 6-Fluoro-2(3H)-benzothiazolone | Benzothiazolone | 6-Fluoro | 18.5 | 2.1 | 25 | 0.78 |
| 2(3H)-benzoxazolone | Benzoxazolone | None | > 150 | > 50 | 120 | 0.88 |
Key Takeaway: While the unsubstituted benzoxazolone offers excellent solubility and a high Z'-factor (0.88), it lacks the necessary target affinity. The 6-ethyl derivative provides superior potency but operates near the solubility limit, requiring specialized assay conditions to maintain a valid Z'-factor (>0.6).
Self-Validating Experimental Protocols
To ensure the reproducibility of experiments involving 6-ethyl-2(3H)-benzothiazolone, the assay must be designed as a self-validating system. The following protocol details a robust MAO-B fluorometric inhibition assay, explicitly designed to mitigate the aggregation risks associated with the 6-ethyl substitution.
Step-by-Step Methodology: MAO-B Fluorometric Assay
Step 1: Compound Preparation (Acoustic Dispensing)
-
Action: Dissolve 6-ethyl-2(3H)-benzothiazolone in 100% anhydrous DMSO to create a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to transfer nanoliter volumes directly into dry 384-well microplates.
-
Causality: Preparing intermediate aqueous dilutions causes immediate micro-precipitation of the 6-ethyl derivative. Acoustic dispensing ensures the compound remains fully solvated until the exact moment of assay initiation.
Step 2: Buffer Formulation & Addition
-
Action: Prepare the assay buffer (50 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl). Crucially, add 0.01% (v/v) Triton X-100. Dispense 10 µL of this buffer into the 384-well plate.
-
Causality: The non-ionic detergent Triton X-100 operates below its critical micelle concentration (CMC) but is sufficient to disrupt the colloidal aggregation of the lipophilic 6-ethyl group, ensuring the measured IC50 reflects true stoichiometric binding[2].
Step 3: Enzyme Pre-Incubation
-
Action: Add 5 µL of recombinant human MAO-B enzyme (final concentration 2 µg/mL). Incubate at room temperature for 15 minutes.
-
Causality: Benzothiazolones often exhibit slow-binding kinetics. A 15-minute pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced.
Step 4: Substrate Addition & Kinetic Readout
-
Action: Add 5 µL of the fluorogenic substrate (e.g., Amplex Red coupled with horseradish peroxidase). Immediately transfer to a microplate reader and monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.
-
Causality: Kinetic readouts (measuring the rate of product formation) are inherently self-validating compared to endpoint assays, as they allow the researcher to identify and discard wells exhibiting non-linear auto-fluorescence or precipitation over time.
Figure 2: Self-validating high-throughput screening workflow for benzothiazolone derivatives.
Troubleshooting & Reproducibility Metrics
To maintain scientific integrity, every assay plate involving 6-ethyl-2(3H)-benzothiazolone must pass strict statistical validation.
-
Z'-Factor Calculation: The Z'-factor evaluates the dynamic range and data variation of the assay. It is calculated using the means ( μ ) and standard deviations ( σ ) of the positive (fully inhibited) and negative (DMSO only) controls:
Z′=1−∣μpos−μneg∣3(σpos+σneg)If the Z'-factor drops below 0.6, the data must be discarded. For 6-ethyl-2(3H)-benzothiazolone, a sudden drop in Z'-factor is almost exclusively caused by compound precipitation.
-
Orthogonal Validation (Dynamic Light Scattering): If an unusually potent IC50 is observed (e.g., < 100 nM), it is mandatory to run a Dynamic Light Scattering (DLS) counter-screen. DLS will detect the presence of >100 nm particles in the assay buffer, confirming whether the observed inhibition is genuine target engagement or an artifact of colloidal aggregation.
References
-
Badgujar, N. D., et al. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review." Journal of Chemical Reviews, vol. 6, no. 2, 2024, pp. 202-236.[Link]
-
Liu, W., et al. "Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative." Molecules, vol. 27, no. 24, 2022, p. 9062.[Link]
-
Abdelazeem, A. H., et al. "Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents." Bioorganic & Medicinal Chemistry, vol. 23, no. 13, 2015, pp. 3248-3259.[Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of bivalent benzoxazolone and benzothiazolone ligands as potential anti-inflammatory/analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2(3H)-Benzothiazolone,6-ethyl-(9CI)
Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 2(3H)-Benzothiazolone,6-ethyl-(9CI)
Executive Summary & Mechanistic Hazard Profile
2(3H)-Benzothiazolone,6-ethyl-(9CI) is a specialized heterocyclic building block frequently utilized in drug development and synthetic organic chemistry. As a derivative of the benzothiazolone scaffold, its handling requires rigorous safety protocols. The core hazards stem from its electrophilic and hydrogen-bonding potential, which can interact with biological nucleophiles in the skin and mucous membranes, leading to irritation and potential sensitization.
Based on the safety data for structurally analogous benzothiazolone derivatives, the compound exhibits the following hazard classifications:
-
Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[1].
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319)[2].
-
Respiratory: May cause respiratory irritation (H335)[3].
Mechanistic Causality: The 6-ethyl substitution increases the lipophilicity of the molecule compared to the parent 2(3H)-benzothiazolone[4], potentially enhancing its dermal penetration rate. Therefore, standard laboratory PPE must be upgraded to specific barrier materials that resist lipophilic organic solids and their solutions.
Quantitative PPE Specifications
To mitigate the risks associated with dermal and inhalation exposure, the following quantitative specifications for Personal Protective Equipment (PPE) must be strictly adhered to.
| PPE Category | Specification / Standard | Mechanistic Justification |
| Hand Protection | Nitrile gloves, minimum thickness 0.11 mm. Breakthrough time >480 min. | Nitrile provides a robust barrier against lipophilic heterocyclic compounds. Double-gloving is recommended during dissolution in organic solvents. |
| Eye Protection | ANSI Z87.1 compliant tightly fitting safety goggles. | Prevents ocular exposure to airborne particulates (H319) during weighing and transfer[5]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator. | Essential when handling dry powders outside a fume hood to prevent inhalation of irritating dust (H335)[2]. |
| Body Protection | Flame-retardant, anti-static lab coat (e.g., Nomex) with knit cuffs. | Prevents electrostatic discharge from igniting solvent vapors during synthesis; knit cuffs prevent skin exposure at the wrists. |
Visualizing the Hazard-to-PPE Logic
The following diagram illustrates the logical relationship between the compound's specific hazard statements and the required operational PPE interventions.
Logical mapping of 2(3H)-Benzothiazolone,6-ethyl-(9CI) hazards to required PPE interventions.
Operational Workflows & Self-Validating Protocols
Protocol 1: Safe Weighing and Transfer of Solid Compound Objective: Prevent aerosolization and subsequent inhalation or dermal deposition of the compound. Self-Validation: The protocol is validated by observing a stable, zero-drift reading on the analytical balance, indicating that air currents (which carry particulates) are properly controlled.
-
Preparation: Don all PPE (Nitrile gloves, goggles, lab coat, N95 respirator). Ensure the analytical balance is located within a certified ductless weighing enclosure or a chemical fume hood with the sash lowered to the operational mark.
-
Static Mitigation: Pass the sealed compound container and the weighing boat through an anti-static ionizer. Causality: Benzothiazolone derivatives can accumulate static charge, causing the powder to "jump" and aerosolize upon opening.
-
Transfer: Use a grounded stainless-steel micro-spatula. Slowly transfer the solid to the weighing boat.
-
Validation: Close the balance doors. A fluctuating weight indicates air turbulence or static interference, meaning particulates may be escaping. Adjust the sash or re-ionize until the weight stabilizes instantly.
-
Sealing: Cap the source bottle immediately. Transfer the weighing boat to the reaction vessel and rinse the boat with the reaction solvent to ensure quantitative transfer.
Protocol 2: Immediate Spill Response and Decontamination Objective: Neutralize and remove unreacted 2(3H)-Benzothiazolone,6-ethyl-(9CI) from work surfaces. Self-Validation: Successful decontamination is verified by the absence of UV fluorescence on the cleaned surface (benzothiazolones often exhibit characteristic UV absorption/fluorescence).
-
Containment: If a solid spill occurs, do not dry-sweep. Dry sweeping aerosolizes the irritant[2].
-
Wetting: Gently mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a 70% isopropanol solution) to suppress dust.
-
Absorption: Wipe up the wetted material using disposable absorbent pads.
-
Chemical Decontamination: Wash the area with a mild alkaline detergent solution. Causality: The lactam/thioamide moiety in benzothiazolones can be partially hydrolyzed or solubilized more effectively in slightly alkaline conditions, aiding in removal.
-
Validation: Illuminate the spill area with a handheld 254 nm UV lamp. The absence of dark spots (UV quenching) or fluorescence confirms complete decontamination.
Logistical Disposal Plan
Improper disposal of benzothiazolone derivatives can lead to environmental persistence and aquatic toxicity[6].
-
Solid Waste: All contaminated PPE, weighing boats, and absorbent pads must be placed in a heavy-duty, puncture-resistant polyethylene bag, sealed, and labeled as "Hazardous Solid Waste - Toxic/Irritant Heterocycles."
-
Liquid Waste: Solvent rinses containing 2(3H)-Benzothiazolone,6-ethyl-(9CI) must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with strong oxidizing agents or strong acids, as this may generate toxic sulfur oxide (SOx) or nitrogen oxide (NOx) gases[1].
-
Final Disposition: Arrange disposal through a licensed hazardous waste contractor for high-temperature incineration[2].
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. afgsci.com [afgsci.com]
- 3. thomassci.com [thomassci.com]
- 4. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Acetyl-2(3H)-benzothiazolone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
